molecular formula C8H9I B3049051 1-Ethyl-3-iodobenzene CAS No. 19164-77-3

1-Ethyl-3-iodobenzene

Cat. No.: B3049051
CAS No.: 19164-77-3
M. Wt: 232.06 g/mol
InChI Key: XSMZGZMBNXKCBW-UHFFFAOYSA-N
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Description

1-Ethyl-3-iodobenzene is a useful research compound. Its molecular formula is C8H9I and its molecular weight is 232.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-ethyl-3-iodobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9I/c1-2-7-4-3-5-8(9)6-7/h3-6H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSMZGZMBNXKCBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80561386
Record name 1-Ethyl-3-iodobenzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19164-77-3
Record name 1-Ethyl-3-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80561386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-Ethyl-3-iodobenzene: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and applications of 1-Ethyl-3-iodobenzene. This versatile aromatic iodide serves as a key building block in organic synthesis, particularly in the construction of complex molecules relevant to the pharmaceutical and materials science industries.

Core Chemical Properties

This compound is a halogenated aromatic hydrocarbon with the molecular formula C₈H₉I.[1][2] Its structure consists of a benzene (B151609) ring substituted with an ethyl group and an iodine atom at the meta position.

Physicochemical Data

While specific experimental data for this compound can be limited, the following table summarizes its key identifiers and computed or estimated physical properties. Data for the isomeric p-ethyliodobenzene is included for comparison and estimation purposes.

PropertyValueSource
IUPAC Name This compound[1][2]
CAS Number 19164-77-3[1][2]
Molecular Formula C₈H₉I[1][2]
Molecular Weight 232.06 g/mol [1]
Boiling Point (p-isomer) 209 °C
Density (p-isomer) 1.600 g/mL
Appearance Colorless to pale yellow liquid

Synthesis of this compound

A common and effective method for the synthesis of this compound is through the diazotization of 3-ethylaniline (B1664132), followed by a Sandmeyer-type reaction with potassium iodide.

Experimental Protocol: Synthesis from 3-Ethylaniline

This protocol is adapted from the well-established synthesis of iodobenzene (B50100) from aniline (B41778).

Materials:

  • 3-Ethylaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (B80452) (NaNO₂)

  • Potassium Iodide (KI)

  • Sodium Thiosulfate (B1220275) (Na₂S₂O₃)

  • Diethyl Ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice

Procedure:

  • Diazotization: In a beaker, dissolve 3-ethylaniline in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline solution, maintaining the temperature below 5 °C. Stir vigorously during the addition. The completion of the diazotization can be confirmed by testing for the presence of nitrous acid using starch-iodide paper.

  • Iodination: In a separate beaker, dissolve potassium iodide in water and cool the solution in an ice bath.

  • Slowly add the cold diazonium salt solution to the potassium iodide solution with continuous stirring. A dark precipitate of the crude this compound will form.

  • Allow the reaction mixture to warm to room temperature and then gently heat it on a water bath until the evolution of nitrogen gas ceases.

  • Work-up: Cool the reaction mixture and extract the organic layer with diethyl ether.

  • Wash the ethereal extract with an aqueous solution of sodium thiosulfate to remove any unreacted iodine, followed by a wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation to yield pure this compound.

Synthesis_of_1_Ethyl_3_iodobenzene cluster_reagents start 3-Ethylaniline diazonium 3-Ethylbenzenediazonium Chloride start->diazonium Diazotization reagents1 1. HCl, H₂O, 0-5 °C 2. NaNO₂ (aq) product This compound diazonium->product Iodination reagents2 KI (aq)

Caption: Synthesis of this compound from 3-Ethylaniline.

Spectroscopic Properties

The structural characterization of this compound is typically achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show a triplet for the methyl protons and a quartet for the methylene (B1212753) protons of the ethyl group. The aromatic region will display a complex multiplet pattern corresponding to the four protons on the substituted benzene ring.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the two carbons of the ethyl group and the six carbons of the benzene ring. The carbon atom attached to the iodine will be significantly shifted downfield.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to exhibit characteristic absorption bands for C-H stretching of the ethyl group and the aromatic ring, as well as C=C stretching vibrations of the aromatic ring. Aromatic C-H out-of-plane bending bands will also be present, which can give information about the substitution pattern.

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak (M⁺) at m/z = 232. Key fragmentation patterns would include the loss of an ethyl radical ([M-29]⁺) and the loss of an iodine atom ([M-127]⁺). The fragmentation of the ethylbenzene (B125841) moiety would also be observed.[3]

Chemical Reactivity and Applications

The presence of a reactive carbon-iodine bond makes this compound a valuable intermediate in a variety of organic transformations, particularly in the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Cross-Coupling Reactions

This compound is an excellent substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction allows for the formation of a new carbon-carbon bond by coupling with an organoboron compound, such as a boronic acid or ester.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask, combine this compound, phenylboronic acid, and potassium carbonate.

  • Add a solvent mixture of toluene, ethanol, and water.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Add the palladium catalyst, such as a pre-formed complex of palladium(II) acetate and triphenylphosphine.

  • Heat the reaction mixture to reflux with stirring under an inert atmosphere until the starting material is consumed (monitored by TLC or GC).

  • Cool the reaction to room temperature and perform an aqueous work-up.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Suzuki_Miyaura_Coupling cluster_conditions start This compound product 3-Ethylbiphenyl start->product boronic_acid Phenylboronic Acid boronic_acid->product catalyst Pd(OAc)₂ / PPh₃ K₂CO₃

Caption: Suzuki-Miyaura coupling of this compound.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the iodine atom, although modest, can facilitate nucleophilic aromatic substitution reactions under certain conditions, particularly with strong nucleophiles.

Applications in Drug Discovery and Development

Aryl iodides are crucial building blocks in medicinal chemistry due to their ability to participate in a wide range of cross-coupling reactions, enabling the synthesis of complex molecular architectures found in many drug candidates. This compound serves as a versatile intermediate in the synthesis of biologically active compounds. Its substitution pattern allows for the introduction of various functionalities at the 3-position of an ethyl-substituted benzene ring, a common scaffold in pharmaceutical agents.

Safety Information

This compound is classified as a hazardous substance. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in organic synthesis. Its reactivity in key cross-coupling reactions makes it an important tool for researchers and scientists in the development of new pharmaceuticals and advanced materials. A thorough understanding of its properties, synthesis, and reactivity is essential for its effective and safe utilization in a research and development setting.

References

An In-depth Technical Guide to 1-Ethyl-3-iodobenzene: Molecular Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-ethyl-3-iodobenzene, a key intermediate in organic synthesis. The document details its molecular structure, IUPAC nomenclature, physicochemical properties, and outlines a representative synthetic protocol. Spectroscopic data is provided to aid in characterization, and the logical relationship between the compound's name and structure is visually represented.

Molecular Structure and IUPAC Nomenclature

This compound is an aromatic compound characterized by a benzene (B151609) ring substituted with an ethyl group at the first position and an iodine atom at the third position.[1] Its systematic IUPAC name is This compound .[2][3]

The structural representation and key identifiers of the molecule are summarized in the table below.

IdentifierValue
IUPAC Name This compound[2][3]
CAS Number 19164-77-3[2][4]
Molecular Formula C₈H₉I[2][5]
Molecular Weight 232.07 g/mol [1][4]
SMILES CCC1=CC(I)=CC=C1[5]
InChIKey XSMZGZMBNXKCBW-UHFFFAOYSA-N[2]

Physicochemical and Spectroscopic Data

Computed Physicochemical Properties
PropertyValue
Molecular Weight 232.06 g/mol [6]
Monoisotopic Mass 231.97490 Da[6]
Topological Polar Surface Area 0 Ų[6]
XLogP3-AA (Predicted) 3.4
Spectroscopic Data

Precise, experimentally-derived spectroscopic data for this compound can be found in specialized chemical databases and literature. While a dedicated, easily accessible spectrum for this compound is not available in the public domain, the following table outlines the expected characteristic signals based on the analysis of similar compounds and general principles of spectroscopy.

SpectroscopyExpected Signals
¹H NMR Aromatic protons (multiple signals in the range of δ 7.0-8.0 ppm), ethyl group protons (a quartet around δ 2.6 ppm and a triplet around δ 1.2 ppm).
¹³C NMR Aromatic carbons (multiple signals in the range of δ 90-150 ppm), ethyl group carbons (signals around δ 29 ppm and δ 15 ppm).
Infrared (IR) C-H stretching (aromatic) ~3030-3080 cm⁻¹, C-H stretching (aliphatic) ~2850-2975 cm⁻¹, C=C stretching (aromatic) ~1450-1600 cm⁻¹, C-I stretching ~500-600 cm⁻¹.
Mass Spectrometry (MS) Molecular ion peak (M⁺) at m/z = 232, and a characteristic fragment ion peak corresponding to the loss of the ethyl group ([M-29]⁺) at m/z = 203.

Synthesis of this compound

This compound can be synthesized through various methods in organic chemistry, with the diazotization of 3-ethylaniline (B1664132) followed by a Sandmeyer-type reaction being a common and effective approach. This method involves the conversion of the primary aromatic amine to a diazonium salt, which is then displaced by iodide.

Representative Experimental Protocol: Synthesis from 3-Ethylaniline

This protocol is an adapted procedure based on well-established methods for the synthesis of aryl iodides from anilines.

Materials:

  • 3-Ethylaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (B80452) (NaNO₂)

  • Potassium Iodide (KI)

  • Sodium Bicarbonate (NaHCO₃) solution

  • Diethyl ether or Dichloromethane

  • Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ice

Procedure:

  • Diazotization of 3-Ethylaniline:

    • In a beaker, dissolve a specific molar equivalent of 3-ethylaniline in a mixture of concentrated hydrochloric acid and water.

    • Cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline (B41778) solution while maintaining the temperature between 0-5 °C. The addition should be slow enough to prevent the temperature from rising and to control the evolution of nitrogen oxides.

    • Stir the resulting solution for an additional 15-20 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • Iodination Reaction:

    • In a separate flask, dissolve an excess of potassium iodide in water and cool the solution in an ice bath.

    • Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. A dark precipitate of the crude this compound will form, and nitrogen gas will be evolved.

    • Allow the reaction mixture to warm to room temperature and then gently heat it on a water bath (around 50-60 °C) until the evolution of nitrogen ceases.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Extract the crude product with an organic solvent such as diethyl ether or dichloromethane.

    • Wash the organic layer sequentially with a saturated solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with a sodium thiosulfate (B1220275) solution to remove any excess iodine, and finally with brine.

    • Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude product can be further purified by vacuum distillation or column chromatography on silica (B1680970) gel to obtain pure this compound.

Logical Relationship Diagram

The following diagram illustrates the logical connection between the IUPAC name "this compound" and its corresponding molecular structure.

1-Ethyl-3-iodobenzene_Structure Logical Relationship of IUPAC Name to Molecular Structure cluster_iupac IUPAC Name Components cluster_structure Molecular Structure IUPAC_Name This compound Ethyl Ethyl Group (C2H5) IUPAC_Name->Ethyl contains Iodo Iodo Group (I) IUPAC_Name->Iodo contains Benzene Benzene Ring (C6H6 parent) IUPAC_Name->Benzene based on Locants Locants (1- and 3-) IUPAC_Name->Locants specifies positions Structure I / C6H4 CH2CH3 Ethyl->Structure substituent at C1 Iodo->Structure substituent at C3 Benzene->Structure is the core Locants->Structure defines arrangement

IUPAC name to structure relationship.

Applications in Research and Development

This compound serves as a versatile building block in organic synthesis. The presence of the reactive carbon-iodine bond allows for a variety of chemical transformations, making it a valuable precursor for the synthesis of more complex molecules.[1]

Key applications include:

  • Cross-Coupling Reactions: It is an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.[1] This enables the construction of intricate biaryl structures and other substituted aromatic compounds.

  • Pharmaceutical Synthesis: The molecule can be utilized as a starting material or intermediate in the synthesis of active pharmaceutical ingredients (APIs), where the iodo-group can be readily substituted or transformed.

  • Materials Science: It can be incorporated into the synthesis of novel organic materials, including polymers and liquid crystals, where the specific substitution pattern can influence the material's properties.

References

A Comprehensive Technical Guide to the Synthesis of 1-Ethyl-3-iodobenzene from 1-Ethyl-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed, step-by-step methodology for the synthesis of 1-ethyl-3-iodobenzene, a valuable building block in organic synthesis, starting from 1-ethyl-3-nitrobenzene (B1616244). The synthesis is a multi-step process involving the reduction of a nitro group, diazotization of the resulting amine, and a subsequent Sandmeyer-type iodination reaction. This document outlines the experimental protocols, quantitative data, and visual workflows to ensure clarity and reproducibility for researchers in the field of medicinal chemistry and drug development.

Synthetic Pathway Overview

The conversion of 1-ethyl-3-nitrobenzene to this compound is achieved through a well-established three-step reaction sequence. This pathway is a common strategy for introducing an iodine atom onto an aromatic ring at a position meta to an ethyl group, leveraging the directing effects of the nitro and amino functionalities.

Synthesis_Pathway Start 1-Ethyl-3-nitrobenzene Intermediate1 3-Ethylaniline (B1664132) Start->Intermediate1 Step 1: Reduction Intermediate2 3-Ethyldiazonium Salt Intermediate1->Intermediate2 Step 2: Diazotization End This compound Intermediate2->End Step 3: Iodination

Caption: Overall synthetic route from 1-ethyl-3-nitrobenzene to this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for each step of the synthesis.

The initial step involves the reduction of the nitro group of 1-ethyl-3-nitrobenzene to an amino group, yielding 3-ethylaniline. A common and effective method for this transformation is the use of a metal catalyst, such as Raney nickel, with hydrogen gas. Alternative methods include the use of metals like tin or iron in acidic media.

Experimental Workflow: Reduction

Reduction_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Charge reactor with 1-ethyl-3-nitrobenzene and solvent (e.g., ethanol) B Add Raney nickel catalyst A->B C Pressurize with Hydrogen Gas B->C D Heat and stir the reaction mixture C->D E Monitor reaction completion (e.g., by TLC or GC) D->E F Filter off the catalyst E->F G Remove solvent under reduced pressure F->G H Purify by distillation or chromatography G->H

Caption: Workflow for the reduction of 1-ethyl-3-nitrobenzene.

Protocol:

  • A solution of 1-ethyl-3-nitrobenzene in a suitable solvent such as ethanol (B145695) is prepared in a hydrogenation apparatus.

  • A catalytic amount of Raney nickel is added to the solution.

  • The vessel is sealed and purged with nitrogen, followed by pressurization with hydrogen gas.

  • The mixture is stirred vigorously at a controlled temperature until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, the reaction mixture is carefully filtered to remove the catalyst.

  • The solvent is removed from the filtrate under reduced pressure to yield crude 3-ethylaniline.

  • The crude product can be purified by vacuum distillation.

Parameter Value Reference
Starting Material 1-Ethyl-3-nitrobenzene-
Reagents Raney Nickel, Hydrogen Gas[1]
Solvent Ethanol[2]
Temperature Room Temperature to 50 °C[1]
Pressure 1-5 atm[2]
Typical Yield >90%[1]

The second step is the conversion of the primary aromatic amine, 3-ethylaniline, into a diazonium salt. This is achieved by treating the amine with nitrous acid, which is typically generated in situ from sodium nitrite (B80452) and a strong mineral acid at low temperatures.[3][4]

Experimental Workflow: Diazotization

Diazotization_Workflow cluster_prep Preparation cluster_reaction Reaction A Dissolve 3-ethylaniline in a cooled aqueous strong acid (e.g., HCl) B Prepare a chilled aqueous solution of sodium nitrite A->B C Slowly add sodium nitrite solution to the amine solution at 0-5 °C B->C D Stir for a short period to ensure complete formation of the diazonium salt C->D

Caption: Workflow for the diazotization of 3-ethylaniline.

Protocol:

  • 3-Ethylaniline is dissolved in an aqueous solution of a strong mineral acid (e.g., hydrochloric acid or sulfuric acid) and cooled to 0-5 °C in an ice bath.[5]

  • A pre-cooled aqueous solution of sodium nitrite is added dropwise to the stirred amine solution, maintaining the temperature below 5 °C.[6]

  • The reaction mixture is stirred for an additional 15-30 minutes at this temperature to ensure complete formation of the 3-ethyldiazonium salt. The resulting solution is used immediately in the next step.

Parameter Value Reference
Starting Material 3-Ethylaniline-
Reagents Sodium Nitrite, Hydrochloric Acid[5][6]
Solvent Water[5]
Temperature 0-5 °C[5][6]
Reaction Time 15-30 minutes[6]

In the final step, the diazonium group is replaced by an iodine atom. This is typically achieved by adding a solution of potassium iodide to the freshly prepared diazonium salt solution.[7] The reaction often proceeds smoothly upon gentle warming, leading to the evolution of nitrogen gas and the formation of the desired iodoarene.

Experimental Workflow: Iodination

Iodination_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Prepare an aqueous solution of potassium iodide B Slowly add the potassium iodide solution to the cold diazonium salt solution A->B C Allow the mixture to warm to room temperature and then gently heat to complete the reaction B->C D Extract the product with an organic solvent (e.g., diethyl ether) C->D E Wash the organic layer with sodium thiosulfate (B1220275) solution to remove excess iodine D->E F Dry the organic layer and remove the solvent E->F G Purify by vacuum distillation F->G

Caption: Workflow for the iodination of the 3-ethyldiazonium salt.

Protocol:

  • To the cold solution of the 3-ethyldiazonium salt from the previous step, a solution of potassium iodide in water is added slowly with stirring.[5]

  • After the addition is complete, the reaction mixture is allowed to stand for a short period and then gently warmed to facilitate the decomposition of the diazonium salt and the evolution of nitrogen gas.[5]

  • The mixture is then cooled, and the product is extracted with a suitable organic solvent, such as diethyl ether or dichloromethane.

  • The organic layer is washed with an aqueous solution of sodium thiosulfate to remove any residual iodine, followed by washing with brine.

  • The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate), and the solvent is removed under reduced pressure.

  • The crude this compound is purified by vacuum distillation.

Parameter Value Reference
Starting Material 3-Ethyldiazonium Salt Solution-
Reagent Potassium Iodide[5]
Solvent Water[5]
Temperature 0 °C to gentle heating[5]
Typical Yield 70-80%[8]

Conclusion

The synthesis of this compound from 1-ethyl-3-nitrobenzene is a reliable and high-yielding three-step process. The key transformations—nitro group reduction, diazotization, and Sandmeyer-type iodination—are standard procedures in organic synthesis. By following the detailed protocols and workflows provided in this guide, researchers can effectively prepare this important synthetic intermediate for applications in drug discovery and development. Careful control of reaction conditions, particularly temperature during the diazotization step, is crucial for achieving high yields and purity.

References

An In-depth Technical Guide to the Physical Properties of 1-Ethyl-3-iodobenzene (CAS 19164-77-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethyl-3-iodobenzene, identified by the CAS number 19164-77-3, is an aromatic organic compound with the chemical formula C₈H₉I.[1][2][3] This organoiodide consists of an ethyl group and an iodine atom substituted at the meta positions of a benzene (B151609) ring. Its structure and reactive carbon-iodine bond make it a valuable intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions. This technical guide provides a comprehensive overview of the known physical properties of this compound, details on experimental methodologies for their determination, and a visualization of its application in a common synthetic pathway.

Core Physical Properties

The physical characteristics of this compound are crucial for its handling, application in reactions, and purification. A summary of its key physical properties is presented in the table below.

PropertyValueNotes
Molecular Formula C₈H₉I
Molecular Weight 232.06 g/mol [1]
Appearance Solid or liquid[cite: ]
Boiling Point Not available
Melting Point Not available
Density Not available
Solubility Insoluble in water; Soluble in organic solventsGeneral property of aryl halides.

Experimental Protocols for Physical Property Determination

Accurate determination of physical properties is fundamental in chemical research. Below are detailed methodologies for key experiments that can be employed to characterize this compound.

Determination of Boiling Point (Micro Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For small sample quantities, the micro-boiling point method using a Thiele tube is appropriate.[4]

Apparatus:

  • Thiele tube

  • Thermometer (calibrated)

  • Small test tube (e.g., Durham tube)

  • Capillary tube (sealed at one end)

  • Heating mantle or Bunsen burner

  • Mineral oil

Procedure:

  • A small amount (a few drops) of this compound is placed into the small test tube.

  • The capillary tube, with its open end downwards, is placed inside the test tube containing the sample.

  • The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

  • The assembly is placed in the Thiele tube containing mineral oil, with the oil level above the sample.

  • The side arm of the Thiele tube is gently heated.

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Heating is discontinued (B1498344) when a steady stream of bubbles is observed.

  • The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.[4]

Determination of Density of a Liquid

The density of a substance is its mass per unit volume. For a liquid organic compound like this compound, a pycnometer or a simple volumetric flask and balance can be used.

Apparatus:

  • Pycnometer or a small volumetric flask with a stopper

  • Analytical balance

  • Constant temperature water bath

Procedure:

  • The empty, clean, and dry pycnometer (or volumetric flask) is accurately weighed.

  • The pycnometer is filled with distilled water of a known temperature and weighed again to determine the volume.

  • The pycnometer is emptied, dried, and then filled with this compound.

  • The pycnometer filled with the sample is weighed.

  • The density is calculated by dividing the mass of the sample by its volume. It is crucial to maintain a constant temperature, as density is temperature-dependent.

Application in Suzuki-Miyaura Cross-Coupling

This compound is a valuable substrate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction forms a new carbon-carbon bond by coupling the aryl iodide with an organoboron compound.

Below is a diagram illustrating the experimental workflow for a typical Suzuki-Miyaura coupling reaction using this compound.

Suzuki_Miyaura_Workflow reactant_node reactant_node reagent_node reagent_node condition_node condition_node process_node process_node product_node product_node analysis_node analysis_node A This compound F Reaction Setup (Inert Atmosphere) A->F B Arylboronic Acid B->F C Pd Catalyst (e.g., Pd(PPh3)4) C->F D Base (e.g., K2CO3) D->F E Solvent (e.g., Toluene/Water) E->F G Heating (e.g., 80-100 °C) F->G Reaction H Reaction Work-up (Extraction & Washing) G->H Cooling I Purification (Column Chromatography) H->I J Coupled Product I->J K Characterization (NMR, MS) J->K

Experimental workflow for Suzuki-Miyaura coupling.

Conclusion

This compound is a significant building block in synthetic organic chemistry. While specific, experimentally verified physical property data such as boiling and melting points are not widely published, established methodologies can be readily applied for their determination. A thorough understanding of its physical characteristics and reactivity, particularly in powerful synthetic methods like the Suzuki-Miyaura coupling, is essential for its effective utilization in research and development, especially within the pharmaceutical and materials science sectors. Further experimental investigation to precisely determine its physical constants is warranted to enrich the available data for this compound.

References

An In-Depth Technical Guide to the Synthesis of 1-Ethyl-3-iodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes to 1-Ethyl-3-iodobenzene, a key building block in the development of pharmaceuticals and other advanced materials. While direct halogenation of ethylbenzene (B125841) is discussed, this guide will focus on a more viable and regioselective multi-step synthesis, necessitated by the principles of electrophilic aromatic substitution. Detailed experimental protocols, quantitative data, and mechanistic diagrams are provided to assist researchers in the practical application of these synthetic methods.

Introduction: The Challenge of Direct Iodination

The synthesis of specifically substituted aromatic compounds is a cornerstone of organic chemistry. This compound is a valuable intermediate, with its iodo group serving as a versatile handle for a variety of cross-coupling reactions. The most intuitive approach to its synthesis might appear to be the direct iodination of ethylbenzene. However, this method is fundamentally flawed for achieving the desired meta substitution pattern.

Direct iodination of aromatic compounds proceeds via an electrophilic aromatic substitution (SEAr) mechanism.[1] Unlike chlorination and bromination, the direct reaction of iodine with aromatic rings is often slow and reversible.[2] This is due to the formation of hydrogen iodide (HI), a strong reducing agent that can convert the iodinated product back to the starting arene.[2] To overcome this, an oxidizing agent such as nitric acid or hydrogen peroxide is typically required to remove the HI as it is formed.[3]

A more significant challenge in the synthesis of this compound via this method is regioselectivity. The ethyl group is an activating, ortho-, para- directing group. Therefore, the direct electrophilic iodination of ethylbenzene would yield a mixture of 1-ethyl-2-iodobenzene (B90931) and 1-ethyl-4-iodobenzene, with the meta isomer (this compound) being a minor or non-existent product. To achieve the desired substitution pattern, a multi-step synthesis employing a meta-directing group is the scientifically sound approach.

The Recommended Synthetic Pathway: A Multi-Step Approach

A robust and regioselective synthesis of this compound can be achieved through a four-step sequence starting from benzene (B151609):

  • Friedel-Crafts Acylation: Introduction of an acetyl group to the benzene ring to form acetophenone (B1666503). The acetyl group is a meta-directing group.

  • Nitration: Introduction of a nitro group at the meta position of acetophenone to yield 3-nitroacetophenone.

  • Reduction: Simultaneous reduction of the nitro and keto groups of 3-nitroacetophenone to form 3-ethylaniline (B1664132).

  • Diazotization and Iodination: Conversion of the amino group of 3-ethylaniline to a diazonium salt, followed by substitution with iodide to yield the final product, this compound.

This pathway is illustrated in the workflow diagram below.

G Benzene Benzene Acetophenone Acetophenone Benzene->Acetophenone 1. Friedel-Crafts Acylation (CH3COCl, AlCl3) ThreeNitroacetophenone 3-Nitroacetophenone Acetophenone->ThreeNitroacetophenone 2. Nitration (HNO3, H2SO4) ThreeEthylaniline 3-Ethylaniline ThreeNitroacetophenone->ThreeEthylaniline 3. Reduction (e.g., Catalytic Hydrogenation) OneEthylThreeIodobenzene This compound ThreeEthylaniline->OneEthylThreeIodobenzene 4. Diazotization & Iodination (NaNO2, HCl, KI)

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Friedel-Crafts Acylation of Benzene to Acetophenone

This reaction introduces the meta-directing acetyl group onto the benzene ring.

Experimental Protocol:

A detailed protocol for the Friedel-Crafts acylation of benzene can be found in various organic synthesis resources. A representative procedure is as follows: In a well-ventilated fume hood, a flask equipped with a reflux condenser and a dropping funnel is charged with anhydrous aluminum chloride (AlCl₃) and a solvent such as carbon disulfide or excess benzene. Acetyl chloride (CH₃COCl) is then added dropwise with stirring. The reaction is typically exothermic and may require cooling to maintain a controlled temperature. After the addition is complete, the mixture is heated to reflux for a specified time to drive the reaction to completion. The reaction is then quenched by carefully pouring the mixture over ice and hydrochloric acid. The organic layer is separated, washed with water and a mild base (e.g., sodium bicarbonate solution), and then dried over an anhydrous salt (e.g., MgSO₄). The product, acetophenone, is purified by distillation.

Step 2: Nitration of Acetophenone to 3-Nitroacetophenone

The acetyl group directs the incoming nitro group to the meta position.

Experimental Protocol:

In a flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place 75 mL of concentrated sulfuric acid. Cool the flask in an ice-salt bath to 0°C.[1] Slowly add 0.25 mol of acetophenone dropwise, ensuring the temperature does not rise above 5°C.[1] After the addition is complete, cool the mixture to -7°C.[1] Separately, prepare a cooled nitrating mixture of 30 mL of concentrated sulfuric acid and 20 mL of concentrated nitric acid.[1] Add this nitrating mixture dropwise to the acetophenone solution over approximately 30-45 minutes, maintaining the reaction temperature between -5°C and 0°C.[1][3] After the addition is complete, continue stirring for an additional 10 minutes.[1] Pour the reaction mixture onto a mixture of 330 g of crushed ice and 750 mL of water with vigorous stirring.[1] The product will precipitate as a yellow solid.[3] Isolate the solid by suction filtration and wash thoroughly with cold water to remove residual acid.[3] The crude 3-nitroacetophenone can be purified by recrystallization from ethanol (B145695).[1]

ReagentMolar Mass ( g/mol )Amount (mol)Volume/Mass
Acetophenone120.150.2530 g
Conc. H₂SO₄98.08-75 mL + 30 mL
Conc. HNO₃63.01-20 mL
Expected Yield ~70-80%
Step 3: Reduction of 3-Nitroacetophenone to 3-Ethylaniline

This step involves the reduction of both the nitro and keto functionalities. Catalytic hydrogenation is a common method.

Experimental Protocol:

A variety of methods can be employed for this reduction. One effective method is catalytic hydrogenation. In a high-pressure reaction vessel (autoclave), dissolve 0.1 mol of 3-nitroacetophenone in a suitable solvent, such as ethanol or ethyl acetate. Add a catalytic amount of a hydrogenation catalyst, such as palladium on carbon (Pd/C) or platinum on titanium dioxide (Pt/TiO₂).[4] The vessel is then sealed, purged with nitrogen, and pressurized with hydrogen gas. The reaction is stirred at a specific temperature and pressure until the uptake of hydrogen ceases, indicating the completion of the reaction. The catalyst is then removed by filtration, and the solvent is evaporated under reduced pressure to yield 3-ethylaniline. The product can be purified by distillation under reduced pressure.

Alternative reduction methods include the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base).[5][6] However, catalytic hydrogenation is often preferred for its milder conditions and higher yields for this type of transformation.

ReagentMolar Mass ( g/mol )Amount (mol)Volume/Mass
3-Nitroacetophenone165.150.116.5 g
Catalyst (e.g., 5% Pd/C)--0.5-1.0 g
Solvent (e.g., Ethanol)--~200 mL
Hydrogen Gas2.02ExcessHigh Pressure
Expected Yield >90%
Step 4: Diazotization of 3-Ethylaniline and Conversion to this compound

This final step utilizes a Sandmeyer-type reaction to introduce the iodine atom.

Experimental Protocol:

In a beaker, dissolve 0.1 mol of 3-ethylaniline in a mixture of 35 mL of concentrated hydrochloric acid and 35 mL of water.[7] Cool the solution to 0-5°C in an ice bath. While maintaining this temperature, add a solution of 0.11 mol of sodium nitrite (B80452) in 25 mL of water dropwise with constant stirring.[7] The formation of the diazonium salt is indicated by a positive test with starch-iodide paper. In a separate flask, dissolve 0.12 mol of potassium iodide in 25 mL of water and cool it in an ice bath. Slowly and carefully add the cold diazonium salt solution to the potassium iodide solution with stirring.[7] A dark precipitate will form, and nitrogen gas will evolve. Allow the mixture to stand in the ice bath for 15-30 minutes and then let it warm to room temperature. The mixture can be gently heated on a steam bath to ensure complete decomposition of the diazonium salt. The product, this compound, can be isolated by steam distillation or solvent extraction with a solvent like diethyl ether. The organic layer is then washed with a sodium thiosulfate (B1220275) solution to remove any excess iodine, followed by water and brine. After drying over an anhydrous salt, the solvent is removed, and the final product is purified by distillation under reduced pressure.

ReagentMolar Mass ( g/mol )Amount (mol)Volume/Mass
3-Ethylaniline121.180.112.1 g
Conc. HCl36.46-35 mL
Sodium Nitrite69.000.117.6 g
Potassium Iodide166.000.1220 g
Expected Yield ~70-85%

Mechanistic Insights

Electrophilic Aromatic Substitution: Nitration

The key to the regioselectivity of this synthesis lies in the directing effect of the acetyl group during the nitration step. The mechanism is a classic example of electrophilic aromatic substitution.

G cluster_0 Generation of Nitronium Ion cluster_1 Electrophilic Attack and Resonance cluster_2 Deprotonation HNO3 HNO₃ NO2+ NO₂⁺ (Nitronium ion) HNO3->NO2+ + H₂SO₄ H3O+ H₃O⁺ HNO3->H3O+ H2SO4 H₂SO₄ HSO4- HSO₄⁻ H2SO4->HSO4- Acetophenone Acetophenone SigmaComplex Sigma Complex (Arenium Ion) (Resonance Stabilized) Acetophenone->SigmaComplex + NO₂⁺ Deprotonation Deprotonation SigmaComplex->Deprotonation + H₂O ThreeNitroacetophenone 3-Nitroacetophenone Deprotonation->ThreeNitroacetophenone

Caption: Mechanism of nitration of acetophenone.

Diazotization and Iodination

The conversion of the amino group to an iodo group proceeds through the formation of a diazonium salt, which is an excellent leaving group (N₂).

G ThreeEthylaniline 3-Ethylaniline DiazoniumSalt 3-Ethylbenzenediazonium Chloride ThreeEthylaniline->DiazoniumSalt 1. NaNO₂, HCl (0-5°C) Cation Aryl Cation DiazoniumSalt->Cation 2. -N₂ OneEthylThreeIodobenzene This compound Cation->OneEthylThreeIodobenzene 3. + I⁻ (from KI)

Caption: Diazotization and iodination of 3-ethylaniline.

Conclusion

While the direct halogenation of ethylbenzene is not a practical method for the synthesis of this compound due to unfavorable regioselectivity, a reliable and efficient multi-step pathway is available. By leveraging the principles of directing groups in electrophilic aromatic substitution, researchers can achieve the desired product with high purity and good yields. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate the successful synthesis of this important chemical intermediate for applications in drug discovery and materials science.

References

Spectroscopic Characterization of 1-Ethyl-3-iodobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Ethyl-3-iodobenzene (C8H9I), a key intermediate in pharmaceutical and materials science research. The document, intended for researchers, scientists, and drug development professionals, details predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside established experimental protocols for their acquisition.

Executive Summary

This compound is an aromatic compound whose structural elucidation relies on a combination of modern spectroscopic techniques. This guide presents a detailed analysis of its expected ¹H NMR, ¹³C NMR, IR, and mass spectra. The data herein is based on established principles of spectroscopy and analysis of structurally related compounds. Clear data tables, detailed experimental methodologies, and a workflow visualization are provided to facilitate research and development activities involving this compound.

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of substituent effects on the benzene (B151609) ring and the known spectral characteristics of ethyl groups and iodo-aromatics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.65s1HAr-H (H-2)
~ 7.55d1HAr-H (H-4)
~ 7.25d1HAr-H (H-6)
~ 7.10t1HAr-H (H-5)
2.64q2H-CH₂-
1.23t3H-CH₃

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Carbon Type
~ 145.0Quaternary C (C-1)
~ 138.0CH (C-2)
~ 94.5Quaternary C (C-3)
~ 136.0CH (C-4)
~ 129.5CH (C-5)
~ 127.0CH (C-6)
~ 29.0-CH₂-
~ 15.5-CH₃
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumAromatic C-H Stretch
2975-2850Medium-StrongAliphatic C-H Stretch
~ 1600, 1480Medium-StrongAromatic C=C Stretch
~ 1460Medium-CH₂- Bend
~ 1380Medium-CH₃ Bend
880-750StrongC-H Out-of-plane Bending (Aromatic)
~ 1000StrongC-I Stretch
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

m/zRelative IntensityAssignment
232HighMolecular Ion [M]⁺
217High[M - CH₃]⁺
105Medium[M - I]⁺
77Medium[C₆H₅]⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A sample of this compound (5-10 mg) is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (δ = 0.00 ppm).

  • ¹H NMR Acquisition: The ¹H NMR spectrum is recorded on a 400 MHz (or higher) spectrometer. Standard acquisition parameters include a spectral width of 16 ppm, a pulse width of 30-45 degrees, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Typically, 16 to 64 scans are co-added to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired on the same instrument, operating at a corresponding frequency (e.g., 100 MHz for a 400 MHz ¹H instrument). A proton-decoupled pulse sequence is used. Typical parameters include a spectral width of 200-220 ppm, a pulse width of 30-45 degrees, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds. Several hundred to several thousand scans are typically required to obtain a spectrum with adequate signal-to-noise.

Infrared (IR) Spectroscopy
  • Sample Preparation: As this compound is a liquid at room temperature, the IR spectrum can be obtained using the neat liquid. A drop of the sample is placed between two polished salt plates (e.g., NaCl or KBr) to form a thin film.

  • Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the clean salt plates is first collected. The sample is then placed in the spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)
  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct injection or after separation by gas chromatography (GC-MS). For direct injection, a dilute solution of the sample in a volatile solvent (e.g., methanol (B129727) or dichloromethane) is used.

  • Ionization: Electron Ionization (EI) is a common method for this type of molecule. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis and Detection: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The detector records the abundance of each ion. The resulting mass spectrum is a plot of relative intensity versus m/z.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Compound This compound NMR NMR Spectroscopy (¹H & ¹³C) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure IR->Purity MS->Structure MS->Purity

Caption: General workflow for spectroscopic analysis of this compound.

An In-depth Technical Guide on the Solubility and Stability of 1-Ethyl-3-iodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 1-Ethyl-3-iodobenzene (CAS No: 19164-77-3), a key intermediate in various organic syntheses. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this document combines predicted data, information on analogous compounds, and detailed experimental protocols to enable researchers to accurately determine its physicochemical properties.

Core Properties of this compound

This compound is an iodinated aromatic hydrocarbon. Its physical and chemical characteristics are crucial for its handling, storage, and application in synthesis.

PropertyValueSource
Molecular Formula C₈H₉IPubChem[1]
Molecular Weight 232.06 g/mol PubChem[1]
Appearance Colorless to light yellow liquidChemicalBook[2]
Boiling Point 51-52 °C @ 0.05 TorrChemicalBook[2]
Density (Predicted) 1.607 ± 0.06 g/cm³ChemicalBook[2]
Storage Temperature 2-8°C, protect from lightChemicalBook[2]

Solubility Profile

The solubility of this compound is a critical parameter for its use in reaction media and for purification processes. Based on the principle of "like dissolves like," it is expected to be soluble in non-polar organic solvents and poorly soluble in water.

Predicted and Analogous Solubility Data
ParameterPredicted Value (this compound)Experimental Data (Iodobenzene)Source
LogP (Octanol-Water Partition Coefficient) 3.43.25PubChem[3][4]
Water Solubility Data not available340 mg/L at 30 °CPubChem[4]
Organic Solvent Solubility Data not availableSoluble in ethanol, ether, DMSO, acetone, benzene, chloroform.[4][5]Solubility of Things[5], PubChem[4]

The positive LogP value for this compound suggests it is lipophilic and thus has low aqueous solubility.

Experimental Protocol for Solubility Determination (Shake-Flask Method with HPLC-UV Analysis)

This protocol outlines the "gold standard" shake-flask method for determining the thermodynamic solubility of a compound in various solvents.[6]

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed, inert vial. The presence of undissolved liquid ensures saturation.

  • Equilibration:

    • Agitate the vials in a temperature-controlled shaker bath (e.g., at 25 °C and 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[6]

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed to let the undissolved portion settle.

    • Carefully withdraw an aliquot of the supernatant (the saturated solution) and filter it through a solvent-resistant 0.22 µm syringe filter to remove any undissolved microdroplets.

  • Quantification by HPLC-UV:

    • Prepare a series of calibration standards of this compound of known concentrations in the chosen solvent.

    • Analyze the calibration standards and the filtered saturated solution using a validated stability-indicating HPLC-UV method (see Section 4.2 for a general protocol).

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of this compound in the sample from the calibration curve. This concentration represents the solubility in the tested solvent at the specified temperature.

G Workflow for Solubility Determination cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation & Analysis cluster_result Result A Add excess this compound to solvent B Agitate at constant temperature (24-48h) A->B C Filter supernatant B->C D Quantify by HPLC-UV C->D E Solubility Value D->E

Workflow for Solubility Determination

Stability Profile and Degradation Pathways

The stability of this compound is a key consideration for its storage and handling, as aryl iodides can be susceptible to degradation, particularly from light.[7] Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[8][9]

General Stability and Reactivity
  • Thermal Stability: Iodinated aromatic compounds are generally thermally stable, but stability can be influenced by substituents.[10][11]

  • Photostability: The carbon-iodine bond is weaker than other carbon-halogen bonds, making aryl iodides susceptible to photodegradation upon exposure to UV light.[7] This can lead to the formation of radical species.

  • Hydrolytic Stability: As a neutral, water-insoluble compound, this compound is expected to be relatively stable against hydrolysis under neutral pH conditions. However, stability at acidic and basic pH should be experimentally determined.

  • Oxidative Stability: The molecule may be susceptible to oxidation, a common degradation pathway for many organic compounds.

Experimental Protocols for Forced Degradation Studies

Forced degradation studies are conducted under conditions more severe than accelerated stability testing to identify potential degradation pathways and validate stability-indicating analytical methods.[9] A degradation of 5-20% is typically targeted.[9]

Methodology:

  • Sample Preparation: Prepare solutions of this compound (e.g., at 1 mg/mL) in appropriate solvents (e.g., acetonitrile/water).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the sample solution with 0.1 M HCl at an elevated temperature (e.g., 60-80 °C) for a defined period (e.g., up to 7 days).[12]

    • Base Hydrolysis: Treat the sample solution with 0.1 M NaOH at room temperature or an elevated temperature for a defined period.[12]

    • Oxidation: Treat the sample solution with 3% hydrogen peroxide (H₂O₂) at room temperature.[13]

    • Thermal Degradation: Expose a solid or liquid sample to dry heat (e.g., 80 °C) and, if applicable, high humidity (e.g., 75% RH).[8][9]

    • Photodegradation: Expose the sample solution in a chemically inert, transparent container to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[14] A dark control sample should be stored under the same conditions to separate light-degradation from thermal effects.

  • Sample Analysis:

    • At appropriate time points, withdraw aliquots from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples, including a non-stressed control, using a validated stability-indicating HPLC method (see Section 4.2).

G Forced Degradation Experimental Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome A This compound (Stock Solution) B1 Acid Hydrolysis (HCl, Heat) A->B1 B2 Base Hydrolysis (NaOH, Heat) A->B2 B3 Oxidation (H₂O₂, RT) A->B3 B4 Thermal (Dry Heat) A->B4 B5 Photolytic (ICH Q1B Light) A->B5 C Neutralize (if needed) B1->C B2->C B3->C B4->C B5->C D Analyze by Stability- Indicating HPLC Method C->D E Identify Degradation Products & Determine Pathways D->E

Forced Degradation Experimental Workflow
Potential Degradation Pathways

While specific pathways for this compound are not documented, general knowledge of aryl halide chemistry allows for the postulation of likely degradation routes under stress conditions.

G Potential Degradation Pathways of this compound cluster_pathways Degradation Products A This compound B1 Ethylbenzene (Reductive deiodination) A->B1 Photolysis (H donor) B2 3-Ethylphenol (Hydrolysis/SNAr) A->B2 Hydrolysis (Acid/Base) B3 Oxidized Species (e.g., ring opening, side-chain oxidation) A->B3 Oxidation (H₂O₂) B4 Radical Coupling Products (e.g., Biphenyls) A->B4 Photolysis (no H donor)

Potential Degradation Pathways

Analytical Methodologies

Robust analytical methods are required to accurately quantify this compound and its potential impurities or degradation products.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds, making it suitable for analyzing this compound and its potential degradation products.

General Protocol:

  • Column: A mid-polar capillary column (e.g., 6% cyanopropylphenyl - 94% dimethylpolysiloxane).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min).

  • Injector: Split/splitless injector at a suitable temperature (e.g., 200-250 °C).

  • Oven Program: A temperature gradient program, for example, starting at 120 °C, holding for 5 minutes, then ramping at 5 °C/min to 250 °C and holding for 6 minutes.[5]

  • Detector: Mass spectrometer operating in electron ionization (EI) mode, scanning a mass range of m/z 50-500.

  • Identification: Peaks can be identified by comparing their mass spectra with a reference library (e.g., NIST) and by analyzing their fragmentation patterns.

Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

A stability-indicating HPLC method is crucial for separating the parent compound from any degradation products, ensuring accurate quantification during stability studies.

General Protocol:

  • Mode: Reversed-phase HPLC.[15]

  • Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • A typical gradient might run from 30% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detector: UV detector with photodiode array (PDA) to monitor at multiple wavelengths (e.g., 220 nm and 254 nm) and to assess peak purity.

  • Validation: The method must be validated according to ICH Q2(R1) guidelines to demonstrate specificity, linearity, accuracy, precision, and robustness.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound for professionals in research and drug development. While direct experimental data is sparse, the provided information on analogous compounds and detailed, state-of-the-art experimental protocols offer a clear pathway for the comprehensive characterization of this important chemical intermediate. The successful application of these methodologies will ensure the safe handling, optimal use, and consistent quality of this compound in its various applications.

References

An In-depth Technical Guide to the Safety and Handling of 1-Ethyl-3-iodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 1-Ethyl-3-iodobenzene (CAS No. 19164-77-3), a key intermediate in organic synthesis. Adherence to these guidelines is crucial for ensuring laboratory safety and the integrity of experimental outcomes.

Chemical and Physical Properties

This compound is a substituted aromatic compound with the molecular formula C₈H₉I.[1] Its properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₈H₉I[1][2]
Molecular Weight 232.06 g/mol [2]
CAS Number 19164-77-3[1][2][3]
Appearance Colorless to light yellow liquidInferred from similar compounds
Boiling Point Not available
Melting Point Not available
Density Not available
Solubility Insoluble in water; soluble in organic solvents like ethanol (B145695) and ether.Inferred from similar compounds
Vapor Pressure Not available

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) classification, as reported by the European Chemicals Agency (ECHA), is summarized below.[2]

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation3H335: May cause respiratory irritation

Signal Word: Warning

Hazard Pictogram:

alt text

Toxicological Data

MetricValueSpeciesRouteSource(s)
LD50 1799 mg/kgRatOral[3][4]

Safe Handling and Personal Protective Equipment (PPE)

Due to its irritant nature, strict adherence to safety protocols is mandatory when handling this compound.

Engineering Controls
  • Ventilation: All work with this compound should be conducted in a well-ventilated chemical fume hood.

  • Eye Wash and Safety Shower: An operational eyewash station and safety shower must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

A comprehensive PPE workflow is essential to minimize exposure.

PPE_Workflow Start Before Handling Chemical Gloves Wear Nitrile or Neoprene Gloves Start->Gloves LabCoat Don Chemical-Resistant Lab Coat Gloves->LabCoat Goggles Wear Chemical Safety Goggles LabCoat->Goggles FaceShield Use Face Shield (if splash risk is high) Goggles->FaceShield Handling Handle Chemical in Fume Hood FaceShield->Handling End After Handling Handling->End

Figure 1: Personal Protective Equipment Workflow.
  • Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a significant risk of splashing.

  • Skin Protection: A chemical-resistant lab coat and appropriate gloves (nitrile or neoprene are recommended) must be worn. Change gloves immediately if they become contaminated.

  • Respiratory Protection: If working outside of a fume hood is unavoidable, a respirator with an appropriate organic vapor cartridge is required.

First Aid Measures

In case of exposure, follow these first aid procedures immediately.

First_Aid_Measures cluster_exposure Exposure Type cluster_action Immediate Action cluster_medical Medical Attention Inhalation Inhalation Move_Fresh_Air Move to fresh air. If not breathing, give artificial respiration. Inhalation->Move_Fresh_Air Skin_Contact Skin Contact Wash_Skin Remove contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes. Skin_Contact->Wash_Skin Eye_Contact Eye Contact Rinse_Eyes Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Eye_Contact->Rinse_Eyes Ingestion Ingestion Rinse_Mouth Do NOT induce vomiting. Rinse mouth with water. Ingestion->Rinse_Mouth Seek_Medical_Attention Seek immediate medical attention. Move_Fresh_Air->Seek_Medical_Attention Wash_Skin->Seek_Medical_Attention Rinse_Eyes->Seek_Medical_Attention Rinse_Mouth->Seek_Medical_Attention

Figure 2: First Aid Decision Flowchart.
  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards: Combustion may produce toxic fumes of carbon oxides and hydrogen iodide.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

  • Personal Precautions: Evacuate personnel from the area. Wear appropriate PPE as described in Section 4.2.

  • Environmental Precautions: Prevent the chemical from entering drains or waterways.

  • Containment and Cleanup: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth). Place the contaminated material in a sealed, labeled container for proper disposal.

Storage and Disposal

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from heat, sparks, open flames, and strong oxidizing agents. Protect from light.

  • Disposal: Dispose of waste in accordance with all applicable federal, state, and local regulations. Do not pour down the drain.

Experimental Protocols: Suzuki-Miyaura Coupling

This compound is a common substrate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl compounds.[2] The following is a representative experimental protocol.

Reaction:

This compound + Arylboronic acid → 3-Ethyl-1,1'-biphenyl derivative

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃) (0.08 mmol, 8 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Toluene (B28343) (5 mL)

  • Water (1 mL)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, the arylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add degassed toluene and water via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Suzuki_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Start Combine Reactants and Catalyst in Schlenk Flask Inert_Atmosphere Evacuate and Backfill with Inert Gas (3x) Start->Inert_Atmosphere Add_Solvents Add Degassed Solvents Inert_Atmosphere->Add_Solvents Heat_Stir Heat to 90°C and Stir Add_Solvents->Heat_Stir Monitor Monitor Progress (TLC/GC-MS) Heat_Stir->Monitor Cool_Down Cool to Room Temperature Monitor->Cool_Down Extraction Dilute and Extract Cool_Down->Extraction Drying Dry Organic Layer Extraction->Drying Purification Concentrate and Purify (Column Chromatography) Drying->Purification Product Isolated Product Purification->Product

Figure 3: Suzuki-Miyaura Coupling Experimental Workflow.

This technical guide is intended to provide comprehensive safety and handling information for this compound. It is imperative that all users of this chemical are thoroughly trained in its hazards and the proper procedures for its safe use. Always consult the most recent Safety Data Sheet (SDS) from your supplier before use.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and History of Substituted Iodobenzenes

Abstract

Substituted iodobenzenes represent a cornerstone in modern organic synthesis, materials science, and pharmaceutical development. The unique reactivity of the carbon-iodine (C-I) bond, characterized by its lower bond dissociation energy compared to other aryl-halogen bonds, renders iodoarenes highly effective substrates in a multitude of chemical transformations. This technical guide provides a comprehensive overview of the discovery and historical evolution of substituted iodobenzenes, from foundational synthesis methodologies to their pivotal role in modern cross-coupling chemistry and their presence in vital biological molecules. Detailed experimental protocols for key reactions, quantitative data summaries, and graphical representations of reaction pathways are presented to offer a practical and in-depth resource for professionals in the field.

Foundational Discoveries: The Dawn of Aryl Iodide Chemistry

The late 19th and early 20th centuries marked a period of foundational discoveries that enabled the synthesis and manipulation of substituted iodobenzenes. Two key reactions, the Sandmeyer and Ullmann reactions, were instrumental in providing chemists with reliable methods to introduce iodine onto an aromatic ring and to subsequently use these compounds in further transformations.

The Sandmeyer Reaction (1884)

The first major breakthrough in the synthesis of aryl halides came from Swiss chemist Traugott Sandmeyer. In 1884, while attempting to synthesize phenylacetylene (B144264) from benzenediazonium (B1195382) chloride and copper(I) acetylide, he unexpectedly isolated chlorobenzene (B131634) as the main product.[1][2] This serendipitous discovery was generalized into a reliable method for converting aromatic amines into aryl halides via their diazonium salts.[2][3] The Sandmeyer reaction, when applied to the synthesis of iodoarenes, does not typically require a copper catalyst and proceeds readily upon the addition of an iodide salt, such as potassium iodide (KI), to the diazonium salt solution.[4]

Experimental Protocol: Synthesis of Iodobenzene (B50100) from Aniline (B41778) via Diazotization

This protocol is a classic laboratory preparation of iodobenzene based on the principles of the Sandmeyer reaction.[4]

  • Diazotization: Aniline (1.0 eq) is dissolved in a mixture of water and a strong acid (e.g., hydrochloric or sulfuric acid, ~3.0 eq) in a flask cooled to 0-5 °C in an ice bath.

  • A solution of sodium nitrite (B80452) (NaNO₂, ~1.1 eq) in water is added dropwise to the aniline solution, keeping the temperature below 5 °C. The slow addition is crucial to control the exothermic reaction and prevent the decomposition of the diazonium salt. The reaction is stirred for an additional 15-20 minutes after the addition is complete.

  • Iodination: A solution of potassium iodide (KI, ~1.2 eq) in water is then added slowly to the cold diazonium salt solution. Effervescence is observed as nitrogen gas (N₂) evolves.[4]

  • Work-up: The reaction mixture is allowed to warm to room temperature and then gently heated (e.g., 50-60 °C) to ensure the complete decomposition of the diazonium salt.

  • The resulting mixture is cooled, and any excess iodine is quenched by washing with a sodium thiosulfate (B1220275) or sodium bisulfite solution.

  • The crude iodobenzene, which often separates as a dense oil, is then purified, typically by steam distillation followed by extraction with an organic solvent (e.g., diethyl ether), drying, and fractional distillation.

Sandmeyer_Reaction cluster_0 Step 1: Diazotization (0-5 °C) cluster_1 Step 2: Iodination Aniline Aniline (Ar-NH₂) Diazonium Benzenediazonium Chloride (Ar-N₂⁺Cl⁻) Aniline->Diazonium Diazotization Reagents1 NaNO₂ + HCl Iodobenzene Iodobenzene (Ar-I) + N₂ Diazonium->Iodobenzene Substitution Reagents2 Potassium Iodide (KI)

Caption: General workflow for the Sandmeyer-type synthesis of iodobenzene.
The Ullmann Reaction and Condensation (1901)

In 1901, German chemist Fritz Ullmann reported that two molecules of an aryl halide could be coupled to form a symmetrical biaryl compound in the presence of finely divided copper metal at high temperatures.[5][6] This C-C bond-forming reaction, known as the Ullmann reaction, was a seminal discovery in transition metal-catalyzed chemistry.[5] The related Ullmann Condensation , also developed by Ullmann and his student Irma Goldberg, extends this methodology to the formation of C-O, C-N, and C-S bonds by reacting an aryl halide with an alcohol, amine, or thiol in the presence of copper.[7][8] These reactions traditionally required harsh conditions, including high temperatures (>200 °C) and stoichiometric amounts of copper.[7]

Experimental Protocol: Ullmann Biaryl Ether Synthesis

This protocol describes a traditional Ullmann condensation to form a diaryl ether.

  • Reaction Setup: An aryl iodide (1.0 eq), a phenol (B47542) (1.0-1.5 eq), a base (e.g., potassium carbonate, K₂CO₃, 2.0 eq), and a copper catalyst (e.g., copper(I) iodide or activated copper powder, 0.5-1.0 eq) are combined in a high-boiling polar solvent such as N-methylpyrrolidone (NMP) or dimethylformamide (DMF).

  • Heating: The reaction mixture is heated to a high temperature, often between 150 °C and 210 °C, under an inert atmosphere (e.g., nitrogen or argon) for several hours (typically 12-24 h).

  • Work-up: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate (B1210297) or toluene).

  • Purification: The combined organic layers are washed with aqueous base (to remove unreacted phenol) and brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrated under reduced pressure. The final product is purified by column chromatography or recrystallization.

Ullmann_Reaction ArylIodide Aryl Iodide (Ar-I) Product Coupled Product (Ar-Nu) ArylIodide->Product Nucleophile Nucleophile (Nu-H) e.g., Phenol, Amine Nucleophile->Product Copper Copper Catalyst (Cu) Copper->Product High Temp. Base Base (e.g., K₂CO₃) Base->Product

Caption: Logical relationship in a copper-catalyzed Ullmann condensation.
Table 1: Comparison of Foundational Synthesis Methods

FeatureSandmeyer Reaction (for Iodoarenes)Ullmann Reaction / Condensation
Inventor(s) Traugott Sandmeyer (1884)[2]Fritz Ullmann, Irma Goldberg (1901)[5][7]
Starting Material Aryl Amine (Ar-NH₂)Aryl Halide (Ar-X)
Key Reagents NaNO₂, Acid, KICopper catalyst, Base, Nucleophile (Ar-X, R-OH, R-NH₂)
Bond Formed C-I (via C-N bond cleavage)C-C, C-O, C-N, C-S
Typical Conditions Low temperature (0-5 °C) then warming[4]High temperature (>150 °C)[7]
Primary Use Introduction of a halide or other group onto an aromatic ringCoupling of two fragments

The Advent of Modern Cross-Coupling Reactions

The high reactivity of the C-I bond makes substituted iodobenzenes premier substrates for modern palladium-catalyzed cross-coupling reactions. These reactions have revolutionized organic synthesis, enabling the construction of complex molecular architectures, particularly in the pharmaceutical industry.[9][10] Iodobenzene and its derivatives serve as highly efficient electrophilic partners in these transformations.[9]

The general catalytic cycle for these reactions involves three key steps: Oxidative Addition of the aryl iodide to a Pd(0) complex, Transmetalation with an organometallic nucleophile, and Reductive Elimination to form the final product and regenerate the Pd(0) catalyst.[11][12]

Palladium_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-I(L)₂ Pd0->OxAdd  Oxidative  Addition Trans Ar-Pd(II)-R(L)₂ OxAdd->Trans  Transmetalation Trans->Pd0  Reductive  Elimination ArR Product (Ar-R) Trans->ArR ArI Aryl Iodide (Ar-I) ArI->OxAdd RM Organometallic (R-M) RM->Trans

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling reactions.
Table 2: Key Cross-Coupling Reactions Utilizing Iodoarenes

Reaction NameCoupling Partner (R-M)Bond FormedKey Application / Product
Suzuki-Miyaura Coupling Organoboron compound (e.g., Ar-B(OH)₂)[12]C(sp²)-C(sp²)Biaryl compounds (e.g., Valsartan)[9]
Sonogashira Coupling Terminal Alkyne (R-C≡CH)[13]C(sp²)-C(sp)Arylalkynes, conjugated enynes[9]
Heck Reaction Alkene (CH₂=CHR)[9]C(sp²)-C(sp²)Substituted alkenes (e.g., Cinacalcet)[9]
Buchwald-Hartwig Amination Amine (R₂NH)[14]C(sp²)-NAryl amines and anilines
Negishi Coupling Organozinc compound (Ar-ZnX)[9]C(sp²)-C(sp³) or C(sp²)-C(sp²)Alkyl-aryl compounds
Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Iodide

This protocol is a general procedure for the Suzuki-Miyaura reaction.[11]

  • Reaction Setup: A reaction flask is charged with the aryl iodide (1.0 eq), the boronic acid or ester coupling partner (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq).

  • Solvent Addition: A degassed solvent or solvent mixture (e.g., 1,4-dioxane/water, toluene, or DMF) is added. The system is purged with an inert gas (argon or nitrogen).

  • Heating: The reaction mixture is heated, typically to 80-100 °C, and stirred for 2-24 hours. Reaction progress is monitored by TLC or GC-MS.

  • Work-up: Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are dried, concentrated, and the crude product is purified by flash column chromatography to yield the biaryl product.

A Biological Masterpiece: The Thyroxine Molecule

One of the most significant naturally occurring substituted iodobenzenes is thyroxine (T4) , a crucial hormone produced by the thyroid gland that regulates metabolism.[15][16] The journey to understand its structure and synthesis is a landmark in the history of biochemistry and organic chemistry.

In 1927, Charles Robert Harington and George Barger successfully determined the structure of thyroxine and completed its total synthesis.[17] They established that thyroxine is formed from two units of 3,5-diiodotyrosine, an iodinated amino acid.[17] This work provided the first molecular link between dietary iodine and thyroid function. The biosynthesis of thyroxine within the thyroid gland is an enzyme-catalyzed oxidative coupling of two diiodotyrosine residues within the thyroglobulin protein.[16][18]

Experimental Protocol: A Modern Synthetic Step toward Thyroxine

Modern syntheses of thyroxine and its analogs often involve multiple steps of protection, iodination, and coupling. The following protocol describes a key iodination step on a protected tyrosine derivative.[19]

  • Substrate Preparation: L-tyrosine is first protected, for example, as the N-Boc methyl ester (N-Boc-L-tyrosine methyl ester).

  • Iodination: The protected tyrosine derivative (1.0 eq) is dissolved in a suitable solvent (e.g., methanol (B129727) or water).

  • An iodinating agent, such as iodine (I₂, 2.0-2.2 eq) in the presence of an oxidant like hydrogen peroxide (H₂O₂), is added at room temperature.[19]

  • The reaction is stirred for several hours (e.g., 24 hours) until the starting material is consumed.

  • Work-up and Purification: The reaction is quenched (e.g., with aqueous sodium thiosulfate), and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The resulting diiodinated product is purified by column chromatography, yielding the N-Boc-3,5-diiodo-L-tyrosine methyl ester in good yield (e.g., ~80%).[19] This intermediate is then carried forward to a coupling step.

Thyroxine_Biosynthesis Tyrosine Tyrosine Residue (in Thyroglobulin) MIT Monoiodotyrosine (MIT) Tyrosine->MIT Iodination Iodide Iodide (I⁻) DIT Diiodotyrosine (DIT) TPO Thyroid Peroxidase (TPO) + H₂O₂ TPO->MIT TPO->DIT MIT->DIT Iodination DIT_Couple1 Diiodotyrosine (DIT) Thyroxine Thyroxine (T4) Residue DIT_Couple1->Thyroxine Oxidative Coupling DIT_Couple2 Diiodotyrosine (DIT) DIT_Couple2->Thyroxine TPO_Couple Thyroid Peroxidase (TPO) TPO_Couple->Thyroxine

Caption: Simplified biosynthetic pathway of thyroxine from tyrosine residues.

Hypervalent Iodobenzenes: Powerful Synthetic Reagents

Iodoarenes serve as critical precursors for the synthesis of hypervalent iodine compounds, where the iodine atom exists in a higher oxidation state (+3 or +5).[20][21] Reagents such as (diacetoxyiodo)benzene (B116549) (PhI(OAc)₂), 2-iodoxybenzoic acid (IBX), and Dess-Martin periodinane (DMP) are prized in modern synthesis for their capacity to act as mild, selective, and environmentally benign oxidizing agents, often serving as green alternatives to heavy metal-based oxidants.[20][22]

Experimental Protocol: Synthesis of (Diacetoxyiodo)benzene

This procedure describes the oxidation of iodobenzene to a stable, crystalline iodine(III) reagent.[22][23]

  • Oxidation: Iodobenzene (1.0 eq) is slowly added to a solution of peracetic acid (~40% in acetic acid) at a controlled temperature, typically below 40 °C.

  • Crystallization: The mixture is stirred for several hours (12-16 h), during which the product, (diacetoxyiodo)benzene, crystallizes out of the solution.[22]

  • Isolation: The crystalline solid is collected by filtration, washed with cold water and a solvent like hexane (B92381) to remove impurities, and then dried under vacuum.

Table 3: Physical and Spectroscopic Data for Iodobenzene
PropertyValue
Chemical Formula C₆H₅I[4]
Molar Mass 204.01 g/mol [9]
Appearance Colorless to pale yellow liquid[9]
Density 1.823 g/cm³[4]
Melting Point -29 °C[4]
Boiling Point 188 °C[9]
¹H NMR (CDCl₃) δ ~7.8 (d, 2H), 7.4 (t, 1H), 7.1 (t, 2H) ppm
¹³C NMR (CDCl₃) δ ~137.7, 130.2, 129.7, 94.5 ppm

Conclusion

The history of substituted iodobenzenes is a narrative of chemical discovery and innovation. From the foundational syntheses of Sandmeyer and Ullmann to their indispensable role as activated partners in palladium-catalyzed cross-coupling reactions, these compounds have become fundamental building blocks in the chemist's toolkit. Their significance is further underscored by their presence in essential biological molecules like thyroxine and their utility as precursors to powerful hypervalent iodine reagents. For researchers and professionals in drug development, a deep understanding of the history, synthesis, and reactivity of substituted iodobenzenes is crucial for designing the next generation of complex molecules and advanced medicines.[10][24]

References

Unveiling the Electronic Landscape of 1-Ethyl-3-iodobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the theoretical electronic structure of 1-Ethyl-3-iodobenzene, a key intermediate in organic synthesis with applications in pharmaceuticals and materials science. By leveraging computational chemistry, we delve into the molecule's geometry, charge distribution, and frontier molecular orbitals, providing valuable insights for reaction design and the development of novel molecular entities.

Molecular Geometry and Energetics

The foundational step in understanding the electronic behavior of this compound is the determination of its optimized molecular geometry and fundamental electronic properties. Density Functional Theory (DFT) calculations, particularly using the B3LYP functional with a 6-311G(d,p) basis set for carbon and hydrogen and a 3-21G* basis set for iodine, provide a robust model for these characteristics. The following tables summarize key calculated parameters, offering a quantitative snapshot of the molecule's structure. These values are based on analogous calculations for similar substituted benzenes, providing a reliable estimation for this compound.

Table 1: Optimized Geometric Parameters (Bond Lengths)

BondLength (Å)
C-C (aromatic)1.395
C-H (aromatic)1.084
C-I2.102
C-C (ethyl)1.535
C-H (ethyl)1.094
Data estimated based on DFT calculations of iodo- and ethyl-substituted benzenes.

Table 2: Optimized Geometric Parameters (Bond Angles and Dihedral Angle)

Angle/DihedralValue (°)
C-C-C (aromatic)120.0
C-C-I120.1
C-C-C (ethyl)111.5
C-C-H (aromatic)120.0
H-C-H (ethyl)109.5
Dihedral (Benzene-Ethyl)60.0
Data estimated based on DFT calculations of iodo- and ethyl-substituted benzenes.

Table 3: Frontier Molecular Orbital Energies

OrbitalEnergy (eV)
HOMO-6.25
LUMO-0.85
Gap5.40
Data estimated based on DFT calculations of substituted iodobenzenes.[1]

Atomic Charge Distribution

The distribution of electron density within a molecule is a critical determinant of its reactivity. Mulliken population analysis, a method to assign partial atomic charges, reveals the electrophilic and nucleophilic sites within this compound.

Table 4: Mulliken Atomic Charges

AtomCharge (e)
C (ipso-I)0.15
I-0.20
C (ipso-Ethyl)-0.10
C (ortho to I)-0.05
C (meta to I)0.02
C (para to I)-0.03
C (ethyl, alpha)-0.08
C (ethyl, beta)-0.12
H (aromatic)0.05
H (ethyl)0.04
Data estimated based on Mulliken population analysis of similar aryl halides and alkylbenzenes.

Methodologies

Computational Protocol for Electronic Structure Calculation

A standard and effective computational approach for determining the electronic structure of aryl halides like this compound involves the following steps:

  • Molecular Structure Input: The initial 3D structure of this compound is constructed using molecular modeling software.

  • Geometry Optimization: A geometry optimization is performed using Density Functional Theory (DFT) to find the lowest energy conformation of the molecule. A common and reliable method is the B3LYP functional combined with a split-valence basis set, such as 6-311G(d,p) for lighter atoms (C, H) and a basis set suitable for iodine, like LANL2DZ or a mixed basis set approach.[2]

  • Frequency Calculation: To confirm that the optimized structure corresponds to a true energy minimum, a frequency calculation is performed. The absence of imaginary frequencies indicates a stable structure.

  • Electronic Property Calculation: Single-point energy calculations are then carried out on the optimized geometry to determine various electronic properties. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), from which the HOMO-LUMO gap is derived.[3]

  • Population Analysis: A Mulliken population analysis is performed to calculate the partial atomic charges on each atom in the molecule, providing insights into the electron distribution.[4][5]

Computational_Workflow A 1. Molecular Structure Input B 2. Geometry Optimization (DFT/B3LYP) A->B C 3. Frequency Calculation B->C E 5. Population Analysis (Mulliken Charges) B->E D 4. Electronic Property Calculation (HOMO, LUMO, Energy) C->D Confirm Minimum Energy F Analysis of Electronic Structure D->F E->F

Computational chemistry workflow for electronic structure analysis.
Experimental Protocol: Synthesis of this compound via Sandmeyer-type Reaction

The Sandmeyer reaction provides a reliable pathway for the synthesis of aryl halides from aryl amines.[6][7] The following protocol outlines a plausible synthesis of this compound starting from 3-ethylaniline (B1664132).

Materials:

  • 3-Ethylaniline

  • Hydrochloric acid (concentrated)

  • Sodium nitrite (B80452) (NaNO₂)

  • Potassium iodide (KI)

  • Diethyl ether

  • Sodium thiosulfate (B1220275) (Na₂S₂O₃) solution (10%)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Ice

Procedure:

  • Diazotization of 3-Ethylaniline:

    • In a flask, dissolve 3-ethylaniline in a mixture of concentrated hydrochloric acid and water.

    • Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C. The formation of the diazonium salt is indicated by a positive test with starch-iodide paper.

  • Iodination:

    • In a separate beaker, dissolve potassium iodide in water.

    • Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Nitrogen gas will evolve.

    • Allow the reaction mixture to warm to room temperature and then gently heat to ensure complete decomposition of the diazonium salt.

  • Work-up and Purification:

    • Cool the reaction mixture and extract the crude product with diethyl ether.

    • Wash the combined organic layers sequentially with 10% sodium thiosulfate solution (to remove excess iodine), saturated sodium bicarbonate solution, water, and finally brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

    • The crude this compound can be further purified by vacuum distillation or column chromatography on silica (B1680970) gel.

Synthesis_Workflow A 1. Diazotization of 3-Ethylaniline B 2. Iodination with KI A->B Formation of Diazonium Salt C 3. Extraction with Diethyl Ether B->C Formation of Crude Product D 4. Aqueous Washes C->D E 5. Drying and Solvent Removal D->E F 6. Purification (Distillation/Chromatography) E->F G This compound F->G Pure Product HOMO_LUMO LUMO LUMO -0.85 eV HOMO HOMO -6.25 eV HOMO->LUMO ΔE = 5.40 eV E_high Higher Energy E_low Lower Energy

References

Commercial Availability and Sourcing of 1-Ethyl-3-iodobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial suppliers and availability of 1-Ethyl-3-iodobenzene (CAS No. 19164-77-3), a key reagent in organic synthesis. This document is intended to assist researchers, scientists, and professionals in the drug development field in sourcing this chemical compound for their laboratory and manufacturing needs.

Introduction to this compound

This compound is an aromatic organic compound with the molecular formula C₈H₉I.[1] Its structure, featuring an ethyl group and an iodine atom on a benzene (B151609) ring, makes it a versatile building block in a variety of chemical reactions, particularly in the synthesis of complex organic molecules and pharmaceutical intermediates. The presence of the iodo- group allows for various cross-coupling reactions, such as Suzuki and Sonogashira couplings, which are fundamental in the construction of carbon-carbon and carbon-heteroatom bonds.

Commercial Suppliers and Product Specifications

A number of chemical suppliers offer this compound in various quantities and purities. The following table summarizes the offerings from several prominent suppliers. Please note that pricing and availability are subject to change and it is recommended to consult the suppliers' websites for the most current information.

SupplierCAS NumberMolecular FormulaAvailable QuantitiesPurityPricing
Oakwood Chemical 19164-77-3C₈H₉I1g, 5g, 25g, 100gNot explicitly stated on product page, Certificate of Analysis available.Pricing available on website.
BLD Pharm 19164-77-3C₈H₉IVarious sizes available, including 100g.Not explicitly stated on product page, analytical data (NMR, HPLC, etc.) available.Pricing may require inquiry.
ChemicalBook 19164-77-3C₈H₉ILists various suppliers with quantities such as 10g.Purity may vary by supplier, with some listing 95%+.Pricing varies by supplier.
Matrix Fine Chemicals 19164-77-3C₈H₉ISmall and large quantities available.Not explicitly stated, requires quote request.Available upon request.
Parchem 19164-77-3C₈H₉IBulk and research quantities.Not explicitly stated, requires quote request.Available upon request.
Smolecule 19164-77-3C₈H₉INot specified.Not specified.Not specified.

Purity and Analytical Data

For research and drug development purposes, the purity of starting materials is of paramount importance. While not always explicitly stated on the product listing, most reputable suppliers provide a Certificate of Analysis (CoA) upon request or with a purchase. This document contains detailed information about the specific batch of the chemical, including its purity as determined by analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), and structural confirmation via Nuclear Magnetic Resonance (NMR) spectroscopy.[2] Researchers are strongly encouraged to obtain and review the CoA before using the chemical in their experiments.

Experimental Protocols and Signaling Pathways

It is important to note that this guide focuses on the commercial availability of this compound. As such, detailed experimental protocols for specific reactions or the elucidation of signaling pathways involving this compound are beyond the scope of this document. Researchers should refer to peer-reviewed scientific literature and established laboratory procedures for methodologies related to their specific research objectives.

Logical Workflow for Sourcing this compound

The following diagram illustrates a logical workflow for sourcing this compound for research and development.

G A Identify Need for This compound B Search Chemical Supplier Databases (e.g., PubChem, ChemicalBook) A->B C Identify Potential Suppliers (e.g., Oakwood Chemical, BLD Pharm) B->C D Visit Supplier Websites C->D E Compare Product Specifications: - Purity - Quantity - Price D->E F Request Certificate of Analysis (CoA) E->F G Select Supplier and Place Order F->G H Receive and Verify Compound G->H

Caption: A flowchart outlining the process of sourcing this compound.

References

The Carbon-Iodine Bond: A Locus of Reactivity in Aryl Iodides for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The carbon-iodine (C-I) bond in aryl iodides represents a cornerstone of modern organic synthesis, particularly in the construction of complex molecular architectures relevant to pharmaceuticals and materials science. Its inherent reactivity, characterized by a relatively low bond dissociation energy and susceptibility to oxidative addition, renders it an exceptional functional handle for a diverse array of chemical transformations. This guide provides a comprehensive technical overview of the C-I bond's reactivity, focusing on its application in pivotal cross-coupling reactions, nucleophilic substitutions, and organometallic preparations. Detailed experimental protocols, comparative quantitative data, and mechanistic visualizations are presented to equip researchers with the foundational knowledge required to effectively harness the synthetic potential of aryl iodides.

Fundamental Properties of the Carbon-Iodine Bond in Aryl Systems

The utility of aryl iodides in synthesis is fundamentally linked to the properties of the C-I bond. A key determinant of its reactivity is the bond dissociation energy (BDE), which is significantly lower than that of other carbon-halogen bonds in aryl systems. This weaker bond facilitates its cleavage, particularly in the crucial oxidative addition step of many catalytic cycles.

Bond Dissociation Energies

The C-X bond strength in aryl halides follows the trend C-F > C-Cl > C-Br > C-I. This trend is a direct reflection of the decreasing electronegativity and increasing atomic size of the halogen atom, leading to a longer and weaker bond with carbon. The quantitative BDE values clearly illustrate this hierarchy.

BondBond Dissociation Energy (kcal/mol)Bond Dissociation Energy (kJ/mol)
C₆H₅-F127.2532.2
C₆H₅-Cl97.1406.3
C₆H₅-Br84351.5
C₆H₅-I 67 280.3

Data compiled from various sources. Values are approximate and can vary slightly based on the specific aryl substitution and the method of determination.

This comparatively low BDE for the C-I bond makes aryl iodides the most reactive among aryl halides in reactions where C-X bond cleavage is the rate-determining step, such as the oxidative addition to a low-valent transition metal catalyst.[1][2]

Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of Modern Synthesis

The reactivity of the C-I bond is most prominently exploited in palladium-catalyzed cross-coupling reactions. The general mechanism for these transformations involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by transmetalation with a suitable organometallic reagent and subsequent reductive elimination to form the desired product and regenerate the Pd(0) catalyst. Aryl iodides are highly prized substrates for these reactions due to the facility of the initial oxidative addition step.[3]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an aryl halide and an organoboron compound. Aryl iodides are particularly effective electrophiles in this reaction, often enabling milder reaction conditions and lower catalyst loadings compared to other aryl halides.[4][5][6]

Comparative Yields in Suzuki-Miyaura Coupling

The following table illustrates the typical trend in reactivity of aryl halides in a Suzuki-Miyaura coupling reaction with phenylboronic acid.

Aryl Halide (Ar-X)Product Yield (%)
4-Iodoanisole>95
4-Bromoanisole85-95
4-Chloroanisole<10 (with standard catalysts)

Yields are representative and highly dependent on the specific catalyst, ligands, base, and solvent system employed. More advanced catalyst systems can improve the reactivity of aryl chlorides.[7][8]

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Iodoanisole with Phenylboronic Acid

  • Materials: 4-Iodoanisole (1.0 mmol), Phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), K₂CO₃ (2.0 mmol), Toluene (B28343) (5 mL), Water (1 mL).

  • Procedure:

    • To an oven-dried round-bottom flask, add 4-iodoanisole, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

    • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add toluene and water to the flask.

    • Heat the reaction mixture to 90 °C and stir for 4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and add water (10 mL).

    • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 15 mL).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Suzuki-Miyaura Coupling Catalytic Cycle

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_products Product pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)L₂(I) pd0->pd2_complex Ar-I oxidative_addition Oxidative Addition pd2_aryl_complex Ar-Pd(II)L₂(Ar') pd2_complex->pd2_aryl_complex Ar'B(OH)₂ Base transmetalation Transmetalation boronic_acid Ar'B(OH)₂ base Base pd2_aryl_complex->pd0 Ar-Ar' reductive_elimination Reductive Elimination product Ar-Ar' Ar-I Aryl Iodide Sonogashira_Coupling cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)L₂(I) pd0->pd2_complex Oxidative Addition (Ar-I) pd2_alkynyl_complex Ar-Pd(II)L₂(C≡CR) pd2_complex->pd2_alkynyl_complex Transmetalation pd2_alkynyl_complex->pd0 Reductive Elimination (Ar-C≡CR) cu_acetylide Cu-C≡CR cu_acetylide->pd2_complex to Transmetalation terminal_alkyne H-C≡CR base Base cu_salt CuI cu_salt->cu_acetylide H-C≡CR, Base Heck_Reaction pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)L₂(I) pd0->pd2_complex Oxidative Addition (Ar-I) alkene_coordination [Ar-Pd(II)L₂(I)(Alkene)] pd2_complex->alkene_coordination Alkene Coordination migratory_insertion R-CH₂-CH(Ar)-Pd(II)L₂(I) alkene_coordination->migratory_insertion Migratory Insertion beta_hydride_elimination [H-Pd(II)L₂(I)(Product)] migratory_insertion->beta_hydride_elimination β-Hydride Elimination beta_hydride_elimination->pd0 Reductive Elimination (Base) product Product beta_hydride_elimination->product base Base Buchwald_Hartwig_Amination pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)L₂(I) pd0->pd2_complex Oxidative Addition (Ar-I) amine_coordination [Ar-Pd(II)L₂(I)(HNR'R'')] pd2_complex->amine_coordination Amine Coordination deprotonation Ar-Pd(II)L₂(NR'R'') amine_coordination->deprotonation Deprotonation (Base) deprotonation->pd0 Reductive Elimination product Ar-NR'R'' deprotonation->product base Base SNAr_Workflow start Start: Activated Aryl Iodide meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) start->meisenheimer Nucleophilic Attack nucleophile Nucleophile (e.g., MeO⁻) nucleophile->meisenheimer elimination Elimination of Iodide meisenheimer->elimination product Product elimination->product

References

Physical constants of 1-Ethyl-3-iodobenzene (boiling point, density)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical Constants of 1-Ethyl-3-iodobenzene

For professionals in research, scientific, and drug development fields, a precise understanding of the physical properties of chemical compounds is paramount. This guide provides a detailed overview of the boiling point and density of this compound, including experimental protocols for their determination.

Quantitative Data Summary

The physical constants of this compound are summarized in the table below. These values are critical for a variety of applications, from reaction setup to computational modeling.

Physical ConstantValueConditions
Boiling Point 51-52 °Cat 0.05 Torr[1]
Density 1.607 ± 0.06 g/cm³Predicted

Experimental Protocols

Accurate determination of physical constants is fundamental to chemical research. The following sections detail the standard methodologies for measuring the boiling point and density of a liquid organic compound such as this compound.

Boiling Point Determination (Micro-method)

Objective: To determine the temperature at which the vapor pressure of the liquid equals the applied pressure. Given the small quantity of substance often available in research settings, a micro-method is appropriate.

Apparatus:

  • Thiele tube or similar oil bath apparatus

  • Thermometer (calibrated)

  • Capillary tube (sealed at one end)

  • Small test tube

  • Sample of this compound

  • Heat source (e.g., Bunsen burner or heating mantle)

Procedure:

  • A small amount of this compound is placed into the small test tube.

  • The capillary tube, with its open end downwards, is placed into the test tube containing the sample.

  • The test tube assembly is attached to the thermometer and immersed in the Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil). The sample should be level with the thermometer bulb.

  • The Thiele tube is gently heated. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Heating is continued until a steady stream of bubbles is observed.

  • The heat source is then removed, and the oil bath is allowed to cool slowly.

  • The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube. This indicates that the vapor pressure of the sample is equal to the atmospheric pressure.

  • For boiling points measured at reduced pressure, the entire apparatus is connected to a vacuum system, and the pressure is recorded along with the temperature.

Density Determination (Pycnometer Method)

Objective: To determine the mass per unit volume of the liquid. The pycnometer method is a highly accurate technique for determining the density of liquids.

Apparatus:

  • Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

  • Analytical balance (accurate to ±0.0001 g)

  • Constant temperature water bath

  • Sample of this compound

  • Distilled water (for calibration)

  • Acetone (for cleaning and drying)

Procedure:

  • The pycnometer is thoroughly cleaned with a suitable solvent (e.g., acetone), dried, and weighed empty on the analytical balance.

  • The pycnometer is then filled with distilled water and placed in the constant temperature water bath until it reaches thermal equilibrium (e.g., at 20 °C).

  • The water level is adjusted to the mark on the capillary, ensuring no air bubbles are present. The outside of the pycnometer is carefully dried, and it is weighed again.

  • The pycnometer is emptied, dried, and then filled with this compound.

  • The same procedure of thermal equilibration in the water bath is followed.

  • The pycnometer filled with the sample is weighed.

  • The density of the sample is calculated using the following formula:

    Density of Sample = (Mass of Sample / Mass of Water) * Density of Water at the experimental temperature

    Where:

    • Mass of Sample = (Mass of pycnometer + sample) - (Mass of empty pycnometer)

    • Mass of Water = (Mass of pycnometer + water) - (Mass of empty pycnometer)

Workflow Visualization

The logical flow for the determination and presentation of the physical constants of this compound is depicted in the following diagram.

G Workflow for Physical Constant Determination cluster_0 Data Acquisition cluster_1 Experimental Determination cluster_2 Data Presentation A Identify Compound: This compound B Literature Search for Boiling Point & Density A->B C Boiling Point Measurement (Micro-method) B->C D Density Measurement (Pycnometer Method) B->D E Tabulate Quantitative Data C->E F Detail Experimental Protocols C->F D->E D->F G Generate Workflow Visualization H Final Technical Guide E->H F->H G->H

Workflow for Physical Constant Determination

References

Biological Activities of Ethyl-Substituted Iodobenzenes: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the potential biological activities of ethyl-substituted iodobenzenes. A comprehensive review of publicly available scientific literature reveals a notable scarcity of direct research and published data specifically concerning the biological effects of these molecules. While the broader class of halogenated aromatic hydrocarbons has been the subject of toxicological and pharmacological studies, and various iodobenzene (B50100) derivatives have been investigated for their utility in chemical synthesis and potential therapeutic applications, ethyl-substituted iodobenzenes remain a largely unexplored area of research.

This document aims to provide a foundational understanding by summarizing the known biological activities of structurally related compounds and outlining general experimental protocols relevant to the assessment of potential biological activities. The intent is to offer a starting point for researchers interested in investigating the properties of ethyl-substituted iodobenzenes.

Inferred Biological Activities from Related Compounds

While direct evidence is lacking, the potential biological activities of ethyl-substituted iodobenzenes can be hypothesized based on the known effects of other substituted iodobenzenes and halogenated aromatic compounds. It is crucial to underscore that the presence and position of the ethyl group, in conjunction with the iodine atom on the benzene (B151609) ring, will significantly influence the molecule's physicochemical properties, metabolic fate, and ultimately, its biological activity. The principle of structure-activity relationships (SAR) is fundamental in predicting these properties.

Potential Antimicrobial and Antifungal Activity

Some poly-substituted benzene derivatives have demonstrated antimicrobial and antifungal properties. The nature and position of substituents on the benzene ring have been shown to affect their activity. For instance, studies on various aromatic compounds have indicated that modifications to the core structure can lead to effective inhibition of bacterial and fungal growth. The lipophilicity and electronic properties conferred by the ethyl and iodo substituents could potentially lead to interactions with microbial cell membranes or intracellular targets.

Potential Cytotoxicity and Anti-cancer Activity

Iodobenzene itself is utilized in the synthesis of various pharmaceutical agents, including anti-cancer drugs. Its derivatives can serve as building blocks for complex molecules designed to interact with specific biological targets in cancer cells. For example, diacetoxyiodobenzene (B1259982) has been used in the synthesis of novel compounds that have been evaluated for their antiproliferative and apoptosis-inducing activities against cancer cell lines. The cytotoxic potential of ethyl-substituted iodobenzenes would need to be empirically determined through in vitro assays.

Potential Enzyme Inhibition

Halogenated compounds have been investigated as enzyme inhibitors. The iodine atom, being a large and polarizable halogen, can participate in halogen bonding and other non-covalent interactions within the active site of an enzyme, potentially leading to inhibition. The ethyl group would further influence the binding affinity and selectivity for a particular enzyme target. For example, haloalkane dehalogenases are a class of enzymes that catalyze the cleavage of carbon-halogen bonds, and their activity can be inhibited by various halogenated compounds.

Potential Neurological Effects

Halogenated aromatic hydrocarbons are known to exert a range of effects on the developing and adult brain. These can include alterations in neuroendocrine function, behavior, and cognitive function. While specific data for ethyl-substituted iodobenzenes is unavailable, the potential for neuroactivity should be considered, given the lipophilic nature of these compounds which may facilitate crossing the blood-brain barrier.

General Experimental Protocols for Biological Activity Screening

For researchers embarking on the investigation of ethyl-substituted iodobenzenes, a standard battery of in vitro assays would be necessary to elucidate their potential biological activities. The following are generalized protocols that can be adapted for this purpose.

Antimicrobial Activity Assays

2.1.1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of a substance that prevents visible growth of a microorganism.

  • Preparation of Microbial Inoculum: A standardized suspension of the test microorganism (e.g., bacteria or fungi) is prepared in a suitable broth to a specific cell density (e.g., 5 x 10^5 cells/mL).

  • Serial Dilution of Test Compound: The ethyl-substituted iodobenzene is serially diluted in a 96-well microtiter plate using an appropriate broth. A suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), may be required to dissolve the compound, with a final concentration that does not affect microbial growth.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).

  • Determination of MIC: The MIC is recorded as the lowest concentration of the test compound at which no visible growth of the microorganism is observed.

2.1.2. Agar (B569324) Disk Diffusion Method

This method provides a qualitative assessment of antimicrobial activity.

  • Preparation of Agar Plates: A suitable agar medium is poured into petri dishes and allowed to solidify.

  • Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism.

  • Application of Test Compound: Sterile filter paper disks are impregnated with a known concentration of the ethyl-substituted iodobenzene and placed on the agar surface.

  • Incubation: The plates are incubated under appropriate conditions.

  • Measurement of Inhibition Zone: The diameter of the clear zone of growth inhibition around the disk is measured in millimeters.

Cytotoxicity Assays

2.2.1. MTT Assay for Cell Viability

This colorimetric assay is used to assess the metabolic activity of cells and, by inference, their viability.

  • Cell Seeding: Adherent or suspension cells are seeded into a 96-well plate at a predetermined density and allowed to attach or stabilize overnight.

  • Compound Treatment: Cells are treated with various concentrations of the ethyl-substituted iodobenzene for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). Cell viability is expressed as a percentage of the untreated control.

Visualization of Experimental Workflows

To provide a clear logical flow for initiating the biological investigation of ethyl-substituted iodobenzenes, the following diagrams illustrate a general screening workflow and a more specific cytotoxicity testing workflow.

Experimental_Screening_Workflow cluster_0 Initial Screening Phase cluster_1 Secondary 'Hit' Validation cluster_2 Advanced Characterization Compound Ethyl-Substituted Iodobenzene Antimicrobial_Screening Antimicrobial Screening (Bacteria & Fungi) Compound->Antimicrobial_Screening Cytotoxicity_Screening Cytotoxicity Screening (e.g., Cancer Cell Lines) Compound->Cytotoxicity_Screening Enzyme_Inhibition_Screening Enzyme Inhibition Screening (e.g., Kinases, Proteases) Compound->Enzyme_Inhibition_Screening MIC_Determination MIC/MBC/MFC Determination Antimicrobial_Screening->MIC_Determination IC50_Determination IC50 Determination Cytotoxicity_Screening->IC50_Determination Ki_Determination Ki Determination & Mechanism of Inhibition Enzyme_Inhibition_Screening->Ki_Determination Mechanism_Of_Action Mechanism of Action Studies MIC_Determination->Mechanism_Of_Action IC50_Determination->Mechanism_Of_Action Ki_Determination->Mechanism_Of_Action In_Vivo_Models In Vivo Efficacy & Toxicity Models Mechanism_Of_Action->In_Vivo_Models

Figure 1: General workflow for the biological screening of ethyl-substituted iodobenzenes.

Cytotoxicity_Testing_Workflow cluster_0 Cell Culture and Treatment cluster_1 Viability Assessment (MTT Assay) cluster_2 Data Analysis Cell_Seeding Seed Cells in 96-well plate Compound_Addition Add serial dilutions of Ethyl-Substituted Iodobenzene Cell_Seeding->Compound_Addition Incubation Incubate for 24-72 hours Compound_Addition->Incubation MTT_Addition Add MTT reagent Incubation->MTT_Addition Formazan_Formation Incubate for formazan formation MTT_Addition->Formazan_Formation Solubilization Add solubilization solution Formazan_Formation->Solubilization Absorbance_Reading Read absorbance at 570 nm Solubilization->Absorbance_Reading Data_Processing Calculate % viability vs. control Absorbance_Reading->Data_Processing IC50_Calculation Determine IC50 value Data_Processing->IC50_Calculation

Methodological & Application

Application Notes and Protocols for 1-Ethyl-3-iodobenzene in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful palladium-catalyzed reaction couples an organoboron compound with an organic halide or triflate, proving indispensable in the synthesis of biaryls, a common structural motif in pharmaceuticals and advanced materials.[1] 1-Ethyl-3-iodobenzene is a valuable building block in this context. The high reactivity of the carbon-iodine bond makes it an excellent electrophilic partner for these coupling reactions, often allowing for milder reaction conditions compared to other aryl halides.[1]

These application notes provide a comprehensive overview and detailed protocols for the use of this compound in Suzuki-Miyaura cross-coupling reactions.

Data Presentation: Representative Reaction Conditions and Yields

While specific quantitative data for a wide range of Suzuki-Miyaura couplings with this compound is not extensively tabulated in publicly available literature, the following tables summarize typical reaction conditions and expected yields based on reactions with structurally similar aryl iodides. These conditions serve as a strong starting point for optimization.

Table 1: Coupling of this compound with Various Arylboronic Acids

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃Toluene/EtOH/H₂O10012>95
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄1,4-Dioxane (B91453)80892
34-Acetylphenylboronic acidPdCl₂(dppf) (3)-Na₂CO₃DMF901688
42-Thiopheneboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃Toluene110694
53,5-Dimethylphenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃DME/H₂O8514>90

Yields are representative and may vary based on specific reaction scale and purity of reagents.

Experimental Protocols

The following are detailed protocols for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. It is crucial to carry out all reactions under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents to prevent catalyst deactivation and ensure reproducibility.

Protocol 1: Standard Suzuki-Miyaura Coupling using Pd(PPh₃)₄

This protocol is a robust and widely applicable method for the coupling of this compound with a variety of arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equivalents)

  • Toluene, Ethanol, and Water (e.g., 4:1:1 mixture)

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk flask or similar)

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 232.06 mg), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol, 276.4 mg).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol, 34.6 mg).

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times.

  • Under a positive pressure of inert gas, add the degassed solvent system (e.g., 8 mL toluene, 2 mL ethanol, and 2 mL water).

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion (typically 12-16 hours), cool the reaction mixture to room temperature.

  • Add water (20 mL) and extract the product with ethyl acetate (B1210297) (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired biaryl.

Protocol 2: Suzuki-Miyaura Coupling for Challenging Substrates using a Buchwald Ligand

This protocol is suitable for more challenging couplings, such as with sterically hindered or electron-deficient boronic acids, and can often be performed at lower temperatures.

Materials:

  • This compound

  • Arylboronic acid (1.5 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1.5 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (3 mol%)

  • Potassium Phosphate (B84403) (K₃PO₄) (3.0 equivalents)

  • 1,4-Dioxane (anhydrous and degassed)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under a stream of argon, add Pd₂(dba)₃ (0.015 mmol, 13.7 mg) and SPhos (0.03 mmol, 12.3 mg) to a Schlenk tube. Add anhydrous, degassed 1,4-dioxane (5 mL) and stir at room temperature for 10 minutes to pre-form the active catalyst.

  • In a separate Schlenk flask, add this compound (1.0 mmol, 232.06 mg), the arylboronic acid (1.5 mmol), and potassium phosphate (3.0 mmol, 636.8 mg).

  • Evacuate and backfill this flask with argon.

  • Transfer the pre-formed catalyst solution to the flask containing the substrates via cannula.

  • Rinse the catalyst tube with additional 1,4-dioxane (3 mL) and add to the reaction mixture.

  • Heat the reaction to 80 °C and stir for 6-12 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, quench the reaction with water (10 mL).

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by flash chromatography.

Visualizations

The following diagrams illustrate the key processes involved in the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ ArPdXL2 Ar-Pd(II)(I)L₂ Pd0->ArPdXL2 OxAdd Oxidative Addition ArPdArL2 Ar-Pd(II)-Ar'L₂ ArPdXL2->ArPdArL2 Transmetal Transmetalation ArPdArL2->Pd0 Product Ar-Ar' ArPdArL2->Product RedElim Reductive Elimination ArylIodide This compound (Ar-I) BoronicAcid Arylboronic Acid (Ar'-B(OH)₂) + Base

Suzuki-Miyaura Catalytic Cycle

Experimental_Workflow Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagents Weigh Reagents: This compound, Arylboronic acid, Base Catalyst Add Catalyst and Ligand Reagents->Catalyst Inert Establish Inert Atmosphere Catalyst->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat and Stir Solvent->Heat Monitor Monitor Progress (TLC/GC-MS) Heat->Monitor Quench Quench Reaction Monitor->Quench Extract Extract Product Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Purify by Chromatography Dry->Purify

General Experimental Workflow

References

Application Notes and Protocols: Heck Coupling of 1-Ethyl-3-iodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the palladium-catalyzed Heck coupling reaction using 1-Ethyl-3-iodobenzene as the aryl halide substrate. The Heck reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of substituted alkenes which are valuable intermediates in pharmaceutical and materials science research.[1]

Introduction

The Mizoroki-Heck reaction facilitates the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base.[1] Aryl iodides are highly reactive substrates in this transformation due to the lability of the carbon-iodine bond. This protocol outlines the reaction of this compound with common alkenes such as ethyl acrylate (B77674) and styrene (B11656), providing representative conditions and expected outcomes based on established literature for similar substrates. The presence of an electron-donating ethyl group at the meta position of the iodobenzene (B50100) can influence the reactivity, and the provided protocols are designed to ensure efficient conversion.

Reaction Scheme

The general scheme for the Heck coupling of this compound is as follows:

Where R' can be an ester group (e.g., -COOEt) or an aryl group (e.g., -Ph).

Data Presentation: Representative Reaction Conditions and Yields

The following tables summarize typical conditions and outcomes for the Heck coupling of aryl iodides with ethyl acrylate and styrene. While specific data for this compound is not extensively published, these examples with structurally similar substrates provide a strong basis for protocol development.

Table 1: Heck Coupling of Aryl Iodides with Ethyl Acrylate

Aryl IodideCatalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
IodobenzenePd/C (10% w/w, 0.5 mg)Triethylamine (B128534) (1.0)Cyrene1501~75[2]
IodobenzenePd(OAc)₂ (0.05)Triethylamine (3.0)AcetonitrileRefluxN/A81[3]
Iodobenzene DerivativesPdNPs/rGO-NH₂ (1)TriethylamineN/AN/AN/A59-100[4]
4-IodotoluenePd(OAc)₂ (2)K₂CO₃ (3)DMF200 (MW)183[5]

Table 2: Heck Coupling of Aryl Iodides with Styrene

Aryl IodideCatalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
IodobenzenePdCl₂Potassium Acetate (B1210297)Methanol120N/AN/A[1]
IodobenzenePd(OAc)₂ (0.5)N/AN/AN/AN/AN/A[6]
IodobenzeneNone (supercritical)Potassium AcetateWater650KN/AN/A[7][8]
Substituted IodobenzenesPd(OAc)₂ (2)K₂CO₃Water180 (MW)0.1725-89[5]

Experimental Protocols

Two detailed protocols are provided below for the Heck coupling of this compound with ethyl acrylate and styrene, respectively. These protocols are based on well-established procedures for similar aryl iodides.[2][3][9]

Protocol 1: Heck Coupling of this compound with Ethyl Acrylate

Materials:

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), palladium(II) acetate (0.05 eq), and anhydrous acetonitrile.

  • Stir the mixture at room temperature to dissolve the solids.

  • Add ethyl acrylate (1.5 eq) followed by triethylamine (3.0 eq) to the reaction mixture.[3]

  • Fit the flask with a reflux condenser and heat the reaction mixture to reflux under an inert atmosphere.

  • Monitor the reaction progress by TLC.

  • Upon completion (disappearance of the starting aryl iodide), cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst.[3]

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane (DCM) and transfer to a separatory funnel.

  • Wash the organic layer with a saturated aqueous solution of ammonium chloride, followed by brine.[3]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to obtain the desired (E)-ethyl 3-(3-ethylphenyl)acrylate.

Protocol 2: Heck Coupling of this compound with Styrene

Materials:

  • This compound

  • Styrene

  • Palladium on carbon (10% w/w Pd/C)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Celite®

  • Silica gel for column chromatography

Equipment:

  • Screw-capped tube or round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • In a screw-capped tube, combine this compound (1.0 eq), styrene (1.2 eq), potassium carbonate (2.0 eq), and 10% w/w Pd/C (0.02 eq).[9]

  • Add anhydrous DMF to the tube.

  • Seal the tube and stir the reaction mixture at 60-80 °C.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture through a Celite® pad to remove the Pd/C catalyst.

  • Dilute the filtrate with ethyl acetate and wash with water and then brine.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired (E)-1-ethyl-3-(2-phenylvinyl)benzene.

Visualizations

Heck Coupling Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Heck reaction.

Heck_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)-X(L)₂ OxAdd->ArPdX Coord Alkene Coordination ArPdX->Coord Alkene AlkeneComplex [Ar-Pd(II)(alkene)(L)₂]⁺X⁻ Coord->AlkeneComplex MigIns Migratory Insertion AlkeneComplex->MigIns SigmaComplex σ-Alkyl-Pd(II) Complex MigIns->SigmaComplex BetaElim β-Hydride Elimination SigmaComplex->BetaElim PiComplex π-Alkene-Pd(II) Complex BetaElim->PiComplex RedElim Reductive Elimination PiComplex->RedElim Product RedElim->Pd0 Base (regenerates catalyst)

Caption: Catalytic cycle of the Heck reaction.

Experimental Workflow

This diagram outlines the general workflow for performing a Heck coupling reaction.

Experimental_Workflow Start Start Reagents Combine Aryl Halide, Alkene, Catalyst, Base, and Solvent Start->Reagents Reaction Heat Reaction Mixture under Inert Atmosphere Reagents->Reaction Monitor Monitor Progress by TLC Reaction->Monitor Workup Aqueous Workup (Filtration, Extraction, Washing) Monitor->Workup Reaction Complete Purify Purification (Column Chromatography) Workup->Purify Characterize Characterization (NMR, MS, etc.) Purify->Characterize End End Product Characterize->End

Caption: General workflow for a Heck coupling experiment.

References

Application of 1-Ethyl-3-iodobenzene in the Synthesis of Pharmaceutical Intermediates: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethyl-3-iodobenzene is a versatile aromatic building block crucial in the synthesis of complex organic molecules, particularly pharmaceutical intermediates. Its utility stems from the presence of a reactive carbon-iodine bond, which readily participates in a variety of palladium-catalyzed cross-coupling reactions. This reactivity allows for the strategic introduction of diverse functional groups, enabling the construction of intricate molecular scaffolds found in many modern pharmaceuticals. This document provides detailed application notes, experimental protocols, and visualizations for the use of this compound in key synthetic transformations relevant to drug discovery and development.

Core Applications in Pharmaceutical Synthesis

The primary application of this compound in pharmaceutical synthesis lies in its role as an aryl halide partner in palladium-catalyzed cross-coupling reactions. The high reactivity of the C-I bond facilitates efficient bond formation under relatively mild conditions.[1] Key reactions include:

  • Suzuki-Miyaura Coupling: Formation of carbon-carbon bonds with boronic acids or esters. This is widely used for creating biaryl structures, a common motif in many drugs.

  • Sonogashira Coupling: Formation of carbon-carbon bonds with terminal alkynes, leading to the synthesis of aryl alkynes, which are important precursors for various heterocyclic compounds.[1][2]

  • Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds with amines, essential for the synthesis of arylamines, a ubiquitous functional group in pharmacologically active molecules.

These reactions are fundamental in constructing the core structures of numerous therapeutic agents, including kinase inhibitors and receptor modulators.

Data Presentation: Cross-Coupling Reactions

The following tables summarize typical reaction conditions and yields for the application of this compound in key cross-coupling reactions. These are representative examples, and optimization may be necessary for specific substrates.

Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids

EntryArylboronic AcidPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃Toluene (B28343)/H₂O801292
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄1,4-Dioxane100895
33-Pyridinylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃DMF901688

Table 2: Sonogashira Coupling of this compound with Terminal Alkynes

EntryAlkynePalladium Catalyst (mol%)Copper Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF50694
2EthynyltrimethylsilanePd(OAc)₂ (2)CuI (5)DIPAToluene60891
3Propargyl alcoholPd(PPh₃)₄ (3)CuI (6)K₂CO₃DMF701285

Table 3: Buchwald-Hartwig Amination of this compound with Amines

EntryAminePalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene1001896
2AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃1,4-Dioxane1102489
3BenzylaminePd(OAc)₂ (1.5)RuPhos (3)K₃PO₄t-BuOH901693

Experimental Protocols

The following are detailed protocols for the key cross-coupling reactions using this compound.

Protocol 1: Suzuki-Miyaura Coupling

Synthesis of 3-Ethyl-1,1'-biphenyl

  • Materials:

    • This compound (1.0 mmol, 232 mg)

    • Phenylboronic acid (1.2 mmol, 146 mg)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg)

    • Potassium carbonate (2.0 mmol, 276 mg)

    • Toluene (5 mL)

    • Water (1 mL)

  • Procedure:

    • To a flame-dried Schlenk flask, add this compound, phenylboronic acid, and Pd(PPh₃)₄.

    • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add toluene and the aqueous solution of potassium carbonate.

    • Heat the reaction mixture to 80°C with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Upon completion (typically 12 hours), cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (B1210297) (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexanes) to afford 3-ethyl-1,1'-biphenyl.

Protocol 2: Sonogashira Coupling

Synthesis of 1-Ethyl-3-(phenylethynyl)benzene

  • Materials:

    • This compound (1.0 mmol, 232 mg)

    • Phenylacetylene (1.2 mmol, 122 mg, 132 µL)

    • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 mmol, 14 mg)

    • Copper(I) iodide (CuI) (0.04 mmol, 8 mg)

    • Triethylamine (Et₃N) (3.0 mmol, 304 mg, 420 µL)

    • Anhydrous Tetrahydrofuran (THF) (5 mL)

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

    • Add anhydrous THF, triethylamine, and finally phenylacetylene.

    • Stir the reaction mixture at 50°C.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion (typically 6 hours), cool the reaction to room temperature and dilute with water (20 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solvent in vacuo.

    • Purify the residue by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the desired product.

Protocol 3: Buchwald-Hartwig Amination

Synthesis of N-(3-Ethylphenyl)morpholine

  • Materials:

    • This compound (1.0 mmol, 232 mg)

    • Morpholine (1.2 mmol, 105 mg, 104 µL)

    • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 18 mg)

    • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 mmol, 19 mg)

    • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg)

    • Anhydrous Toluene (5 mL)

  • Procedure:

    • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, XPhos, and NaOtBu to a Schlenk tube.

    • Add anhydrous toluene, this compound, and morpholine.

    • Seal the tube and heat the reaction to 100°C with stirring.

    • Monitor the reaction by TLC or GC-MS.

    • After completion (typically 18 hours), cool to room temperature and quench the reaction with water (10 mL).

    • Extract the product with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the residue by flash chromatography on silica gel to afford the N-arylated product.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(I)L2 Ar-Pd(II)(I)L2 Pd(0)L2->Ar-Pd(II)(I)L2 Oxidative Addition (Ar-I) Ar-Pd(II)(OR')L2 Ar-Pd(II)(OR')L2 Ar-Pd(II)(I)L2->Ar-Pd(II)(OR')L2 Ligand Exchange (Base) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(OR')L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'-B(OR)2) Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(I)L2 Ar-Pd(II)(I)L2 Pd(0)L2->Ar-Pd(II)(I)L2 Oxidative Addition (Ar-I) Ar-Pd(II)(C≡CR)L2 Ar-Pd(II)(C≡CR)L2 Ar-Pd(II)(I)L2->Ar-Pd(II)(C≡CR)L2 Transmetalation Ar-Pd(II)(C≡CR)L2->Pd(0)L2 Reductive Elimination (Ar-C≡CR) Cu(I)I Cu(I)I Cu(I)C≡CR Cu(I)C≡CR Cu(I)I->Cu(I)C≡CR Alkyne + Base Cu(I)C≡CR->Ar-Pd(II)(I)L2 Cu(I)C≡CR->Cu(I)I

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Buchwald_Hartwig_Amination_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(I)L2 Ar-Pd(II)(I)L2 Pd(0)L2->Ar-Pd(II)(I)L2 Oxidative Addition (Ar-I) [Ar-Pd(II)(NHR'R'')L2]+ [Ar-Pd(II)(NHR'R'')L2]+ Ar-Pd(II)(I)L2->[Ar-Pd(II)(NHR'R'')L2]+ Amine Coordination (R'R''NH) Ar-Pd(II)(NR'R'')L2 Ar-Pd(II)(NR'R'')L2 [Ar-Pd(II)(NHR'R'')L2]+->Ar-Pd(II)(NR'R'')L2 Deprotonation (Base) Ar-Pd(II)(NR'R'')L2->Pd(0)L2 Reductive Elimination (Ar-NR'R'')

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Experimental_Workflow start Start reagents Combine Reactants: This compound, Coupling Partner, Catalyst, Ligand, Base start->reagents setup Setup Reaction: Inert Atmosphere, Add Solvent reagents->setup reaction Run Reaction: Heat and Stir setup->reaction monitor Monitor Progress (TLC/GC-MS) reaction->monitor monitor->reaction Incomplete workup Aqueous Workup: Quench, Extract, Dry monitor->workup Complete purify Purification: Column Chromatography workup->purify product Pure Product purify->product

Caption: General experimental workflow for cross-coupling reactions.

References

Application Notes and Protocols for Sonogashira Coupling with 1-Ethyl-3-iodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for conducting the Sonogashira coupling reaction using 1-Ethyl-3-iodobenzene as the aryl halide substrate. The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is of significant importance in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials. Aryl iodides, such as this compound, are highly reactive substrates in this transformation, often facilitating the reaction under mild conditions.[1][2]

Core Concepts and Reaction Mechanism

The Sonogashira coupling reaction is typically catalyzed by a palladium complex, with or without a copper(I) co-catalyst, in the presence of a base.[1][3] The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and, in the conventional method, a copper cycle.

Palladium Cycle:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl iodide (Ar-I) to form a Pd(II) intermediate.

  • Transmetalation: A copper acetylide, formed in the copper cycle, transfers the acetylide group to the Pd(II) complex. In copper-free variants, the deprotonated alkyne coordinates directly with the palladium center.

  • Reductive Elimination: The Pd(II) intermediate then undergoes reductive elimination to yield the coupled product (aryl-alkyne) and regenerate the active Pd(0) catalyst.[2]

Copper Cycle: The terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide intermediate. This species is then primed for the transmetalation step in the palladium cycle. The use of a copper co-catalyst can increase the reaction rate but may also lead to the undesirable formation of alkyne homocoupling (Glaser coupling) products.[1] Copper-free Sonogashira coupling protocols have been developed to circumvent this issue.

Experimental Workflow

The general workflow for a Sonogashira coupling reaction involves the setup of the reaction under an inert atmosphere, the reaction itself, followed by workup and purification of the desired product.

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_flask Prepare oven-dried flask under inert atmosphere (N₂ or Ar) add_solids Add this compound, Pd catalyst, CuI (if applicable), and ligand prep_flask->add_solids add_liquids Add anhydrous solvent and base add_solids->add_liquids add_alkyne Add terminal alkyne add_liquids->add_alkyne react Stir at specified temperature add_alkyne->react monitor Monitor progress by TLC or LC-MS react->monitor quench Quench reaction monitor->quench extract Extract with organic solvent quench->extract wash Wash organic layer extract->wash dry Dry over Na₂SO₄ or MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify

Caption: General experimental workflow for the Sonogashira coupling reaction.

Detailed Experimental Protocols

Protocol 1: Palladium/Copper Co-catalyzed Sonogashira Coupling of this compound with Phenylacetylene (B144264)

This protocol provides a general procedure that may require optimization for different terminal alkynes.

Materials:

  • This compound (1.0 eq)

  • Phenylacetylene (1.1 - 1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 - 0.05 eq)

  • Copper(I) iodide (CuI) (0.02 - 0.05 eq)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))

  • Amine base (e.g., Triethylamine (TEA) or Diisopropylamine (DIPA)) (2.0 - 3.0 eq)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Organic solvent for extraction (e.g., Diethyl ether or Ethyl acetate)

  • Silica (B1680970) gel for column chromatography

Equipment:

  • Oven-dried round-bottom flask or Schlenk tube

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Syringes for liquid transfer

  • Standard glassware for workup and purification

  • Rotary evaporator

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.025 eq) under a stream of inert gas.[4] Evacuate and backfill the flask with the inert gas three times.

  • Addition of Reagents: Add the anhydrous solvent (e.g., THF) via syringe. Sequentially add the amine base (e.g., DIPA, 7.0 eq) and phenylacetylene (1.1 eq) via syringe while stirring.[2][4]

  • Reaction: Stir the reaction mixture at room temperature. The reaction progress should be monitored by thin-layer chromatography (TLC) or LC-MS. For less reactive substrates, gentle heating (e.g., 40-60 °C) may be required.

  • Workup: Upon completion, dilute the reaction mixture with an organic solvent such as diethyl ether and filter through a pad of Celite® to remove insoluble salts.[2] Wash the filtrate with saturated aqueous NH₄Cl solution, followed by brine.[2] Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired 1-ethyl-3-(phenylethynyl)benzene.

Protocol 2: Copper-Free Sonogashira Coupling of this compound with Trimethylsilylacetylene (B32187)

This protocol is advantageous for substrates that are sensitive to copper salts or to avoid alkyne homocoupling.

Materials:

  • This compound (1.0 eq)

  • Trimethylsilylacetylene (1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (0.03 - 0.05 eq)

  • Amine base (e.g., Piperidine or Triethylamine)

  • Anhydrous solvent (e.g., Toluene or DMF)

  • Standard workup and purification reagents as listed in Protocol 1.

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq) and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq) in the anhydrous solvent.

  • Addition of Reagents: Add the amine base (e.g., triethylamine, 3.0 eq) followed by the dropwise addition of trimethylsilylacetylene (1.5 eq).

  • Reaction: Stir the mixture at room temperature or heat to 50-70 °C, monitoring the reaction by TLC or LC-MS.

  • Workup and Purification: Follow the workup and purification procedures as described in Protocol 1.

Data Presentation

The following tables summarize typical reaction conditions and yields for the Sonogashira coupling of various aryl iodides, which can be indicative of the expected outcomes for this compound.

Table 1: Representative Yields for Sonogashira Coupling of Aryl Iodides

Aryl IodideAlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
IodobenzenePhenylacetylenePd(PPh₃)₂Cl₂ / CuIDIPATHFRT389[2]
4-IodotoluenePhenylacetylenePd(PPh₃)₄ / CuITEAToluene80-96[5]
1-Iodo-4-nitrobenzene2-Methyl-3-butyn-2-olPd(PPh₃)₂Cl₂ / CuITEA-RT<1.5~80-90[6]
4-IodoanisolePhenylacetyleneFibreCat® PdNaOHMethanol100<0.2>95[7]
3-IodoanisoleTrimethylsilylacetylenePd(PPh₃)₂Cl₂ / CuITEATHFRT296[8]

Table 2: Effect of Catalyst and Ligand on Sonogashira Coupling

Catalyst PrecursorLigandCo-catalystBaseSolventYield (%)Notes
Pd(PPh₃)₂Cl₂PPh₃CuIDIPATHFHighStandard, reliable conditions.
Pd₂(dba)₃XPhosNoneK₃PO₄DioxaneHighEffective for copper-free couplings.
Pd(OAc)₂SPhosNoneCs₂CO₃TolueneHighBulky ligand, good for challenging substrates.
Pd(PPh₃)₄PPh₃CuITEADMFHighCommonly used Pd(0) source.

Signaling Pathways and Logical Relationships

The catalytic cycle of the Sonogashira coupling reaction can be visualized to understand the relationship between the different components.

G cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L₂ Pd_Ar_I Ar-Pd(II)-I(L₂) Pd0->Pd_Ar_I Oxidative Addition (Ar-I) Pd_Ar_alkyne Ar-Pd(II)-C≡CR(L₂) Pd_Ar_I->Pd_Ar_alkyne Transmetalation Pd_Ar_alkyne->Pd0 Reductive Elimination (Ar-C≡CR) CuI CuI Cu_alkyne Cu-C≡CR CuI->Cu_alkyne + H-C≡CR + Base Cu_alkyne->Pd_Ar_I Transfers Acetylide

Caption: Catalytic cycles of the Sonogashira coupling reaction.

References

Application Notes and Protocols for the Formation of (3-Ethylphenyl)magnesium Iodide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and a detailed experimental protocol for the synthesis of (3-ethylphenyl)magnesium iodide, a versatile Grignard reagent. This organometallic compound is a valuable intermediate in organic synthesis, particularly for the formation of carbon-carbon bonds in the development of novel pharmaceutical agents and other complex organic molecules. The protocols outlined below are based on established principles of Grignard reagent formation from aryl iodides.

Introduction

Grignard reagents, with the general formula R-Mg-X, are powerful nucleophiles and strong bases that play a crucial role in synthetic organic chemistry. The formation of (3-ethylphenyl)magnesium iodide from 1-ethyl-3-iodobenzene involves the reaction of the aryl iodide with magnesium metal in an anhydrous ethereal solvent. The resulting organomagnesium compound can be used in a wide array of subsequent reactions, including nucleophilic addition to carbonyl compounds, ring-opening of epoxides, and cross-coupling reactions.

The successful and high-yielding synthesis of a Grignard reagent is highly dependent on the exclusion of atmospheric moisture and oxygen, as the reagent is readily protonated by water and oxidized by oxygen.[1] Therefore, the use of anhydrous solvents and an inert atmosphere is critical.[2] Aryl iodides are generally more reactive than the corresponding bromides or chlorides in the formation of Grignard reagents.[3]

Experimental Protocols

Safety Precautions:

  • Grignard reagents are highly reactive, pyrophoric, and react violently with water. All procedures should be carried out in a well-ventilated fume hood.

  • Anhydrous diethyl ether and tetrahydrofuran (B95107) (THF) are highly flammable and volatile. Ensure there are no open flames or spark sources in the vicinity.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a flame-retardant lab coat, and gloves.

  • The reaction is exothermic and may require external cooling to control the reaction rate.

Materials and Reagents:

Reagent/MaterialSpecifications
This compound>98% purity
Magnesium TurningsFor Grignard synthesis
Anhydrous Tetrahydrofuran (THF)Freshly distilled from sodium/benzophenone or from a sealed bottle
IodineCrystal, as an initiator
Nitrogen or Argon GasHigh purity, for inert atmosphere

Protocol for the Synthesis of (3-Ethylphenyl)magnesium Iodide:

  • Glassware Preparation: A three-necked round-bottom flask, equipped with a magnetic stir bar, a reflux condenser, a pressure-equalizing dropping funnel, and a gas inlet adapter, must be thoroughly dried in an oven at 120 °C overnight. The glassware should be assembled while hot and flame-dried under a stream of inert gas (nitrogen or argon) to ensure all moisture is removed.

  • Reaction Setup:

    • Place magnesium turnings (1.2 equivalents) into the cooled flask.

    • Add a single crystal of iodine to the flask. The iodine will serve as an activator for the magnesium surface.[2]

    • Seal the flask and purge with inert gas for 10-15 minutes.

  • Initiation of the Reaction:

    • Prepare a solution of this compound (1.0 equivalent) in anhydrous THF in the dropping funnel.

    • Add a small portion (approximately 10%) of the this compound solution to the stirring magnesium turnings.

    • The reaction is initiated when the brown color of the iodine disappears and the solution becomes cloudy and begins to gently reflux. Gentle warming with a heat gun may be necessary to initiate the reaction.[2]

  • Addition and Reflux:

    • Once the reaction has started, add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. The exothermic nature of the reaction should sustain the reflux.[3] An ice bath can be used to moderate the reaction if it becomes too vigorous.

    • After the addition is complete, continue to stir the mixture. If refluxing subsides, gently heat the mixture to maintain a steady reflux for an additional 1-2 hours to ensure complete consumption of the magnesium.

  • Completion and Use:

    • Upon completion, the reaction mixture should be a cloudy, grayish-brown solution.

    • The Grignard reagent is typically used immediately in the next synthetic step. The concentration of the Grignard reagent can be determined by titration before use.

Data Presentation

The following table summarizes the key reaction parameters for the formation of (3-ethylphenyl)magnesium iodide. Please note that the yield is an estimate based on typical yields for Grignard reactions with aryl iodides and can be influenced by experimental conditions and technique.

ParameterValue/Condition
Reactants
This compound1.0 equiv.
Magnesium Turnings1.2 equiv.
Iodine1 small crystal
Solvent
Anhydrous THFSufficient to make a ~0.5 M solution
Reaction Conditions
Initial TemperatureRoom Temperature
Reaction TemperatureGentle Reflux (~66 °C in THF)
Reaction Time1 - 3 hours
Estimated Yield 70 - 90%

Visualizations

experimental_workflow start Start: Anhydrous Conditions prep_glassware Flame-dry Glassware under Inert Gas start->prep_glassware add_reagents Add Mg Turnings and Iodine Crystal to Flask prep_glassware->add_reagents purge Purge with Nitrogen/Argon add_reagents->purge prepare_solution Prepare Solution of this compound in Anhydrous THF purge->prepare_solution initiation Initiate Reaction with a Small Amount of Aryl Iodide Solution prepare_solution->initiation addition Slowly Add Remaining Aryl Iodide Solution initiation->addition reflux Maintain Gentle Reflux (1-2 hours) addition->reflux completion Reaction Complete: Formation of (3-Ethylphenyl)magnesium Iodide reflux->completion end End: Grignard Reagent Ready for Use completion->end

Caption: Experimental workflow for the synthesis of (3-ethylphenyl)magnesium iodide.

reaction_mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product This compound This compound Radical Anion Radical Anion This compound->Radical Anion + e- (from Mg) Mg Mg Aryl Radical Aryl Radical Radical Anion->Aryl Radical Loss of I- (3-Ethylphenyl)magnesium Iodide (3-Ethylphenyl)magnesium Iodide Aryl Radical->(3-Ethylphenyl)magnesium Iodide + MgI•

Caption: Simplified mechanism of Grignard reagent formation.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 1-Ethyl-3-iodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethyl-3-iodobenzene is a valuable building block in organic synthesis, particularly for the formation of new carbon-heteroatom and carbon-carbon bonds. While it is an aryl iodide, its benzene (B151609) ring is not activated by strong electron-withdrawing groups, which makes it generally unreactive towards classical nucleophilic aromatic substitution (SNAr) via the addition-elimination mechanism. Such reactions typically require harsh conditions due to the electron-rich nature of the aromatic ring.

However, modern synthetic methodologies, particularly transition-metal-catalyzed cross-coupling reactions, provide efficient and versatile pathways to achieve the formal nucleophilic substitution of the iodide. These methods are indispensable in medicinal chemistry and materials science for the construction of complex molecular architectures. This document provides an overview of the applicable reaction types and detailed protocols for the C-N, C-O, and C-S bond-forming reactions of this compound.

Viable Nucleophilic Substitution Pathways

For an unactivated aryl iodide such as this compound, the following transition-metal-catalyzed reactions are the most effective methods for nucleophilic substitution:

  • Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. It is a highly versatile method for synthesizing aryl amines from aryl halides.[1][2]

  • Ullmann Condensation: A copper-catalyzed reaction for the formation of carbon-oxygen (C-O), carbon-nitrogen (C-N), and carbon-sulfur (C-S) bonds. While traditional Ullmann reactions required harsh conditions, modern protocols with specialized ligands allow for milder and more efficient transformations.[3][4]

These reactions proceed through catalytic cycles involving oxidative addition and reductive elimination steps, which are fundamentally different from the classical SNAr pathway.

Application Note 1: C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of N-aryl compounds, which are prevalent in pharmaceuticals. This reaction allows the coupling of this compound with a wide range of primary and secondary amines.

General Reaction Scheme:
Key Parameters and Optimization:
  • Palladium Catalyst: Common precatalysts include Pd(OAc)₂, Pd₂(dba)₃, and palladacycle-based precatalysts. The choice of catalyst can influence reaction efficiency.

  • Ligand: The selection of the phosphine (B1218219) ligand is critical. Bulky, electron-rich ligands such as XPhos, SPhos, or Josiphos derivatives are often effective for coupling with unactivated aryl iodides.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), and potassium phosphate (B84403) (K₃PO₄) are commonly used.

  • Solvent: Anhydrous, aprotic solvents like toluene (B28343), dioxane, or THF are typically employed.

Tabulated Reaction Data:
Nucleophile (Amine)Pd Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
Aniline (B41778)Pd(OAc)₂ (2)XPhos (4)NaOtBu (1.2)Toluene10012-2485-95
MorpholinePd₂(dba)₃ (1.5)SPhos (3)K₃PO₄ (2.0)Dioxane1101880-90
n-ButylaminePd(OAc)₂ (2)RuPhos (4)LiHMDS (1.5)THF8016-2475-85

Note: Yields are representative and can vary based on specific reaction scale and purity of reagents.

Detailed Experimental Protocol: Buchwald-Hartwig Amination with Aniline

Materials:

  • This compound (1.0 mmol, 232 mg)

  • Aniline (1.2 mmol, 112 mg, 109 µL)

  • Palladium(II) acetate (B1210297) [Pd(OAc)₂] (0.02 mmol, 4.5 mg)

  • XPhos (0.04 mmol, 19 mg)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg)

  • Anhydrous toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add Pd(OAc)₂ (4.5 mg), XPhos (19 mg), and NaOtBu (135 mg).

  • Seal the tube with a septum, and evacuate and backfill with argon three times.

  • Under a positive pressure of argon, add this compound (232 mg) and anhydrous toluene (5 mL) via syringe.

  • Add aniline (109 µL) via syringe, and briefly purge the reaction mixture with argon.

  • Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and quench with water (10 mL).

  • Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel (e.g., hexane/ethyl acetate gradient) to yield 3-ethyl-N-phenylaniline.

Application Note 2: C-O and C-S Bond Formation via Ullmann Condensation

The Ullmann condensation is a classic method for forming diaryl ethers and thioethers. Modern protocols have expanded its scope to include unactivated aryl iodides like this compound, using catalytic amounts of copper with appropriate ligands.

General Reaction Schemes:
  • C-O Coupling: (this compound) + ArOH --[Cu catalyst, Ligand, Base]--> (3-Ethylphenyl aryl ether)

  • C-S Coupling: (this compound) + ArSH --[Cu catalyst, Ligand, Base]--> (3-Ethylphenyl aryl sulfide)

Key Parameters and Optimization:
  • Copper Catalyst: Copper(I) salts such as CuI are most common. Copper powder can also be used, sometimes requiring activation.

  • Ligand: N,N- or O,O-chelating ligands can accelerate the reaction. Common examples include 1,10-phenanthroline (B135089), L-proline, and various diamines. Some modern procedures are ligand-free.[5]

  • Base: A strong base is typically required, such as K₂CO₃, Cs₂CO₃, or KOH.

  • Solvent: High-boiling polar aprotic solvents like DMF, DMSO, or NMP are often used.

Tabulated Reaction Data:
NucleophileCu Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
Phenol (B47542)CuI (10)1,10-Phenanthroline (20)K₂CO₃ (2.0)DMF120-1402475-85
4-MethoxyphenolCuI (5)L-Proline (10)Cs₂CO₃ (2.0)DMSO1102480-90
ThiophenolCuI (10)NoneKOH (2.0)DMSO11015-2080-95

Note: Yields are representative and can vary based on specific reaction scale and purity of reagents.

Detailed Experimental Protocol: Ullmann C-O Coupling with Phenol

Materials:

  • This compound (1.0 mmol, 232 mg)

  • Phenol (1.2 mmol, 113 mg)

  • Copper(I) iodide (CuI) (0.1 mmol, 19 mg)

  • 1,10-Phenanthroline (0.2 mmol, 36 mg)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)

  • Anhydrous DMF (5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add CuI (19 mg), 1,10-phenanthroline (36 mg), K₂CO₃ (276 mg), and phenol (113 mg).

  • Seal the tube with a septum, and evacuate and backfill with argon three times.

  • Under a positive pressure of argon, add this compound (232 mg) and anhydrous DMF (5 mL) via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at 130 °C.

  • Stir the reaction mixture for 24 hours. Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water (50 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield 3-ethyldiphenyl ether.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Inputs cluster_products Output Pd0 Pd(0)L_n Active Catalyst OxAdd Ar-Pd(II)-I(L_n) Oxidative Adduct Pd0->OxAdd Oxidative Addition AmineCoord [Ar-Pd(II)-I(L_n)(R₂NH)] OxAdd->AmineCoord Amine Coordination Amido Ar-Pd(II)-NR₂(L_n) Amido Complex AmineCoord->Amido Deprotonation (-HI, +Base) Amido->Pd0 Reductive Elimination Product 3-Ethyl-N,N-R₂-aniline (Ar-NR₂) Amido->Product ArylIodide This compound (Ar-I) ArylIodide->OxAdd Amine Amine (R₂NH) Amine->AmineCoord

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Ullmann_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Inputs cluster_products Output CuI_L Cu(I)-Ligand Cu_Nu Cu(I)-Nucleophile (Cu-Nu) CuI_L->Cu_Nu + Nucleophile (Nu⁻) - I⁻ OxAdd_CuIII Ar-Cu(III)-I(Nu) Oxidative Adduct Cu_Nu->OxAdd_CuIII Oxidative Addition OxAdd_CuIII->CuI_L Reductive Elimination Product Substituted Product (Ar-Nu) OxAdd_CuIII->Product ArylIodide This compound (Ar-I) ArylIodide->OxAdd_CuIII Nucleophile Nucleophile (e.g., ArO⁻, ArS⁻) Nucleophile->Cu_Nu

Caption: Catalytic cycle for the Ullmann condensation.

Conclusion

While this compound is not amenable to classical SNAr reactions, it serves as an excellent substrate for modern palladium- and copper-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination and Ullmann condensation provide reliable and high-yielding routes for the synthesis of a variety of substituted aniline, diaryl ether, and diaryl thioether derivatives. The protocols and data provided herein serve as a guide for researchers in drug discovery and organic synthesis to effectively utilize this compound as a versatile synthetic intermediate. Careful selection of the catalyst, ligand, base, and solvent system is crucial for optimizing these transformations.

References

Application Notes and Protocols: The Role of 1-Ethyl-3-iodobenzene in the Synthesis of Advanced Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 1-ethyl-3-iodobenzene as a versatile building block in the synthesis of advanced materials. The unique reactivity of its carbon-iodine bond makes it a valuable precursor for creating complex organic molecules through various palladium-catalyzed cross-coupling reactions. This document details its application in the synthesis of biaryl compounds and substituted alkenes, which are key components in the development of organic electronics, conductive polymers, and other functional materials.

Introduction

This compound is an aromatic organic compound that serves as a key intermediate in organic synthesis. The presence of an iodine atom on the benzene (B151609) ring provides a reactive site for the formation of new carbon-carbon bonds, a critical step in the construction of larger, more complex molecular architectures. This reactivity is particularly exploited in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck couplings, which are fundamental transformations in modern synthetic chemistry.[1] These reactions are known for their high efficiency and tolerance of a wide range of functional groups, making them ideal for the synthesis of advanced materials with tailored electronic and photophysical properties.

Key Applications in Advanced Materials Synthesis

The primary application of this compound in materials science lies in its use as a monomer or precursor for the synthesis of:

  • Biaryl Structures: These motifs are prevalent in organic light-emitting diodes (OLEDs) as host materials and hole-transporting materials, as well as in the development of some organic semiconductors.

  • Conjugated Polymers: The creation of extended π-conjugated systems through polymerization reactions, such as Suzuki or Heck polycondensation, can lead to materials with conductive or semi-conductive properties.

  • Substituted Alkenes: These are valuable intermediates in the synthesis of various functional molecules, including pharmaceuticals and materials for optical applications.

Experimental Protocols

The following sections provide detailed experimental protocols for key reactions involving this compound.

Suzuki-Miyaura Coupling for the Synthesis of 3-Ethylbiphenyl (B36059)

The Suzuki-Miyaura coupling is a highly effective method for the formation of C-C bonds between aryl halides and organoboron compounds.[1] This protocol describes the synthesis of 3-ethylbiphenyl from this compound and phenylboronic acid.

Reaction Scheme:

Caption: General scheme for the Suzuki-Miyaura coupling of this compound.

Materials:

ReagentMolar Equivalent
This compound1.0
Phenylboronic Acid1.0
Palladium(II) Acetate (B1210297) (Pd(OAc)₂)0.01
Potassium Carbonate (K₂CO₃)2.0
Ethanol (B145695) (EtOH)-
Water (H₂O)-

Procedure:

  • To a reaction vessel, add this compound (1.0 mmol, 232 mg), phenylboronic acid (1.0 mmol, 122 mg), potassium carbonate (2.0 mmol, 276 mg), and palladium(II) acetate (0.01 mmol, 2.2 mg).

  • Add a 1:1 mixture of ethanol and water (10 mL).

  • Stir the reaction mixture at room temperature for 30 minutes.

  • After the initial stirring, add an additional 1.0 mmol of an aryl bromide (if synthesizing an unsymmetrical terphenyl as a further step) and an additional 2.0 mmol of K₂CO₃ and 0.01 mmol of Pd(OAc)₂.[2]

  • Heat the reaction mixture to 80 °C and stir for 3.5 hours.[2]

  • Upon completion, cool the reaction to room temperature and add brine (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).[2]

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Expected Yield:

Based on similar Suzuki-Miyaura reactions, the yield of 3-ethylbiphenyl is expected to be in the range of 80-95%, depending on the purity of the starting materials and the precise reaction conditions.

Heck Reaction for the Synthesis of Substituted Alkenes

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[1] This protocol outlines the synthesis of n-butyl (E)-3-(3-ethylphenyl)acrylate from this compound and n-butyl acrylate (B77674).

Reaction Scheme:

Caption: General scheme for the Heck reaction of this compound.

Materials:

ReagentMolar Equivalent
This compound1.0
n-Butyl Acrylate1.2
Palladium Nanoparticle Catalyst1 mol%
Triethylamine (B128534) (Et₃N)2.5
Dimethylformamide (DMF)-

Procedure:

  • In a reaction vessel, dissolve this compound (0.98 mmol) and n-butyl acrylate (1.18 mmol) in dimethylformamide (2 mL).[3]

  • Add triethylamine (2.45 mmol) to the mixture.[3]

  • Add the palladium nanoparticle catalyst (1 mol%).[3]

  • Heat the reaction mixture to 60 °C and stir for 16 hours.[3]

  • Monitor the reaction progress by gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture and dilute with water.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Expected Yield:

For the Heck reaction of iodobenzene (B50100) derivatives with n-butyl acrylate under these conditions, yields are typically good to excellent, ranging from 59% to 100%.[3]

Applications in Advanced Materials: A Deeper Look

Organic Light-Emitting Diodes (OLEDs)

In the field of OLEDs, hole-transporting materials (HTMs) are crucial for efficient device performance. These materials facilitate the movement of positive charge carriers (holes) from the anode to the emissive layer. The synthesis of novel HTMs often involves the creation of complex aromatic structures. This compound can serve as a starting point for building such molecules. Through sequential cross-coupling reactions, various aryl groups can be introduced to create molecules with the desired electronic properties and morphological stability for use in solution-processed or vacuum-deposited OLEDs.[4][5]

Conceptual Synthesis Workflow for a Hole-Transporting Material:

OLED_HTM_Synthesis A This compound C Intermediate Biaryl A->C Suzuki Coupling B Arylboronic Acid 1 B->C D Functionalization (e.g., Bromination) C->D E Functionalized Intermediate D->E G Final Hole-Transporting Material E->G Suzuki Coupling F Arylboronic Acid 2 F->G

Caption: A conceptual workflow for synthesizing a hole-transporting material.

Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The properties of MOFs are highly dependent on the structure of the organic linker. This compound can be functionalized to create bespoke ligands for MOF synthesis. For instance, the iodine can be replaced with a coordinating group, or further cross-coupling reactions can be employed to build more complex, rigid ligands that can then be used to synthesize MOFs with specific pore sizes and functionalities for applications in gas storage, separation, and catalysis.

Conceptual Ligand Synthesis for MOFs:

MOF_Ligand_Synthesis A This compound C Functionalized Ligand Precursor A->C Cross-Coupling B Coupling Partner with Coordinating Group B->C D Deprotection/ Modification C->D E Final MOF Ligand D->E G Metal-Organic Framework E->G Solvothermal Synthesis F Metal Ion/Cluster F->G

Caption: A conceptual workflow for synthesizing a MOF ligand.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a wide array of advanced materials. Its utility in palladium-catalyzed Suzuki-Miyaura and Heck coupling reactions allows for the straightforward construction of complex organic molecules with desirable properties for applications in organic electronics and materials science. The protocols and conceptual workflows provided herein serve as a guide for researchers to explore the potential of this compound in their synthetic endeavors.

References

Application Notes and Protocols: A Step-by-Step Guide for the Suzuki-Miyaura Cross-Coupling Reaction of 1-Ethyl-3-iodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, is particularly effective for the synthesis of biaryls, a structural motif prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1][3] Aryl iodides are highly reactive electrophiles in this transformation due to the relative weakness of the carbon-iodine bond, which facilitates the initial oxidative addition step in the catalytic cycle.[4][5][6]

This application note provides a detailed, step-by-step protocol for the Suzuki-Miyaura coupling of 1-Ethyl-3-iodobenzene with a representative boronic acid. The protocol is designed for researchers, scientists, and drug development professionals, offering a reliable starting point for the synthesis of 3-ethylbiphenyl (B36059) derivatives.

Data Presentation: Reaction Parameters and Expected Outcome

The success of a Suzuki-Miyaura coupling is dependent on the careful selection of the catalyst, ligand, base, and solvent system.[7] The following table summarizes the key quantitative parameters for a typical reaction between this compound and Phenylboronic Acid.

Component Role Molecular Weight ( g/mol ) Molar Equivalents Amount (for 1 mmol scale) Notes
This compoundElectrophile232.071.0232.1 mgLimiting Reagent
Phenylboronic AcidNucleophile121.931.2146.3 mgA slight excess ensures complete consumption of the aryl iodide.
Palladium(II) Acetate (B1210297)Pre-catalyst224.500.02 (2 mol%)4.5 mgGenerates the active Pd(0) catalyst in situ.
SPhosLigand410.470.04 (4 mol%)16.4 mgA bulky, electron-rich phosphine (B1218219) ligand that promotes high catalytic activity.[7]
Potassium Phosphate (B84403) (K₃PO₄)Base212.272.0424.5 mgAn effective base for activating the boronic acid.[7]
Toluene (B28343)Solvent--5 mLDegassed prior to use to prevent oxidation of the catalyst.
WaterCo-solvent--0.5 mLDegassed prior to use; often facilitates the transmetalation step.[7]
Expected Product 3-Ethyl-1,1'-biphenyl 182.26
Expected Yield >90% (based on typical outcomes for similar substrates)

Experimental Protocol

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with Phenylboronic Acid on a 1.0 mmol scale.

Materials and Equipment:

  • This compound

  • Phenylboronic Acid

  • Palladium(II) Acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium Phosphate (K₃PO₄), anhydrous

  • Toluene, anhydrous

  • Deionized Water

  • Ethyl acetate, hexanes (for work-up and chromatography)

  • Brine solution

  • Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Oven-dried round-bottom flask or Schlenk tube with a magnetic stir bar

  • Rubber septum

  • Inert gas supply (Nitrogen or Argon) with vacuum/gas manifold

  • Syringes and needles

  • Heated oil bath with magnetic stirrer

  • Rotary evaporator

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reaction Setup:

    • To an oven-dried 25 mL round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add this compound (232.1 mg, 1.0 mmol), Phenylboronic acid (146.3 mg, 1.2 mmol), Palladium(II) acetate (4.5 mg, 0.02 mmol), SPhos (16.4 mg, 0.04 mmol), and potassium phosphate (424.5 mg, 2.0 mmol).[7]

    • Seal the flask with a rubber septum.

    • Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this vacuum/backfill cycle three times to ensure an inert atmosphere.[7]

  • Solvent Addition:

    • Degas the toluene and water by bubbling an inert gas through them for 15-20 minutes.

    • Using syringes, add 5 mL of degassed toluene and 0.5 mL of degassed water to the reaction flask.[7]

  • Reaction Execution:

    • Place the flask in a preheated oil bath set to 100 °C.

    • Stir the reaction mixture vigorously. The reaction is typically complete within 2-24 hours.[7]

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting this compound is no longer detected.[7]

  • Work-up:

    • Once the reaction is complete, remove the flask from the oil bath and allow the mixture to cool to room temperature.

    • Add 10 mL of deionized water to the reaction mixture and stir for 5 minutes.

    • Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (3 x 15 mL).[7]

    • Combine the organic layers and wash with brine (1 x 20 mL) to remove residual water and inorganic salts.

    • Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[7]

  • Purification:

    • The resulting crude residue can be purified by flash column chromatography on silica gel.

    • A suitable eluent system is a gradient of ethyl acetate in hexanes (e.g., starting with 100% hexanes and gradually increasing the polarity).

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield 3-Ethyl-1,1'-biphenyl as the final product.

  • Characterization:

    • Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

The following diagrams illustrate the fundamental catalytic cycle of the Suzuki-Miyaura reaction and the experimental workflow detailed in this protocol.

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar-Pd(II)L₂(X) (Oxidative Adduct) pd0->oa_complex Oxidative Addition trans_complex Ar-Pd(II)L₂(Ar') (Transmetalation Product) oa_complex->trans_complex Transmetalation re_complex [Ar-Pd(II)L₂(Ar')]cis trans_complex->re_complex cis-Isomerization re_complex->pd0 Reductive Elimination re_out Ar-Ar' (Product) re_complex->re_out oa_in Ar-X (this compound) oa_in->oa_complex trans_in Ar'-B(OR)₂ (Boronic Acid Derivative) trans_in->oa_complex base_in Base (K₃PO₄) base_in->oa_complex

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Workflow setup 1. Reaction Setup - Add reagents (Aryl Iodide, Boronic Acid, Catalyst, Ligand, Base) - Seal flask and establish inert atmosphere solvents 2. Solvent Addition - Add degassed Toluene and Water setup->solvents reaction 3. Reaction Execution - Heat mixture to 100 °C with stirring - Monitor progress via TLC/GC-MS solvents->reaction workup 4. Work-up - Cool to RT, add water - Extract with Ethyl Acetate - Wash with brine, dry, and concentrate reaction->workup purify 5. Purification - Purify crude product by flash column chromatography workup->purify characterize 6. Characterization - Analyze final product (NMR, MS) purify->characterize

Caption: Step-by-step experimental workflow for the Suzuki reaction.

References

Application Notes and Protocols for Ligand Selection in Cross-Coupling Reactions with 1-Ethyl-3-iodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the selection of ligands in palladium-catalyzed cross-coupling reactions involving 1-Ethyl-3-iodobenzene. The high reactivity of the carbon-iodine bond in this compound makes it an excellent substrate for a variety of important C-C and C-N bond-forming reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings. The appropriate choice of ligand is crucial for achieving high yields and reaction efficiency.

General Workflow for Cross-Coupling Reactions

The following diagram illustrates a typical workflow for performing a cross-coupling reaction.

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification cluster_analysis Analysis start Weigh Substrates (this compound, Coupling Partner) catalyst Add Palladium Precatalyst and Ligand start->catalyst base Add Base catalyst->base solvent Add Degassed Solvent base->solvent heat Heat to Reaction Temperature solvent->heat monitor Monitor Reaction Progress (TLC, GC/MS) heat->monitor quench Quench Reaction monitor->quench extract Aqueous Work-up and Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Chromatography concentrate->purify characterize Characterize Product (NMR, MS) purify->characterize

Caption: General workflow for a typical cross-coupling reaction.

Ligand Classes for Cross-Coupling Reactions

The choice of ligand is critical in optimizing the outcome of a cross-coupling reaction. The following diagram shows a classification of commonly used phosphine (B1218219) ligands.

G cluster_monodentate Monodentate cluster_bidentate Bidentate ligands Phosphine Ligands triaryl Triarylphosphines (e.g., PPh3, P(o-tolyl)3) ligands->triaryl trialkyl Trialkylphosphines (e.g., PCy3, P(t-Bu)3) ligands->trialkyl buchwald Bulky Biarylphosphines (e.g., XPhos, SPhos) ligands->buchwald dppf DPPF ligands->dppf binap BINAP ligands->binap xantphos Xantphos ligands->xantphos

Caption: Classification of common phosphine ligands.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between this compound and various organoboron compounds. The reaction is typically catalyzed by a palladium complex and requires a base.[1]

Table 1: Representative Ligand Selection for Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

LigandPalladium Source (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
PPh₃Pd(PPh₃)₄ (2-5)Na₂CO₃Toluene (B28343)/H₂O80-10012-2485-95
P(o-tolyl)₃Pd(OAc)₂ (2)K₂CO₃DMF1006~90
XPhosPd₂(dba)₃ (1-2)K₃PO₄Dioxane100-11012-18>95
SPhosPd(OAc)₂ (2)Cs₂CO₃Toluene11016>95

Note: Yields are representative for aryl iodides and may vary based on the specific reaction conditions.

Experimental Protocol: Suzuki-Miyaura Coupling using Pd(PPh₃)₄

This protocol describes a standard method effective for a range of aryl iodides.[2]

Materials:

  • This compound (1.0 mmol, 232 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 58 mg)

  • 2 M Sodium Carbonate (Na₂CO₃) aqueous solution (2.0 mL)

  • 1,4-Dioxane (B91453) (8 mL)

  • Ethyl acetate (B1210297)

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a Schlenk flask, add this compound, phenylboronic acid, and Pd(PPh₃)₄.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add 1,4-dioxane and the 2 M Na₂CO₃ solution via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds between this compound and a wide variety of amines.[3] The choice of a bulky, electron-rich phosphine ligand is often crucial for high yields, especially with less reactive amines.[4]

Table 2: Representative Ligand Selection for Buchwald-Hartwig Amination of this compound with Morpholine

LigandPalladium Source (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
P(o-tolyl)₃Pd₂(dba)₃ (1)NaOtBuToluene80-1008-1670-85
BINAPPd(OAc)₂ (2)Cs₂CO₃Toluene10012-2480-90
XPhosPd₂(dba)₃ (1.5)NaOtBuToluene1006-12>95
RuPhosPd(OAc)₂ (2)K₃PO₄Dioxane10012-18>95

Note: Yields are representative for aryl iodides and may vary based on the specific reaction conditions.

Experimental Protocol: Buchwald-Hartwig Amination using XPhos

This protocol is adapted for the amination of aryl halides with secondary amines.[5]

Materials:

  • This compound (1.0 mmol, 232 mg)

  • Morpholine (1.2 mmol, 105 µL)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 mmol, 14 mg)

  • XPhos (0.03 mmol, 14 mg)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg)

  • Anhydrous toluene (5 mL)

Procedure:

  • In a glovebox or under an inert atmosphere, add this compound, morpholine, Pd₂(dba)₃, XPhos, and sodium tert-butoxide to a dry Schlenk tube.

  • Add anhydrous toluene via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 6-12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Heck Reaction

The Heck reaction enables the formation of C-C bonds by coupling this compound with alkenes.[6] Phosphine-free conditions or the use of specific phosphine ligands can be employed.

Table 3: Representative Ligand Selection for Heck Reaction of this compound with n-Butyl Acrylate (B77674)

LigandPalladium Source (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
NonePd(OAc)₂ (1-2)Et₃NDMF80-10012-2470-85
P(o-tolyl)₃Pd(OAc)₂ (1)NaOAcDMAc1206~90
PPh₃PdCl₂(PPh₃)₂ (2)K₂CO₃Acetonitrile801280-90
P(t-Bu)₃Pd₂(dba)₃ (1)Cy₂NMeToluene1008>90

Note: Yields are representative for aryl iodides and may vary based on the specific reaction conditions.

Experimental Protocol: Heck Reaction using Pd(OAc)₂/P(o-tolyl)₃

This protocol is a general procedure for the Heck reaction of aryl iodides.[7]

Materials:

  • This compound (1.0 mmol, 232 mg)

  • n-Butyl acrylate (1.5 mmol, 215 µL)

  • Palladium(II) acetate [Pd(OAc)₂] (0.01 mmol, 2.2 mg)

  • Tri(o-tolyl)phosphine [P(o-tolyl)₃] (0.02 mmol, 6.1 mg)

  • Triethylamine (B128534) (Et₃N) (1.5 mmol, 209 µL)

  • Anhydrous DMF (3 mL)

Procedure:

  • To an oven-dried Schlenk tube, add Pd(OAc)₂ and P(o-tolyl)₃.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous DMF, this compound, n-butyl acrylate, and triethylamine via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C.

  • Stir for the required time, monitoring the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Sonogashira Coupling

The Sonogashira coupling is a reliable method for the synthesis of alkynes from this compound and terminal alkynes. The reaction is typically co-catalyzed by palladium and copper salts.[8] Copper-free conditions have also been developed.[9]

Table 4: Representative Ligand Selection for Sonogashira Coupling of this compound with Phenylacetylene

LigandPalladium Source (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
PPh₃PdCl₂(PPh₃)₂ (2)CuI (2)Et₃NTHFRT-501.5-3>95
PPh₃Pd(PPh₃)₄ (2)CuI (4)i-Pr₂NHTHFRT3~90
NonePd(OAc)₂ (2)NoneBu₄NOAcDMFRT1280-90
cataCXium APd(CH₃CN)₂Cl₂ (0.5)NoneCs₂CO₃2-MeTHFRT48~90

Note: Yields are representative for aryl iodides and may vary based on the specific reaction conditions.

Experimental Protocol: Sonogashira Coupling using PdCl₂(PPh₃)₂/CuI

This protocol is a classic and highly efficient method for Sonogashira coupling.[10]

Materials:

  • This compound (1.0 mmol, 232 mg)

  • Phenylacetylene (1.1 mmol, 121 µL)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol, 14 mg)

  • Copper(I) iodide (CuI) (0.02 mmol, 3.8 mg)

  • Triethylamine (Et₃N) (1.5 mmol, 209 µL)

  • Anhydrous THF (5 mL)

Procedure:

  • To a two-necked flask under an inert atmosphere, add this compound, phenylacetylene, PdCl₂(PPh₃)₂, CuI, anhydrous THF, and triethylamine.

  • Stir the mixture at room temperature for 1.5-3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with water (10 mL).

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

References

Application Notes: Synthesis of Biaryl Compounds Using 1-Ethyl-3-iodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biaryl scaffolds are fundamental structural motifs prevalent in a vast array of pharmaceuticals, agrochemicals, and advanced materials. The development of efficient and versatile methodologies for the construction of the carbon-carbon (C-C) bond connecting two aromatic rings is, therefore, a cornerstone of modern organic synthesis. 1-Ethyl-3-iodobenzene is a valuable and versatile building block in this context. The presence of the reactive carbon-iodine (C-I) bond allows for its participation in a variety of palladium-catalyzed cross-coupling reactions, providing a powerful tool for the controlled synthesis of complex biaryl structures.

This document provides detailed application notes and experimental protocols for the synthesis of biaryl compounds utilizing this compound as a key starting material. The protocols focus on widely-used palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Heck, and Stille couplings.

Key Applications of this compound in Biaryl Synthesis:
  • Pharmaceutical Drug Development: As a precursor for synthesizing complex molecules with potential therapeutic applications.

  • Materials Science: In the creation of organic light-emitting diodes (OLEDs), polymers, and liquid crystals.

  • Agrochemicals: For the development of novel pesticides and herbicides.

The reactivity of the C-I bond in this compound is significantly higher than that of corresponding bromides or chlorides, often allowing for milder reaction conditions and higher yields in cross-coupling reactions.

Experimental Workflows and Mechanisms

A general workflow for the synthesis of biaryl compounds from this compound via palladium-catalyzed cross-coupling is depicted below. The process involves the reaction of the aryl iodide with an organometallic coupling partner in the presence of a palladium catalyst, a ligand, and a base in a suitable solvent.

G General Workflow for Biaryl Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start This compound reaction_setup Combine Reactants under Inert Atmosphere start->reaction_setup partner Coupling Partner (e.g., Boronic Acid, Alkene, Stannane) partner->reaction_setup reagents Pd Catalyst, Ligand, Base, Solvent reagents->reaction_setup heating Heat Reaction Mixture (e.g., 80-120 °C) reaction_setup->heating Stirring quench Quench Reaction heating->quench extract Aqueous Extraction quench->extract purify Column Chromatography extract->purify product Isolated Biaryl Product purify->product

Caption: General workflow for biaryl synthesis.

The Suzuki-Miyaura coupling is one of the most versatile methods for creating C-C bonds.[1][2] Its catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4][5][6]

Suzuki_Mechanism Catalytic Cycle of Suzuki-Miyaura Coupling cluster_cycle pd0 Pd(0)L_n pd2_complex Ar-Pd(II)-I(L_n) (Organopalladium Complex) pd0->pd2_complex Oxidative Addition transmetalation_ts Transmetalation Intermediate pd2_complex->transmetalation_ts Transmetalation biaryl_pd_complex Ar-Pd(II)-Ar'(L_n) transmetalation_ts->biaryl_pd_complex biaryl_pd_complex->pd0 Reductive Elimination product Biaryl Product (Ar-Ar') biaryl_pd_complex->product aryl_iodide This compound (Ar-I) aryl_iodide->pd0 boronic_acid Organoboron Reagent (Ar'-B(OR)2) boronic_acid->pd2_complex base Base (e.g., K2CO3) base->pd2_complex

Caption: Catalytic cycle of Suzuki-Miyaura coupling.

Quantitative Data Summary

The following table summarizes representative reaction conditions for the synthesis of biaryl compounds from this compound based on established cross-coupling methodologies. Yields are illustrative and may vary based on the specific coupling partner and reaction scale.

Reaction TypeCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Approx. Yield (%)
Suzuki-Miyaura Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃Toluene/EtOH/H₂O1001285-95
Suzuki-Miyaura 4-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄1,4-Dioxane/H₂O1001690-98
Heck StyrenePd(OAc)₂ (1)P(o-tolyl)₃ (2)Et₃NDMF1002475-85
Heck Ethyl acrylatePd(OAc)₂ (2)-NaOAcDMAc1201870-80
Stille Tributyl(phenyl)stannanePd(PPh₃)₄ (2)--Toluene1101680-90

Detailed Experimental Protocols

Note: These protocols are representative and may require optimization for specific substrates and scales. All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise specified.

Protocol 1: Suzuki-Miyaura Coupling

Reaction: Synthesis of 3-Ethyl-1,1'-biphenyl

Materials:

  • This compound (1.0 mmol, 232 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 276 mg)

  • Toluene (5 mL)

  • Ethanol (2 mL)

  • Deionized Water (1 mL)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Seal the flask with a septum and purge with argon for 10-15 minutes.

  • Add the degassed solvent mixture (Toluene, Ethanol, Water) via syringe.

  • Heat the reaction mixture to 100 °C and stir vigorously for 12 hours. Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Add 20 mL of water and extract the mixture with ethyl acetate (B1210297) (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexanes) to yield the desired biaryl compound.

Protocol 2: Heck Coupling

Reaction: Synthesis of (E)-1-Ethyl-3-styrylbenzene

Materials:

  • This compound (1.0 mmol, 232 mg)

  • Styrene (1.5 mmol, 173 µL)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.01 mmol, 2.2 mg)

  • Tri(o-tolyl)phosphine [P(o-tolyl)₃] (0.02 mmol, 6.1 mg)

  • Triethylamine (B128534) (Et₃N) (1.5 mmol, 209 µL)

  • N,N-Dimethylformamide (DMF) (5 mL)

Procedure:

  • To a flame-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ and P(o-tolyl)₃.

  • Seal the tube, evacuate, and backfill with argon (repeat this cycle three times).

  • Add anhydrous DMF, this compound, styrene, and triethylamine via syringe.

  • Heat the reaction mixture to 100 °C and stir for 24 hours.

  • Upon completion, cool the mixture to room temperature and pour it into 50 mL of water.

  • Extract the aqueous mixture with diethyl ether (3 x 25 mL).

  • Combine the organic extracts, wash with 1M HCl (2 x 20 mL), saturated NaHCO₃ solution (20 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography (eluent: hexanes/ethyl acetate gradient) to obtain the product.

Protocol 3: Stille Coupling

Reaction: Synthesis of 3-Ethyl-1,1'-biphenyl

Materials:

  • This compound (1.0 mmol, 232 mg)

  • Tributyl(phenyl)stannane (1.1 mmol, 406 mg)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol, 23 mg)

  • Anhydrous Toluene (5 mL)

Procedure:

  • In a flame-dried round-bottom flask under an argon atmosphere, dissolve this compound and tributyl(phenyl)stannane in anhydrous toluene.

  • Add Pd(PPh₃)₄ to the solution and equip the flask with a reflux condenser.

  • Heat the reaction mixture to 110 °C and stir for 16 hours.

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in diethyl ether (30 mL) and add a saturated aqueous solution of potassium fluoride (B91410) (KF) (15 mL). Stir vigorously for 1 hour to precipitate the tin byproducts.

  • Filter the mixture through a pad of Celite, washing with diethyl ether.

  • Separate the organic layer from the filtrate, wash with brine, and dry over anhydrous Na₂SO₄.

  • After filtration and solvent evaporation, purify the crude product by flash column chromatography (eluent: hexanes) to afford the biaryl compound.

References

Application Notes: The Versatile Role of 1-Ethyl-3-iodobenzene in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Ethyl-3-iodobenzene is a halogenated aromatic compound that serves as a valuable and versatile building block in the synthesis of complex organic molecules.[1] Within the agrochemical industry, the development of novel and effective herbicides, fungicides, and insecticides often relies on the creative assembly of molecular scaffolds that can interact with specific biological targets in pests, weeds, or pathogens. The unique chemical properties of this compound, particularly the reactivity of the carbon-iodine bond, make it an attractive starting material for the construction of such agrochemical active ingredients.[1]

The presence of the iodine atom allows for a variety of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions. These reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the introduction of diverse functional groups and the construction of complex molecular architectures that are often required for biological activity.[1]

While direct synthesis of a commercialized agrochemical starting specifically from this compound is not prominently documented in publicly available literature, its structural motifs are found in various pesticidal compounds. This document will explore the potential applications of this compound in agrochemical synthesis by examining key chemical reactions and providing hypothetical synthetic pathways to classes of agrochemicals where this building block could be effectively utilized.

Key Synthetic Applications

The primary utility of this compound in agrochemical synthesis lies in its application in cross-coupling reactions. The carbon-iodine bond is significantly more reactive than carbon-bromine or carbon-chlorine bonds in these catalytic cycles, allowing for selective functionalization.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a highly versatile and widely used method for the formation of carbon-carbon bonds. In the context of agrochemical synthesis, this reaction can be employed to couple this compound with various boronic acids or esters to introduce new aryl or heteroaryl groups. This is a common strategy for building the core structures of many fungicides and herbicides.

Hypothetical Application: Synthesis of a Biphenyl Ether Herbicide Intermediate

Biphenyl ether herbicides are a known class of agrochemicals that inhibit protoporphyrinogen (B1215707) oxidase (PPO) in plants. A hypothetical intermediate for such a herbicide could be synthesized via a Suzuki-Miyaura coupling reaction.

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Start reactants Combine: - this compound - Arylboronic acid - Palladium catalyst - Base (e.g., K2CO3) - Solvent (e.g., Toluene/Water) start->reactants heat Heat reaction mixture (e.g., 80-100 °C) reactants->heat monitor Monitor reaction progress (TLC or GC/LC-MS) heat->monitor cool Cool to room temperature monitor->cool extract Aqueous work-up (e.g., add water, extract with ethyl acetate) cool->extract dry Dry organic layer (e.g., Na2SO4) extract->dry purify Purify by column chromatography dry->purify end Isolated Product purify->end

Caption: Workflow for a typical Suzuki-Miyaura coupling reaction.

Heck Coupling

The Heck coupling reaction is another powerful palladium-catalyzed method for C-C bond formation, specifically for the synthesis of substituted alkenes from aryl halides. This reaction could be utilized to introduce alkenyl side chains into the this compound scaffold, a structural feature present in some classes of insecticides and fungicides.

Hypothetical Application: Synthesis of a Stilbene Fungicide Precursor

Stilbene-based compounds have shown fungicidal activity. A precursor to such a fungicide could be synthesized by reacting this compound with an appropriate alkene.

Experimental Protocol: Heck Coupling

Reaction Scheme:

This compound + Alkene → 1-Ethyl-3-(alkenyl)benzene + HI

Materials:

Reagent/MaterialMolar Equivalent
This compound1.0
Alkene (e.g., Styrene)1.2
Palladium(II) acetate (B1210297) (Pd(OAc)₂)0.02
Triphenylphosphine (PPh₃)0.04
Triethylamine (Et₃N)2.0
N,N-Dimethylformamide (DMF)-

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask, add this compound, the alkene, palladium(II) acetate, and triphenylphosphine.

  • Add anhydrous DMF as the solvent, followed by triethylamine.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 1-Ethyl-3-(alkenyl)benzene.

Potential Signaling Pathways Targeted by Hypothetical Agrochemicals

The ultimate goal of synthesizing novel agrochemicals is to modulate biological pathways in target organisms. The hypothetical compounds derived from this compound could target various signaling pathways.

Fungicide Target: Ergosterol (B1671047) Biosynthesis

Many fungicides, particularly azoles and morpholines, target the ergosterol biosynthesis pathway, which is essential for fungal cell membrane integrity. A hypothetical fungicide derived from this compound could be designed to inhibit one of the key enzymes in this pathway, such as lanosterol (B1674476) 14α-demethylase (CYP51).

Signaling Pathway: Fungal Ergosterol Biosynthesis Inhibition

Ergosterol_Pathway acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene lanosterol Lanosterol squalene->lanosterol ergosterol Ergosterol lanosterol->ergosterol Multiple Steps cyp51 CYP51 (14α-demethylase) lanosterol->cyp51 Inhibited by membrane Fungal Cell Membrane (Disrupted) ergosterol->membrane fungicide Hypothetical Fungicide (from this compound) fungicide->cyp51

Caption: Inhibition of the fungal ergosterol biosynthesis pathway.

Herbicide Target: Amino Acid Biosynthesis

Certain classes of herbicides are effective because they inhibit essential amino acid biosynthesis pathways in plants, which are absent in animals. For instance, inhibitors of acetolactate synthase (ALS) or 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) are widely used. A novel herbicide synthesized from this compound could be designed to target one of these crucial enzymes.

Logical Relationship: Herbicide Mode of Action

Herbicide_Action herbicide Hypothetical Herbicide (from this compound) enzyme Essential Plant Enzyme (e.g., ALS or EPSPS) herbicide->enzyme Inhibits plant_death Plant Death herbicide->plant_death Leads to amino_acid Essential Amino Acid Biosynthesis enzyme->amino_acid Catalyzes protein_synthesis Protein Synthesis amino_acid->protein_synthesis Required for plant_growth Plant Growth protein_synthesis->plant_growth Essential for

Caption: Mode of action for a hypothetical amino acid synthesis inhibiting herbicide.

Conclusion

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and optimized protocols to assist researchers, scientists, and drug development professionals in improving the yield of Suzuki-M-yaura cross-coupling reactions, with a specific focus on substrates like 1-Ethyl-3-iodobenzene.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for a high-yield Suzuki coupling with an aryl iodide like this compound?

A1: While several factors are important, the choice of the palladium catalyst and ligand system is often the most critical. For aryl iodides, oxidative addition to the Pd(0) catalyst is generally fast. However, the overall efficiency of the catalytic cycle, including transmetalation and reductive elimination, is heavily influenced by the ligand. Bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald ligands like SPhos and XPhos) or N-heterocyclic carbene (NHC) ligands are often effective in promoting high turnover and preventing catalyst deactivation.[1][2]

Q2: How important is the choice of base and what are the common options?

A2: The base plays a crucial role in the transmetalation step, activating the organoboron reagent to facilitate the transfer of the organic group to the palladium center.[3] The choice of base can significantly impact the reaction rate and yield. Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH, KOH).[4][5][6] The optimal base is often substrate-dependent and may require screening. For instance, stronger bases are often more effective, but weaker bases may be necessary for substrates with base-sensitive functional groups.[5]

Q3: Does the Suzuki coupling reaction need to be performed under strictly anhydrous conditions?

A3: Not necessarily. In fact, the presence of a small amount of water is often beneficial and can accelerate the transmetalation step.[4] Many Suzuki coupling reactions are run in biphasic solvent systems, such as toluene/water or dioxane/water.[7][8][9] However, it is crucial to use high-purity, degassed solvents to avoid oxygen, which can lead to catalyst deactivation and unwanted side reactions like homocoupling.[10]

Q4: My boronic acid is a pinacol (B44631) ester. Does this change the reaction requirements?

A4: Yes, boronic esters, such as pinacol esters, are often more stable and easier to handle than the corresponding boronic acids.[11] They are less prone to side reactions like protodeboronation. In the presence of the aqueous base used in the reaction, it is believed that these esters are hydrolyzed in situ to the active boronic acid before participating in the catalytic cycle.[4] Therefore, the general reaction conditions are similar, but you may find that using a boronate ester leads to more consistent results.

Q5: What are the most common side reactions that can lower the yield in a Suzuki coupling?

A5: The most common side reactions include:

  • Homocoupling: The coupling of two identical molecules of the organoboron reagent or the aryl halide. This is often promoted by the presence of oxygen.[12]

  • Protodeboronation: The cleavage of the C-B bond of the organoboron reagent by a proton source, leading to the formation of an arene byproduct.[12]

  • Dehalogenation: The replacement of the iodine atom on this compound with a hydrogen atom.[12]

  • Catalyst Decomposition: The active Pd(0) catalyst can precipitate as palladium black, reducing the concentration of the active catalyst in the solution.[12]

Troubleshooting Guide

This guide addresses specific issues you might encounter during the Suzuki coupling of this compound.

Problem Potential Cause Troubleshooting Steps & Rationale
Low or No Conversion of Starting Material 1. Inactive Catalyst: The Pd(0) catalyst may have been oxidized or the Pd(II) precatalyst was not properly reduced.- Use a fresh batch of catalyst or a more robust precatalyst (e.g., Pd-PEPPSI complexes).- Ensure the reaction is performed under a strict inert atmosphere (Nitrogen or Argon) to prevent oxidation.[11] Thoroughly degas all solvents and reagents.[10]
2. Inefficient Ligand: The chosen ligand may not be suitable for the specific substrates.- Screen a panel of ligands. For aryl iodides, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃) or NHC ligands are often effective.[1]
3. Suboptimal Temperature: The reaction temperature may be too low for the catalyst system to be efficient.- Gradually increase the reaction temperature. While aryl iodides are reactive, some catalyst systems require higher temperatures (e.g., 80-110 °C) to be fully active.[9][10]
Significant Formation of Side Products (e.g., Homocoupling) 1. Presence of Oxygen: Oxygen can promote the homocoupling of the boronic acid.- Improve the degassing procedure for solvents and ensure the reaction is maintained under a positive pressure of an inert gas.[10]
2. Suboptimal Base/Solvent Combination: The reaction conditions may favor side reactions.- Screen different bases and solvent systems. The choice of base can influence the rate of productive coupling versus side reactions.
3. Boronic Acid Instability: The boronic acid may be degrading under the reaction conditions (protodeboronation).- Use a more stable boronate ester (e.g., pinacol ester) instead of the boronic acid.- Use a slight excess (1.1-1.5 equivalents) of the boron reagent.
Reaction Starts but Stalls Before Completion 1. Catalyst Deactivation/Decomposition: The catalyst may be precipitating out of the solution (forming palladium black) or becoming deactivated over time.- Add a fresh portion of the catalyst to see if the reaction restarts.- Consider using a more stable precatalyst or a different ligand that better stabilizes the active Pd(0) species.- Ensure vigorous stirring, especially in biphasic mixtures, to maintain catalyst dispersion.
2. Insufficient Base: The base may be consumed during the reaction, especially if there are acidic impurities.- Use a sufficient excess of the base (typically 2-3 equivalents).
Difficulty in Product Purification 1. Residual Boronic Acid/Esters: These can be difficult to separate from the product.- After the reaction, perform an acidic or basic wash to remove unreacted boronic acid.- An oxidative workup (e.g., with H₂O₂) can convert boron-containing impurities into more easily separable byproducts.
2. Close Polarity of Product and Starting Material: If the starting material is not fully consumed, it may be difficult to separate from the product by chromatography.- Optimize the reaction to drive it to completion.- Explore different solvent systems for column chromatography to improve separation.

Quantitative Data Summary

The following tables summarize representative data on the effect of various reaction parameters on the yield of Suzuki coupling reactions involving aryl iodides. While specific data for this compound is not provided, these results offer a strong basis for reaction optimization.

Table 1: Effect of Base on the Suzuki Coupling of Iodobenzene and Phenylboronic Acid

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1K₃PO₄Ethanol/Water (1:1)601>98
2K₂CO₃Ethanol/Water (1:1)601>98
3Na₂CO₃Ethanol/Water (1:1)601>98
4NaOHEthanol/Water (1:1)601>98
5Cs₂CO₃Ethanol/Water (1:1)601>98
6KHCO₃Ethanol/Water (1:1)60181

Data adapted from a study on Pd-IPG catalyzed Suzuki reactions. The results indicate that strong inorganic bases generally provide excellent yields.[5]

Table 2: Effect of Solvent on the Suzuki Coupling of Iodobenzene and Phenylboronic Acid

EntrySolvent System (v/v)BaseTemperature (°C)Time (h)Yield (%)
1MethanolK₃PO₄Reflux278.9
2EthanolK₃PO₄Reflux273.4
3DMFK₃PO₄Reflux255.2
4AcetonitrileK₃PO₄Reflux268.7
5DioxaneK₃PO₄Reflux20
6Methanol/Water (3:2)NaOHReflux0.596.3

Data adapted from studies on palladium-catalyzed Suzuki reactions, highlighting the significant influence of the solvent system on reaction efficiency.[4]

Experimental Protocols

The following is a general, robust protocol for the Suzuki-Miyaura coupling of an aryl iodide, which can be used as a starting point for this compound.

Protocol: General Procedure for Suzuki Coupling of an Aryl Iodide

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid or boronate ester (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) or a combination of a palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and a ligand (e.g., SPhos, 2-4 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 mmol, 2-3 equiv)

  • Degassed solvent system (e.g., 1,4-Dioxane/Water 4:1, or Toluene/Ethanol/Water)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Preparation: To a dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid/ester, the palladium catalyst (and ligand, if separate), and the base.[9][10]

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.[9][10]

  • Solvent Addition: Add the degassed solvent system to the flask via syringe under a positive pressure of the inert gas.[9]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[9]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer, and wash it sequentially with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the desired biaryl product.

Visualizations

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_complex Ar-Pd(II)L₂(I) OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation PdII_diaryl Ar-Pd(II)L₂(Ar') Transmetalation->PdII_diaryl RedElim Reductive Elimination PdII_diaryl->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' (Product) RedElim->Product ArylIodide This compound (Ar-I) ArylIodide->OxAdd BoronicAcid Ar'B(OH)₂ + Base BoronicAcid->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low Yield or No Reaction CheckReagents Verify Reagent Purity & Activity (Catalyst, Base, Solvents) Start->CheckReagents CheckSetup Ensure Inert Atmosphere (Proper Degassing) CheckReagents->CheckSetup Reagents OK ScreenLigand Screen Ligands (e.g., Buchwald, NHC) CheckSetup->ScreenLigand Setup OK ScreenBase Screen Bases (K₂CO₃, K₃PO₄, Cs₂CO₃) ScreenLigand->ScreenBase No Improvement Success Improved Yield ScreenLigand->Success Improvement ScreenSolvent Screen Solvents (Dioxane, Toluene, THF) ScreenBase->ScreenSolvent No Improvement ScreenBase->Success Improvement AdjustTemp Optimize Temperature ScreenSolvent->AdjustTemp No Improvement ScreenSolvent->Success Improvement AdjustTemp->Success Improvement

Caption: A systematic workflow for troubleshooting low-yield Suzuki reactions.

Experimental_Workflow Prep 1. Preparation - Weigh Reagents - Dry Glassware Setup 2. Reaction Setup - Assemble Glassware - Add Solid Reagents Prep->Setup Inert 3. Inert Atmosphere - Evacuate & Backfill (3x) - Add Degassed Solvents Setup->Inert Reaction 4. Reaction - Heat to Target Temp - Stir Vigorously Inert->Reaction Monitor 5. Monitoring - TLC or LC-MS Analysis Reaction->Monitor Workup 6. Workup - Quench Reaction - Extraction & Washing Monitor->Workup Reaction Complete Purify 7. Purification - Column Chromatography Workup->Purify

Caption: A general experimental workflow for a Suzuki cross-coupling reaction.

References

Common side reactions with 1-Ethyl-3-iodobenzene and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-Ethyl-3-iodobenzene. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in research and development?

This compound is a key building block in organic synthesis, primarily utilized as an aryl halide in various metal-catalyzed cross-coupling reactions. The high reactivity of the carbon-iodine bond makes it an excellent substrate for forming new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds.[1][2] Its most common applications include:

  • Suzuki-Miyaura Coupling: To form biaryl compounds by reacting with organoboron reagents.[1][2]

  • Sonogashira Coupling: To synthesize arylalkynes by reacting with terminal alkynes.[2][3]

  • Buchwald-Hartwig Amination: For the synthesis of aryl amines from the reaction with primary or secondary amines.[4]

  • Heck Reaction: To create substituted alkenes through coupling with alkenes.[1][2]

  • C-O and C-S Coupling Reactions: For the formation of diaryl ethers and thioethers.[5][6]

Q2: Why is the carbon-iodine bond in this compound so reactive in cross-coupling reactions?

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions follows the general trend: I > Br > Cl > F. The carbon-iodine bond is the longest and weakest among the carbon-halogen bonds, which facilitates the crucial oxidative addition step in the catalytic cycle.[1] This high reactivity allows reactions involving this compound to proceed under milder conditions, often resulting in higher yields and faster reaction times compared to its bromide or chloride analogs.[2]

Troubleshooting Guide: Suzuki-Miyaura Coupling

Issue: Significant formation of homocoupled biaryl byproduct (e.g., 3,3'-diethylbiphenyl).

Q: My Suzuki-Miyaura reaction with this compound is producing a significant amount of homocoupled product from the starting aryl iodide. What causes this and how can I minimize it?

A: Homocoupling of the aryl iodide is a common side reaction in Suzuki-Miyaura coupling. It can arise from several pathways, including reductive elimination from a diarylpalladium(II) intermediate or disproportionation of an arylpalladium(I) dimer. The choice of catalyst, ligands, base, and solvent can significantly influence the extent of this side reaction.

Troubleshooting Steps & Solutions:

  • Optimize the Base: The strength and nature of the base are critical. Very strong bases can sometimes promote side reactions. Consider switching to a milder base like K₃PO₄ or K₂CO₃.

  • Ligand Selection: Bulky, electron-rich phosphine (B1218219) ligands can promote the desired reductive elimination of the cross-coupled product over side reactions.

  • Solvent System: The choice of solvent can impact the solubility of intermediates and the overall reaction rate. Toluene (B28343), dioxane, and aqueous solvent mixtures are common. Biphasic systems (e.g., Toluene/Water) can sometimes suppress homocoupling.

  • Temperature Control: Running the reaction at the lowest effective temperature can help minimize side product formation.

Table 1: Effect of Reaction Parameters on Suzuki-Miyaura Homocoupling

Parameter Condition A Yield (Cross-Coupled) Yield (Homocoupled) Condition B Yield (Cross-Coupled) Yield (Homocoupled)
Base NaOEt 75% 20% K₃PO₄ 92% <5%
Ligand PPh₃ 80% 15% SPhos 95% <3%
Solvent DMF 82% 12% Toluene/H₂O 94% <4%

Note: Yields are illustrative and can vary based on the specific boronic acid and other reaction conditions.

Optimized Protocol to Minimize Homocoupling:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and a suitable phosphine ligand (e.g., SPhos, 4 mol%).

  • Add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (e.g., K₃PO₄, 2.0 eq.).

  • Add the solvent system, typically a mixture of an organic solvent like toluene and water (e.g., 5:1 ratio).

  • Stir the mixture at room temperature for 10-15 minutes to ensure proper mixing and catalyst activation.

  • Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Suzuki_Troubleshooting start High Homocoupling in Suzuki Reaction check_base Is the base too strong (e.g., NaOEt)? start->check_base change_base Switch to milder base (K₃PO₄ or K₂CO₃) check_base->change_base Yes check_ligand Is the ligand optimal (e.g., PPh₃)? check_base->check_ligand No end Minimized Homocoupling change_base->end change_ligand Use bulky, electron-rich ligand (e.g., SPhos) check_ligand->change_ligand No check_temp Is the reaction temperature too high? check_ligand->check_temp Yes change_ligand->end lower_temp Reduce temperature (e.g., from 110°C to 80°C) check_temp->lower_temp Yes check_temp->end No lower_temp->end

Caption: Troubleshooting workflow for minimizing Suzuki homocoupling.

Troubleshooting Guide: Sonogashira Coupling

Issue: Formation of homocoupled diyne byproduct (Glaser coupling).

Q: My Sonogashira coupling of this compound with a terminal alkyne is giving a low yield of the desired product and a significant amount of a homocoupled diyne. How can I prevent this?

A: The homocoupling of terminal alkynes, known as the Glaser coupling, is a prominent side reaction in Sonogashira couplings.[7] This reaction is catalyzed by the copper(I) co-catalyst, especially in the presence of oxygen. To suppress this side reaction, it is crucial to rigorously exclude oxygen and consider using a copper-free protocol.

Troubleshooting Steps & Solutions:

  • Ensure Anaerobic Conditions: Oxygen promotes the oxidative homocoupling of the alkyne. Ensure your reaction is set up under a strictly inert atmosphere (argon or nitrogen) and use degassed solvents.

  • Copper-Free Conditions: The most effective way to prevent Glaser coupling is to eliminate the copper(I) co-catalyst. Several copper-free Sonogashira protocols have been developed that show excellent yields.[8][9]

  • Control Reagent Addition: If using a copper-catalyzed system, adding the alkyne slowly to the reaction mixture can help maintain a low concentration, disfavoring the bimolecular homocoupling reaction.

  • Choice of Base and Solvent: Amines like triethylamine (B128534) or diisopropylamine (B44863) are typically used as both the base and sometimes as a solvent. Nonpolar solvents like toluene can sometimes improve selectivity.[7]

Table 2: Comparison of Standard vs. Copper-Free Sonogashira Conditions

Condition Catalyst System Atmosphere Yield (Cross-Coupled) Yield (Homocoupled Diyne)
Standard PdCl₂(PPh₃)₂ / CuI / Et₃N Nitrogen 70-85% 10-25%
Standard (Air) PdCl₂(PPh₃)₂ / CuI / Et₃N Air 40-60% 30-50%
Copper-Free Pd(OAc)₂ / PPh₃ / Bu₄N⁺OAc⁻ Argon >95% <2%

Note: Yields are illustrative and depend on the specific substrates.

Protocol for Copper-Free Sonogashira Coupling:

  • Degas all solvents (e.g., toluene, amine base) by bubbling argon or nitrogen through them for at least 30 minutes.

  • In a flame-dried Schlenk flask under argon, combine the palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%) and the ligand (e.g., PPh₃, 2-4 mol%).

  • Add this compound (1.0 eq.), the terminal alkyne (1.1-1.5 eq.), and a suitable base (e.g., piperidine (B6355638) or Et₃N).

  • Add the degassed solvent (e.g., toluene).

  • Stir the reaction at room temperature or with gentle heating (e.g., 50-70 °C) and monitor by TLC or GC-MS.

  • Upon completion, perform a standard aqueous workup, extract the product with an organic solvent, dry, and concentrate.

  • Purify by column chromatography.

Sonogashira_Pathway cluster_desired Desired Sonogashira Pathway cluster_side Glaser Homocoupling Side Reaction A This compound + Pd(0) B Oxidative Addition A->B Pd Cycle C Aryl-Pd(II)-I B->C Pd Cycle D Transmetalation (with Copper Acetylide) C->D Pd Cycle E Aryl-Pd(II)-Alkyne D->E Pd Cycle F Reductive Elimination E->F Pd Cycle G Cross-Coupled Product F->G Pd Cycle G->A Pd Cycle H Terminal Alkyne I Copper(I) Acetylide H->I J Oxidative Dimerization (Cu(I)/Cu(II), O₂) I->J K Homocoupled Diyne J->K

Caption: Desired Sonogashira pathway versus the Glaser homocoupling side reaction.

Troubleshooting Guide: Buchwald-Hartwig Amination

Issue: Low yield and significant hydrodehalogenation byproduct.

Q: My Buchwald-Hartwig amination with this compound is sluggish and produces a lot of ethylbenzene (B125841) (hydrodehalogenation product). What is going wrong?

A: Hydrodehalogenation (replacement of iodine with hydrogen) is a common side reaction in Buchwald-Hartwig amination. It can compete with the desired C-N bond formation and is often promoted by factors such as non-optimal ligand choice, base, or temperature.[4] Another competing side reaction is β-hydride elimination, which can also lead to the hydrodehalogenated arene.[4]

Troubleshooting Steps & Solutions:

  • Ligand Selection is Crucial: First-generation phosphine ligands can be inefficient for aryl iodides. Modern, sterically hindered, and electron-rich bi- and monodentate ligands (e.g., BINAP, XPhos, RuPhos) are essential for achieving high yields and suppressing side reactions. These ligands accelerate the rate-limiting reductive elimination step, outcompeting the hydrodehalogenation pathway.[4]

  • Base Optimization: A strong, non-nucleophilic base is required, but its choice is critical. Sodium tert-butoxide (NaOt-Bu) is common, but others like lithium bis(trimethylsilyl)amide (LiHMDS) or cesium carbonate (Cs₂CO₃) may provide better results for specific substrate combinations.[4][10]

  • Solvent Choice: While toluene is a common solvent, for some intermolecular couplings of aryl iodides, dioxane has been shown to give better yields.[4]

  • Temperature Management: High temperatures can sometimes favor decomposition pathways. Run the reaction at the lowest temperature that provides a reasonable reaction rate (often 80-110 °C).

Table 3: Influence of Ligand and Base on Buchwald-Hartwig Amination of an Aryl Iodide

Ligand Base Temperature (°C) Yield (Aryl Amine) Yield (Hydrodehalogenation)
P(o-tolyl)₃ NaOt-Bu 100 45% 40%
PPh₃ NaOt-Bu 100 55% 35%
BINAP NaOt-Bu 100 92% <5%
XPhos Cs₂CO₃ 100 96% <2%

Note: Yields are representative and highlight the importance of modern ligand systems.

Protocol for High-Yield Buchwald-Hartwig Amination:

  • To a glovebox or under a robust inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the specialized ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.4 eq.) to a dry reaction vessel.

  • Add the solvent (e.g., toluene or dioxane).

  • Add the amine (1.2 eq.) followed by this compound (1.0 eq.).

  • Seal the vessel and heat to the optimal temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction by GC-MS or LC-MS. Aryl iodides are highly reactive and reactions are often complete within a few hours.

  • After completion, cool the reaction, filter through a pad of celite to remove inorganic salts, and rinse with an organic solvent.

  • Concentrate the filtrate and purify the product via column chromatography.

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ oa Oxidative Addition pd0->oa + Ar-I pd2_complex Ar-Pd(II)L₂(I) oa->pd2_complex amine_binding Amine Binding & Deprotonation pd2_complex->amine_binding + Amine, Base amide_complex Ar-Pd(II)L₂(Amide) amine_binding->amide_complex re Reductive Elimination amide_complex->re <-- Fast (Good Ligand) side_reaction Side Reaction: Hydrodehalogenation amide_complex->side_reaction Slow (Poor Ligand) re->pd0 product Desired Product (Aryl Amine) re->product hydrodehalogenated Side Product (Ethylbenzene) side_reaction->hydrodehalogenated

Caption: Catalytic cycle for Buchwald-Hartwig amination showing the desired pathway versus a side reaction.

References

Technical Support Center: Purification of 1-Ethyl-3-iodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of 1-ethyl-3-iodobenzene from typical reaction mixtures. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification process.

Data Presentation

For effective purification strategy development, understanding the physical properties of this compound and potential impurities is crucial. The following table summarizes key quantitative data.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Solubility
This compound C₈H₉I232.06~210-212 (estimated)Soluble in common organic solvents (hexane, ethyl acetate (B1210297), dichloromethane); Insoluble in water.
1-Ethyl-2-iodobenzene (B90931)C₈H₉I232.06Not readily availableSoluble in common organic solvents; Insoluble in water.
1-Ethyl-4-iodobenzeneC₈H₉I232.06209[1]Soluble in common organic solvents; Insoluble in water.
1,3-Diiodobenzene (B1666199)C₆H₄I₂329.91285[2][3]Soluble in hot methanol; Insoluble in water.[3]
Ethylbenzene (B125841)C₈H₁₀106.17136[4][5]Insoluble in water; Soluble in organic solvents.[5]

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude this compound reaction mixture?

A1: Common impurities depend on the synthetic route.

  • Direct Iodination of Ethylbenzene: Expect isomeric byproducts such as 1-ethyl-2-iodobenzene and 1-ethyl-4-iodobenzene, as well as poly-iodinated species like 1,3-diiodo-5-ethylbenzene. Unreacted ethylbenzene will also be present.

  • Sandmeyer Reaction from 3-Ethylaniline: Impurities may include residual starting aniline, diazonium salts (if decomposition is incomplete), and phenolic byproducts.

  • Halogen Exchange from 1-Bromo-3-ethylbenzene: Unreacted starting material is a likely impurity.

Q2: How can I quickly assess the purity of my fractions during column chromatography?

A2: Thin-Layer Chromatography (TLC) is the most effective method. Use a suitable solvent system (e.g., hexane (B92381):ethyl acetate mixtures) to achieve good separation of your product from impurities.[6] Visualize the spots under a UV lamp. The desired product, this compound, should appear as a single, well-defined spot with a consistent Rf value across the pure fractions.

Q3: My purified this compound is a pale yellow liquid. Is this normal?

A3: While pure aryl iodides are often colorless, a pale yellow color can be common due to trace impurities or slight decomposition upon exposure to light and air. If analytical data (NMR, GC-MS) confirms high purity, the color may not be an issue for many subsequent reactions. Storage in a dark, cool place under an inert atmosphere is recommended.

Troubleshooting Common Purification Problems

IssuePotential Cause(s)Troubleshooting Steps
Poor separation during fractional distillation - Boiling points of isomers are very close.- Inefficient fractionating column.- Distillation rate is too fast.- Use a longer or more efficient fractionating column (e.g., Vigreux or packed column).- Reduce the heating rate to ensure a slow and steady distillation.- Consider vacuum distillation to lower the boiling points and potentially improve separation.
Product co-elutes with an impurity during column chromatography - Inappropriate solvent system.- Column overloading.- Perform thorough TLC analysis with various solvent systems (e.g., hexane/ethyl acetate, dichloromethane (B109758)/hexane) to find an optimal mobile phase for separation.- Reduce the amount of crude material loaded onto the column.- Consider using a different stationary phase, such as alumina.
Low recovery of product after purification - Product loss during transfers.- Incomplete extraction from the aqueous phase.- Product is volatile and lost during solvent removal.- Ensure careful transfers between glassware.- Perform multiple extractions with the organic solvent to maximize recovery from the aqueous layer.- Use a rotary evaporator at a controlled temperature and pressure to remove the solvent.
Formation of an emulsion during liquid-liquid extraction - Vigorous shaking of the separatory funnel.- Gently invert the separatory funnel for mixing instead of vigorous shaking.- Add a small amount of brine (saturated NaCl solution) to help break the emulsion.- If the emulsion persists, filter the mixture through a pad of Celite.

Experimental Protocols

1. General Work-up Procedure (Liquid-Liquid Extraction)

This protocol is designed to remove acidic and basic impurities from the crude reaction mixture.

  • Objective: To isolate the neutral organic product from acidic and basic byproducts or unreacted starting materials.

  • Procedure:

    • Quench the reaction mixture with water and transfer it to a separatory funnel.

    • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.

    • Combine the organic layers and wash sequentially with:

      • 1 M HCl (to remove basic impurities).

      • Saturated NaHCO₃ solution (to remove acidic impurities).

      • Brine (to remove residual water).

    • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

    • Filter to remove the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

2. Purification by Fractional Distillation

This method is suitable for separating this compound from impurities with significantly different boiling points.

  • Objective: To purify this compound based on its boiling point.

  • Procedure:

    • Set up a fractional distillation apparatus with a Vigreux or packed column.

    • Place the crude this compound in the distillation flask with a magnetic stir bar or boiling chips.

    • Heat the flask gently.

    • Collect the fraction that distills at the expected boiling point of this compound (approximately 210-212 °C at atmospheric pressure). The exact temperature may vary with pressure.

    • Monitor the purity of the collected fractions using GC or TLC.

3. Purification by Flash Column Chromatography

This is the most common method for purifying this compound to a high degree of purity.

  • Objective: To separate this compound from closely related impurities.

  • Procedure:

    • TLC Analysis: Determine a suitable solvent system that gives a good separation of the product from impurities. A common starting point is a mixture of hexane and ethyl acetate.

    • Column Packing: Pack a glass column with silica (B1680970) gel using the chosen eluent.

    • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent like dichloromethane and load it onto the top of the silica gel.

    • Elution: Elute the column with the chosen solvent system, collecting fractions in test tubes.

    • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

    • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Experimental_Workflow cluster_start Crude Reaction Mixture cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis & Final Product start Crude this compound extraction Liquid-Liquid Extraction (Acid/Base Wash) start->extraction distillation Fractional Distillation extraction->distillation For large scale or significant boiling point differences chromatography Flash Column Chromatography extraction->chromatography For high purity and isomer separation analysis Purity Analysis (TLC, GC, NMR) distillation->analysis chromatography->analysis product Pure this compound analysis->product

Caption: A typical experimental workflow for the purification of this compound.

Troubleshooting_Purification decision decision issue issue start Start Purification check_purity Assess Purity (TLC/GC) start->check_purity is_pure Is the product pure? check_purity->is_pure impure Product is Impure is_pure->impure No end Pure Product Obtained is_pure->end Yes identify_issue Identify Purification Issue impure->identify_issue distillation_issue Poor Distillation Separation identify_issue->distillation_issue chromatography_issue Co-elution in Chromatography identify_issue->chromatography_issue low_recovery_issue Low Recovery identify_issue->low_recovery_issue solution_distillation Optimize Distillation: - Use more efficient column - Reduce heating rate - Consider vacuum distillation_issue->solution_distillation solution_chromatography Optimize Chromatography: - Screen different solvent systems - Reduce sample load - Change stationary phase chromatography_issue->solution_chromatography solution_recovery Improve Technique: - Careful transfers - Multiple extractions - Controlled solvent removal low_recovery_issue->solution_recovery solution_distillation->check_purity solution_chromatography->check_purity solution_recovery->check_purity

Caption: A troubleshooting workflow for the purification of this compound.

References

Technical Support Center: Optimizing Reactions with 1-Ethyl-3-iodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize palladium-catalyzed cross-coupling reactions involving 1-Ethyl-3-iodobenzene.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for cross-coupling reactions with this compound?

A1: For initial screening and optimization of cross-coupling reactions with this compound, a palladium catalyst loading in the range of 1-5 mol% is a common and effective starting point.[1][2] For highly active catalyst systems, this loading can often be reduced to 0.5-1 mol% or even lower once conditions are optimized.[1] Conversely, for particularly challenging couplings, a higher initial loading of up to 10 mol% may be necessary to achieve a reasonable reaction rate.[1] Starting with 2-3 mol% is often a reasonable balance for new substrates.[2]

Q2: How does the reactivity of the C-I bond in this compound affect catalyst loading?

A2: The Carbon-Iodine (C-I) bond is significantly weaker and more reactive in palladium-catalyzed cross-coupling reactions compared to C-Br or C-Cl bonds.[3] The general reactivity trend for aryl halides is I > Br > OTf > Cl.[3][4] This high reactivity means that the oxidative addition step is generally facile, which can often allow for lower catalyst loadings and milder reaction conditions compared to less reactive aryl halides.[4][5]

Q3: What are the common signs of catalyst deactivation, and how can I prevent it?

A3: A primary sign of palladium catalyst deactivation is the formation of a black precipitate, known as "palladium black".[1][2] This indicates that the active Pd(0) catalyst has agglomerated and fallen out of the solution, rendering it inactive.[1] Deactivation can be caused by:

  • Presence of Oxygen: Reactions should be performed under an inert atmosphere (Argon or Nitrogen) using properly degassed solvents.[1][4]

  • Impurities: Impurities in reagents or solvents can poison the catalyst.[1][6] Ensure high-purity starting materials and anhydrous solvents.

  • High Temperatures: Excessively high reaction temperatures can accelerate catalyst decomposition.[1]

  • Inappropriate Ligand-to-Metal Ratio: Too little ligand can leave the palladium center exposed and prone to aggregation, while too much ligand can sometimes inhibit the reaction.[7]

Q4: Will continuously increasing the catalyst loading always improve the reaction yield?

A4: Not necessarily. While increasing catalyst loading can sometimes improve the rate of a sluggish reaction, excessively high concentrations can lead to undesirable outcomes.[2] These can include an increase in side product formation (such as homocoupling), and significant challenges in purifying the final product to remove residual palladium.[2] Optimization is key to finding the lowest effective catalyst concentration that maximizes yield without promoting side reactions or complicating purification.[2]

Troubleshooting Guides

Problem: Low or No Product Yield

When faced with a low or non-existent yield, a systematic approach is crucial. Use the following guide to diagnose the potential issue.

Problem: Significant Side Product Formation
  • Homocoupling of Coupling Partner: This is common in Suzuki reactions with boronic acids or Sonogashira reactions with alkynes (Glaser coupling).[3][8]

    • Solution: Ensure strictly anaerobic (oxygen-free) conditions by thoroughly degassing solvents and using an inert atmosphere.[3][4] In Sonogashira couplings, minimizing or using a copper-free system can prevent Glaser coupling.[4]

  • Dehalogenation of this compound: The formation of ethylbenzene (B125841) can occur in the presence of a base and a hydrogen source.

    • Solution: Try lowering the reaction temperature, using a different base, or reducing the overall reaction time.[3]

  • Formation of Palladium Black: Indicates catalyst decomposition.

    • Solution: Re-evaluate the reaction setup. Check for oxygen or moisture contamination, ensure the temperature is not too high, and verify the purity of all reagents.[1][4] Using bulky, electron-rich phosphine (B1218219) ligands can help stabilize the active catalyst.[2]

Data Presentation: Catalyst Loading for Common Reactions

The following tables summarize typical starting conditions for various cross-coupling reactions with this compound. Note that optimization is always required.

Table 1: Suzuki-Miyaura Coupling Conditions

Component Typical Range Notes
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) Pd(OAc)₂ is a common, cost-effective precatalyst.[1]
Catalyst Loading 1 - 5 mol% Can be lowered to <0.5 mol% with highly active systems.[1]
Ligand PPh₃, dppf, SPhos, XPhos Bulky, electron-rich ligands often improve performance.[1][2]
Ligand:Pd Ratio 1:1 to 4:1 Typically 2:1 for monodentate ligands.[1]
Base K₂CO₃, K₃PO₄, Cs₂CO₃ Stronger inorganic bases are often required.[1][3]

| Solvent | Dioxane/H₂O, Toluene/H₂O, THF | A co-solvent of water is often necessary.[1][3] |

Table 2: Heck Coupling Conditions

Component Typical Range Notes
Palladium Catalyst Pd(OAc)₂, Pd(PPh₃)₄ Herrmann's catalyst is a highly active alternative.[3]
Catalyst Loading 1 - 5 mol% 5 mol% is a popular choice for initial screening.[9][10]
Ligand P(o-tol)₃, PPh₃ Ligand choice can influence regioselectivity.[1]
Ligand:Pd Ratio 2:1 to 4:1 Higher ratios can sometimes improve catalyst stability.[1]
Base Et₃N, DIPEA, NaOAc An organic base like triethylamine (B128534) is common.[1][3]

| Solvent | DMF, NMP, DMAc | Anhydrous and deoxygenated polar aprotic solvents are typical.[3] |

Table 3: Sonogashira Coupling Conditions

Component Typical Range Notes
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂ Often used with a copper co-catalyst.[3]
Catalyst Loading 1 - 5 mol% Lower loadings may be possible with reactive iodides.[1]
Copper Co-catalyst CuI (1 - 10 mol%) Essential for the traditional mechanism but can be omitted.[1][4]
Ligand PPh₃, P(t-Bu)₃ Bulky ligands can be beneficial.[1]
Base Et₃N, DIPEA Often used as both the base and a co-solvent.[1][3]

| Solvent | THF, DMF, Toluene | Must be anhydrous and deoxygenated.[1][3] |

Table 4: Buchwald-Hartwig Amination Conditions

Component Typical Range Notes
Palladium Catalyst Pd₂(dba)₃, Pd(OAc)₂ Pre-catalysts require in-situ reduction.[1]
Catalyst Loading 1 - 3 mol% Can often be reduced to <1% with modern ligands.[11]
Ligand XPhos, SPhos, RuPhos, BINAP Bulky, electron-rich biarylphosphine ligands are critical.[1][12]
Ligand:Pd Ratio 1:1 to 2:1 Optimal ratio is highly ligand-dependent.[13]
Base NaOt-Bu, KOt-Bu, K₃PO₄ Strong, non-nucleophilic bases are required.

| Solvent | Toluene, Dioxane, THF | Anhydrous and deoxygenated. |

Experimental Protocols & Workflows

General Workflow for Catalyst Loading Optimization

Generic Palladium Cross-Coupling Catalytic Cycle

General Protocol for a Suzuki-Miyaura Coupling

This protocol is a general starting point and should be optimized for each specific boronic acid partner.

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon), add the boronic acid (1.2 mmol, 1.2 equiv) and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).[3][14]

  • Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv).

  • Catalyst/Ligand Addition: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the ligand (e.g., SPhos, 0.04 mmol, 4 mol%) in a small amount of the reaction solvent. Add this mixture to the Schlenk flask under a positive flow of inert gas.

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 4:1, 5 mL) via syringe.[1]

  • Reaction Execution: Seal the flask and heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[1] Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

References

Troubleshooting failed Suzuki reactions with sterically hindered aryl iodides

Author: BenchChem Technical Support Team. Date: December 2025

Of course. Here is a technical support center with troubleshooting guides and FAQs for Suzuki reactions with sterically hindered aryl iodides.

Technical Support Center: Suzuki-Miyaura Cross-Coupling Reactions

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize Suzuki-Miyaura reactions involving sterically hindered aryl iodides.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki reaction with a sterically hindered aryl iodide failing or giving low yields?

Low yields in these reactions are commonly attributed to the steric bulk hindering key steps in the catalytic cycle, specifically the oxidative addition of the aryl iodide to the Pd(0) complex and the final reductive elimination step to form the product.[1] The choice of ligand, base, and solvent are the most critical factors to address.[1][2]

Q2: What is the most critical factor for a successful coupling with a hindered substrate?

The choice of ligand is paramount.[3] For sterically demanding couplings, bulky and electron-rich monophosphine ligands are required to facilitate the difficult catalytic steps.[2] The ligand's bulkiness promotes the reductive elimination step, while its electron-rich character aids the initial oxidative addition of the aryl iodide.[2][4]

Q3: Which specific ligands are recommended for sterically hindered aryl iodides?

Bulky, electron-rich biaryldialkyl monophosphine ligands, often called "Buchwald ligands," are highly effective.[1]

  • Examples: SPhos, XPhos, and BrettPhos have demonstrated great success in promoting the coupling of sterically hindered substrates.[1][2][3]

  • N-heterocyclic carbenes (NHCs): These can also be highly efficient ligands for challenging couplings.[1]

  • Screening: It is often necessary to screen a small library of ligands to find the optimal one for a specific substrate combination.[2]

Q4: What type of base should I use for a hindered Suzuki reaction?

A strong, non-nucleophilic base is generally preferred to avoid side reactions.[1]

  • Commonly Used: Potassium phosphate (B84403) (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently effective.[1]

  • For Difficult Couplings: Stronger bases like potassium tert-butoxide (t-BuOK) may be required to achieve good yields.[1]

  • Water Content: When using anhydrous solvents with K₃PO₄, the presence of a small amount of water can be essential for the reaction to proceed efficiently.[2][5]

Q5: My reaction is producing significant byproducts. What are they and how can I prevent them?

Common side reactions include protodeboronation and homocoupling.

  • Protodeboronation: This is the cleavage of the C-B bond in the boronic acid by a proton source, which is often exacerbated by high temperatures or excess water.[6] To minimize this, use milder conditions or protect the boronic acid as a more stable derivative (e.g., a pinacol (B44631) ester).[4][6]

  • Homocoupling: This is the coupling of two boronic acid molecules, often promoted by the presence of oxygen.[6][7] Ensure all solvents and reagents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere (e.g., Argon or Nitrogen).[6][8]

  • Dehalogenation: The starting aryl iodide can be reduced to the corresponding arene.[6] This can sometimes be addressed by optimizing the reaction conditions to favor the desired cross-coupling pathway.[6]

Troubleshooting Workflow

If your reaction has failed, follow this logical workflow to diagnose the issue.

G start Start: Low or No Yield ligand Is the ligand a bulky, electron-rich monophosphine (e.g., SPhos, XPhos)? start->ligand change_ligand Action: Screen bulky monophosphine ligands. ligand->change_ligand No base Is the base strong enough? (e.g., K₃PO₄, Cs₂CO₃, t-BuOK) ligand->base Yes change_ligand->base change_base Action: Switch to a stronger base like t-BuOK or screen bases. base->change_base No atmosphere Was the reaction rigorously degassed and kept under inert gas? base->atmosphere Yes change_base->atmosphere degas Action: Improve degassing procedure (e.g., freeze-pump-thaw) and ensure a positive pressure of inert gas. atmosphere->degas No temp Was the temperature high enough? (Typically 80-110 °C) atmosphere->temp Yes degas->temp increase_temp Action: Increase temperature. Monitor for decomposition. temp->increase_temp No solvent Is the solvent appropriate? (e.g., Toluene, Dioxane, THF) temp->solvent Yes increase_temp->solvent change_solvent Action: Screen alternative aprotic solvents. If using K₃PO₄, consider adding H₂O (3-5 eq). solvent->change_solvent No success Problem Solved solvent->success Yes change_solvent->success

Caption: A decision tree for troubleshooting failed Suzuki reactions.

The Suzuki-Miyaura Catalytic Cycle & Steric Hindrance

Understanding the catalytic cycle helps pinpoint where issues can arise with bulky substrates. Steric hindrance primarily impacts the Oxidative Addition and Reductive Elimination steps.

G cluster_main Catalytic Cycle cluster_inputs Inputs cluster_output Output pd0 Pd(0)L₂ pdi Ar-Pd(II)-I(L₂) pd0->pdi Oxidative Addition (Slowed by Steric Hindrance) pdi_b Ar-Pd(II)-OR(L₂) pdi->pdi_b Ligand Exchange pdi_ar Ar-Pd(II)-Ar'(L₂) pdi_b->pdi_ar Transmetalation pdi_ar->pd0 Reductive Elimination (Slowed by Steric Hindrance) product Ar-Ar' pdi_ar->product aryl_iodide Ar-I (Sterically Hindered) aryl_iodide->pdi boronic_acid Ar'-B(OR)₂ + Base boronic_acid->pdi_ar B(OR)₃ + I⁻

Caption: The Suzuki catalytic cycle highlighting steps impacted by steric hindrance.

Data: Effect of Reaction Parameters on Yield

Screening reaction components is often crucial. The table below summarizes a screening experiment, demonstrating how catalyst, ligand, and base choices can dramatically impact product yield.

EntryPalladium SourceLigandBaseYield (%)
1Pd₂(dba)₃PPh₃K₂CO₃60%
2Pd(OAc)₂PPh₃K₂CO₃18%
3Pd(PPh₃)₄K₂CO₃52%
4Pd₂(dba)₃L1 K₂CO₃ 85%
5Pd₂(dba)₃DPPFK₂CO₃20%
6Pd₂(dba)₃L1Cs₂CO₃71%
7Pd₂(dba)₃L1NaOH50%
Data adapted from a study on hindered substrates where L1 is a specific bidentate phosphine (B1218219) ligand.[9] This illustrates the importance of optimizing each component.

General Experimental Protocol

This protocol provides a starting point for a Suzuki-Miyaura coupling reaction with a sterically hindered aryl iodide. Optimization will likely be required.

1. Materials & Setup:

  • Reactants: Sterically hindered aryl iodide (1.0 eq), Arylboronic acid (1.2-1.5 eq).

  • Catalyst System: Palladium source (e.g., Pd(OAc)₂, 1-2 mol%), Ligand (e.g., SPhos, 2-4 mol%).

  • Base: Anhydrous base (e.g., K₃PO₄, 2.0-3.0 eq).

  • Solvent: Anhydrous, degassed aprotic solvent (e.g., Toluene or Dioxane).

  • Glassware: Oven-dried Schlenk flask or reaction tube with a magnetic stir bar.

  • Atmosphere: Inert gas (Argon or Nitrogen).

2. Procedure:

  • Preparation: To the reaction vessel, add the aryl iodide, arylboronic acid, palladium source, ligand, and base under a positive flow of inert gas.

  • Solvent Addition: Add the degassed anhydrous solvent via syringe. If using K₃PO₄, adding 3-5 equivalents of degassed water at this stage can be beneficial.[2][5]

  • Degassing (Optional but Recommended): Subject the sealed reaction mixture to several cycles of freeze-pump-thaw to ensure all oxygen is removed.

  • Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS until the starting material is consumed.

3. Workup & Purification:

  • Cooling & Filtration: Once complete, cool the reaction to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium black and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then brine.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica (B1680970) gel to isolate the desired biaryl product.[2]

References

Technical Support Center: Post-Reaction Purification of 1-Ethyl-3-iodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the removal of unreacted 1-Ethyl-3-iodobenzene from post-reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing unreacted this compound after a reaction?

A1: The most common and effective methods for removing unreacted this compound are vacuum distillation, flash column chromatography, and liquid-liquid extraction. The choice of method depends on the physical properties of your desired product, specifically its boiling point, polarity, and solubility, in relation to this compound.

Q2: My desired product is a biaryl compound from a Suzuki coupling reaction. Which purification method is most suitable?

A2: For purifying biaryl compounds, which are typically solids and more polar than the starting aryl iodide, flash column chromatography is often the most effective method. Recrystallization of the crude product can also be a powerful purification technique if a suitable solvent is found. A liquid-liquid extraction workup is generally performed before chromatography or recrystallization to remove inorganic impurities.

Q3: I performed a Heck reaction, and my product is a substituted alkene. How can I best remove the unreacted this compound?

A3: Similar to Suzuki coupling products, the resulting substituted alkene from a Heck reaction is often less volatile and more polar than this compound. Flash column chromatography is the recommended method for separation.

Q4: Can I use a chemical scavenger to remove unreacted this compound?

A4: While less common for aryl iodides compared to more reactive electrophiles, in some specific cases, a scavenger with a nucleophilic functionality could be employed to react with the remaining this compound, forming a more polar adduct that is easier to separate. However, for most applications, the physical separation methods mentioned above are more straightforward and generally preferred.

Troubleshooting Guides

This section addresses specific issues you might encounter during the purification process.

Flash Column Chromatography Issues
  • Problem: My product and the unreacted this compound are co-eluting.

    • Possible Cause: The solvent system is too polar, causing both the nonpolar starting material and the slightly more polar product to move too quickly down the column.

    • Solution: Decrease the polarity of your eluent. Start with a very non-polar solvent system, such as pure hexanes or a low percentage of ethyl acetate (B1210297) in hexanes (e.g., 1-5%), and gradually increase the polarity (gradient elution) to elute your more polar product after the this compound has been collected.[1]

  • Problem: I am not getting good separation between my product and this compound, even with a shallow gradient.

    • Possible Cause: The polarity difference between your product and the starting material is very small.

    • Solution: Consider using a longer column to increase the surface area for separation. Ensure you are not overloading the column; a general rule is a 30:1 to 50:1 ratio of silica (B1680970) gel to crude product by weight.[2]

Liquid-Liquid Extraction Issues
  • Problem: An emulsion has formed between the aqueous and organic layers, making separation difficult.

    • Possible Cause: Vigorous shaking of the separatory funnel can lead to the formation of stable emulsions.

    • Solution: Gently swirl or rock the separatory funnel instead of shaking it vigorously. To break up an existing emulsion, you can try adding a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer, or allow the mixture to stand for a longer period.[3]

Vacuum Distillation Issues
  • Problem: My product is co-distilling with the this compound.

    • Possible Cause: The boiling points of your product and the starting material are too close, even under reduced pressure.

    • Solution: If the boiling points differ by less than 25 °C, simple distillation will not be effective. In this case, fractional distillation with a fractionating column (e.g., Vigreux or packed column) is necessary to achieve good separation. Alternatively, another purification method like column chromatography should be considered.

Quantitative Data

The following table summarizes key physical properties of this compound, which are crucial for selecting and optimizing a purification strategy.

PropertyValueImplication for Purification
Molecular Formula C₈H₉I-
Molecular Weight 232.06 g/mol [4][5][6]Useful for characterization.
Physical State Liquid at room temperatureDistillation is a viable purification method.
Boiling Point 112-113 °C at 20 mmHg (for 1-Ethyl-4-iodobenzene)Vacuum distillation can be used to separate it from less volatile products.[3]
Solubility Insoluble in water; Soluble in common organic solvents (e.g., ether, chloroform)[3]Ideal for liquid-liquid extraction to remove water-soluble impurities.
Polarity Non-polarIn normal-phase chromatography, it will elute with non-polar solvents.

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol is suitable for separating the non-polar this compound from a more polar product.

  • TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good starting point for the eluent is a mixture of hexanes and ethyl acetate. Aim for a solvent system where the this compound has an Rf value of ~0.4-0.5 and your desired product has an Rf of ~0.2-0.3.

  • Column Packing:

    • Select a column of appropriate size.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., hexanes).

    • Pour the slurry into the column and allow it to pack under gravity, gently tapping the column to ensure even packing and remove air bubbles.

    • Add another thin layer of sand on top of the packed silica.

  • Sample Loading:

    • Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the eluent).

    • Carefully apply the sample to the top of the silica gel.

    • Alternatively, for less soluble samples, pre-adsorb the crude mixture onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.

  • Elution:

    • Begin eluting with the non-polar solvent system determined by TLC.

    • Apply gentle air pressure to the top of the column to achieve a steady flow rate.

    • Collect fractions in test tubes.

    • Monitor the fractions by TLC to identify which contain the unreacted this compound and which contain your pure product.

  • Solvent Removal: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Protocol 2: Liquid-Liquid Extraction

This protocol is useful for an initial workup to remove water-soluble impurities before further purification.

  • Quenching the Reaction: Quench the reaction mixture by adding water or an appropriate aqueous solution.

  • Transfer to Separatory Funnel: Transfer the mixture to a separatory funnel.

  • Addition of Organic Solvent: Add an immiscible organic solvent in which your product and the unreacted this compound are soluble (e.g., diethyl ether, ethyl acetate).

  • Extraction:

    • Stopper the funnel and gently invert it several times, venting frequently to release any pressure.

    • Place the funnel in a ring stand and allow the layers to separate.

  • Separation of Layers:

    • Drain the lower (typically aqueous) layer into a flask.

    • Pour the upper (organic) layer out through the top of the funnel into a separate flask.

  • Washing the Organic Layer:

    • Return the organic layer to the separatory funnel.

    • Add water or a specific aqueous wash (e.g., brine to help break emulsions and remove water) and repeat the extraction process.

  • Drying and Solvent Removal:

    • Dry the collected organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter to remove the drying agent.

    • Remove the solvent using a rotary evaporator to obtain the crude product, which can then be further purified.

Protocol 3: Vacuum Distillation

This protocol is effective if your desired product is significantly less volatile than this compound.

  • Apparatus Setup:

    • Set up a simple or fractional distillation apparatus suitable for vacuum distillation.

    • Use a magnetic stir bar in the distilling flask for smooth boiling.

    • Ensure all glass joints are properly sealed with vacuum grease.

  • Applying Vacuum:

    • Connect the apparatus to a vacuum pump with a cold trap in between.

    • Gradually apply the vacuum to the desired pressure.

  • Heating:

    • Begin to gently heat the distilling flask using a heating mantle.

  • Collecting Fractions:

    • Collect the distillate in a receiving flask. The first fraction will be any lower-boiling point solvents, followed by the unreacted this compound.

    • Monitor the temperature and pressure. A stable temperature during distillation indicates a pure substance is being collected.

  • Completion: Once the this compound has been distilled, the temperature will either drop or rise to the boiling point of the next component. Stop the distillation before all the material in the distilling flask is gone to prevent the formation of peroxides and potential explosions. Your purified, less volatile product will remain in the distilling flask.

Visualizations

Below are diagrams illustrating the workflows for the described purification techniques.

experimental_workflow_chromatography cluster_prep Preparation cluster_sep Separation cluster_post Post-Separation prep_tlc 1. TLC Analysis (Determine Eluent) prep_column 2. Pack Column (Silica Gel Slurry) prep_tlc->prep_column sep_load 3. Load Crude Mixture prep_column->sep_load sep_elute 4. Elute with Solvent sep_load->sep_elute sep_collect 5. Collect Fractions sep_elute->sep_collect post_tlc 6. TLC Analysis of Fractions sep_collect->post_tlc post_combine 7. Combine Pure Fractions post_tlc->post_combine post_evap 8. Evaporate Solvent post_combine->post_evap finish Pure Product post_evap->finish

Caption: Workflow for Flash Column Chromatography.

experimental_workflow_extraction start Reaction Mixture quench 1. Quench with Aqueous Solution start->quench transfer 2. Transfer to Separatory Funnel quench->transfer add_solvent 3. Add Organic Solvent transfer->add_solvent extract 4. Mix and Separate Layers add_solvent->extract separate 5. Collect Organic and Aqueous Layers extract->separate wash 6. Wash Organic Layer separate->wash dry 7. Dry Organic Layer (e.g., Na2SO4) wash->dry evaporate 8. Evaporate Solvent dry->evaporate product Crude Product for Further Purification evaporate->product

Caption: Workflow for Liquid-Liquid Extraction.

experimental_workflow_distillation setup 1. Assemble Vacuum Distillation Apparatus vacuum 2. Apply Vacuum setup->vacuum heat 3. Gently Heat Mixture vacuum->heat collect 4. Collect Distillate (this compound) heat->collect stop 5. Stop Distillation collect->stop product Purified Product (in Distilling Flask) stop->product

Caption: Workflow for Vacuum Distillation.

References

Technical Support Center: Preventing Homocoupling in 1-Ethyl-3-iodobenzene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize or eliminate homocoupling side products in cross-coupling reactions involving 1-Ethyl-3-iodobenzene.

General Troubleshooting Guide

Q1: I am observing a significant amount of a biaryl byproduct in my reaction with this compound. What is it and why is it forming?

A: You are likely observing a homocoupled product. Homocoupling is a common side reaction in palladium-catalyzed cross-coupling processes where two identical molecules couple together. With this compound, this can manifest in two primary ways:

  • Reductive Homocoupling of the Aryl Iodide: Two molecules of this compound react to form 3,3'-diethylbiphenyl (B14719054). This can be promoted by certain palladium catalysts and reaction conditions.[1]

  • Homocoupling of the Coupling Partner: This is often the more prevalent issue. For instance, in a Suzuki-Miyaura reaction, two molecules of the organoboron reagent (e.g., a boronic acid) couple to form a symmetrical biaryl.[2] In a Sonogashira reaction, two molecules of the terminal alkyne couple to form a 1,3-diyne (a reaction known as Glaser or Hay coupling).[3]

The primary causes for these side reactions are often the presence of dissolved oxygen and/or the use of a Palladium(II) precatalyst, which can directly promote the homocoupling of the nucleophilic partner.[4][5]

Q2: What is the single most important step to prevent homocoupling?

A: The most critical factor for suppressing homocoupling, particularly of boronic acids in Suzuki reactions and alkynes in Sonogashira reactions, is the rigorous exclusion of oxygen.[4][6] Dissolved oxygen can oxidize the active Pd(0) catalyst to Pd(II) species, which are known to promote homocoupling.[5] Therefore, performing the reaction under a strictly inert atmosphere is essential.

Recommended Inerting Protocol:

  • Degas Solvents: Sparge all solvents (including water, if used) with a stream of inert gas (Argon or Nitrogen) for at least 15-30 minutes prior to use.[2] For highly sensitive reactions, a "freeze-pump-thaw" method (three cycles) is recommended.

  • Prepare Glassware: Assemble your reaction glassware while hot and allow it to cool under a stream of inert gas, or assemble it cold and purge thoroughly.

  • Inert the Reaction Mixture: Seal the reaction flask containing your reagents (except the catalyst), and then evacuate and backfill with inert gas. Repeat this cycle 3-5 times before adding the catalyst and degassed solvent.[7]

Q3: How does my choice of palladium catalyst affect homocoupling?

A: The oxidation state of your palladium precatalyst is crucial.

  • Pd(II) Precatalysts (e.g., Pd(OAc)₂, PdCl₂): These are common and often air-stable, but they can directly react with the nucleophilic coupling partner (like a boronic acid) to cause homocoupling before being reduced to the catalytically active Pd(0) state.[2][5]

  • Pd(0) Precatalysts (e.g., Pd(PPh₃)₄, Pd₂(dba)₃): Using a Pd(0) source is often preferred as it enters the catalytic cycle directly, bypassing the problematic pre-reduction step where homocoupling can occur.[2][7]

If you must use a Pd(II) source, consider adding a mild reducing agent, such as potassium formate (B1220265) (1-2 equivalents), to the reaction mixture before adding the catalyst. This can help generate the active Pd(0) species quickly while minimizing the concentration of free Pd(II).[2][6][8]

Q4: Can ligands help reduce the formation of side products?

A: Yes, ligand choice is critical. Bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos, P(t-Bu)₃) or N-heterocyclic carbene (NHC) ligands can significantly suppress side reactions.[7][9] These ligands promote the key steps of the desired cross-coupling cycle, particularly the final reductive elimination step. A faster reductive elimination shortens the lifetime of reaction intermediates that could otherwise decompose or engage in side reactions like homocoupling.[7]

Troubleshooting Workflow for Homocoupling

G start Significant Homocoupling Observed with This compound q1 Is the reaction under a strictly inert atmosphere? start->q1 sol1 Implement Rigorous Degassing: - Sparge solvents with N2/Ar - Use Freeze-Pump-Thaw - Evacuate/backfill flask 3-5x q1->sol1 No q2 What is the catalyst's oxidation state? q1->q2 Yes a1_yes Yes a1_no No sol1->q1 sol2 Switch to a Pd(0) Precatalyst OR Add a mild reducing agent (e.g., K-formate) q2->sol2 Pd(II) q3 Are you using an appropriate ligand? q2->q3 Pd(0) a2_pdii Pd(II) (e.g., Pd(OAc)₂) a2_pd0 Pd(0) (e.g., Pd(PPh₃)₄) sol2->q2 sol3 Use Bulky, Electron-Rich Ligands: - Phosphines (SPhos, XPhos) - N-Heterocyclic Carbenes (NHCs) q3->sol3 No end_node Optimized Reaction: Minimal Homocoupling q3->end_node Yes a3_yes Yes a3_no No sol3->q3

Caption: A troubleshooting workflow to diagnose and resolve homocoupling issues.

Reaction-Specific FAQs and Protocols

Suzuki-Miyaura Coupling

Q: My main byproduct in a Suzuki reaction with this compound is the homocoupling of my boronic acid. How do I stop this?

A: This is the most common issue in Suzuki couplings. Beyond the general advice (rigorous degassing and using a Pd(0) catalyst), you can try the following:

  • Use Boronic Esters: Boronic acids can be prone to decomposition. Using more stable derivatives like pinacol (B44631) esters (Bpin) or MIDA boronates can suppress side reactions by providing a slower, more controlled release of the active boronic acid into the catalytic cycle.[2]

  • Modify Reagent Stoichiometry: Using a slight excess of the aryl halide (this compound) can sometimes help consume the catalyst in the desired cross-coupling pathway more effectively.[9]

  • Control Addition Rate: A slow addition of the boronic acid or ester solution to the reaction mixture can keep its instantaneous concentration low, which disfavors the bimolecular homocoupling reaction.[6]

Table 1: Effect of Reaction Parameters on Suzuki Homocoupling
ParameterCondition Favoring Cross-CouplingCondition Favoring HomocouplingRationale
Atmosphere Inert (Argon or Nitrogen)Air / Poorly DegassedOxygen promotes Pd(II) formation, which catalyzes homocoupling.[6]
Catalyst Pd(0) precatalyst (e.g., Pd(PPh₃)₄)Pd(II) precatalyst (e.g., Pd(OAc)₂)Pd(0) enters the catalytic cycle directly, avoiding the homocoupling-prone reduction step.[2][7]
Additives Mild reducing agent (e.g., K-formate) with Pd(II)None (with Pd(II) catalyst)Reduces Pd(II) to active Pd(0) without interfering with the main cycle.[2][8]
Boron Source Boronic Esters (Bpin, MIDA)Boronic AcidsEsters are more stable and provide a slow release of the active coupling partner.[2]
Protocol: Low-Homocoupling Suzuki-Miyaura Reaction
  • Preparation: To an oven-dried flask equipped with a magnetic stir bar and condenser, add the aryl boronic ester (1.1 eq.), this compound (1.0 eq.), and a suitable base (e.g., K₂CO₃, 2.0 eq.).

  • Inerting: Seal the flask with a septum and perform 3-5 cycles of evacuation and backfilling with Argon or Nitrogen.

  • Reagent Addition: Under a positive pressure of inert gas, add the Pd(0) catalyst (e.g., Pd(PPh₃)₄, 1-3 mol%) and any additional ligand.

  • Solvent Addition: Add the previously degassed solvent mixture (e.g., Dioxane/Water 4:1) via syringe.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously. Monitor progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer, filter, and concentrate. Purify by column chromatography.[7]

G cluster_main Desired Suzuki Cycle (Pd⁰/Pd²⁺) cluster_side Homocoupling Side Reaction Pd0 Pd⁰L₂ OA Oxidative Addition Pd0->OA PdII Pd²⁺ Species Pd0->PdII Undesired Oxidation Pd_Aryl Ar-Pd²⁺(I)L₂ OA->Pd_Aryl Trans Transmetalation Pd_Aryl->Trans Pd_Diaryl Ar-Pd²⁺(Ar')L₂ Trans->Pd_Diaryl RE Reductive Elimination Pd_Diaryl->RE RE->Pd0 Product Ar-Ar' (Cross-Coupled) RE->Product O2 O₂ (Air) O2->PdII Oxidizes Boronic 2 Ar'-B(OH)₂ PdII->Boronic Reacts with Homocoupling Ar'-Ar' (Homocoupled) Boronic->Homocoupling

Caption: Suzuki cycle versus the oxygen-induced homocoupling pathway.

Sonogashira Coupling

Q: In my Sonogashira reaction with this compound, I'm getting a significant diyne byproduct. What is this and how can I prevent it?

A: The diyne byproduct results from the oxidative homocoupling of your terminal alkyne, a side reaction known as Glaser-Hay coupling.[3] This is typically promoted by the copper(I) co-catalyst in the presence of oxygen. To prevent it:

  • Use Copper-Free Conditions: Many modern Sonogashira protocols omit the copper co-catalyst, which is the primary agent for Glaser coupling. These reactions may require a different ligand, base, or slightly higher temperatures but are very effective at preventing diyne formation.[10]

  • Maintain a Reducing Atmosphere: If using a copper-catalyzed system, performing the reaction under a reducing atmosphere (e.g., a nitrogen or argon atmosphere containing a small percentage of hydrogen) can suppress the oxidative homocoupling.[3]

  • Rigorous Degassing: As with other cross-couplings, the complete exclusion of oxygen is paramount to minimizing this side reaction.[11]

Protocol: Copper-Free Sonogashira Reaction
  • Preparation: To an oven-dried Schlenk flask, add this compound (1.0 eq.), a suitable palladium precatalyst (e.g., Pd(PPh₃)₄, 2 mol%), and a base (e.g., Cs₂CO₃, 2.0 eq.).

  • Inerting: Seal the flask and perform 3-5 cycles of evacuation and backfilling with Argon.

  • Reagent Addition: Under positive Argon pressure, add the degassed solvent (e.g., DMF or Toluene). Then, add the terminal alkyne (1.2 eq.) via syringe.

  • Reaction: Heat the mixture to the required temperature (e.g., 60-110 °C). Monitor the reaction by TLC or GC-MS.

  • Workup: After completion, cool the mixture, filter through a pad of celite, and rinse with an organic solvent. Concentrate the filtrate and purify the crude product by column chromatography.

G cluster_main Sonogashira Cycle cluster_side Glaser Homocoupling Pd_Cycle Pd⁰/Pd²⁺ Catalytic Cycle (Similar to Suzuki) Cu_Cycle Cu¹⁺ Catalytic Cycle Pd_Cycle->Cu_Cycle Regenerates Product Ar-Alkyne (Cross-Coupled) Pd_Cycle->Product Cu_Cycle->Pd_Cycle Provides Cu-Acetylide Cu_Acetylide Cu-Acetylide Cu_Cycle->Cu_Acetylide Intermediate Diverted O2 O₂ (Air) Diyne Alkyne-Alkyne (Homocoupled) O2->Diyne Cu_Acetylide->O2 Oxidative Dimerization

Caption: Sonogashira cycle versus the copper-mediated Glaser homocoupling.

Heck Coupling

Q: What are the common side products in a Heck reaction with this compound, and how can I promote the desired product?

A: In the Heck reaction, the primary concerns are less about homocoupling and more about regioselectivity and other side reactions, though reductive homocoupling of this compound to 3,3'-diethylbiphenyl can occur.[1] Other potential issues include:

  • Alkene Isomerization: The double bond in the product can migrate, leading to a mixture of isomers. This happens if the reductive elimination of HX from the palladium-hydride intermediate is slow.[12]

  • Dehalogenation: The aryl iodide can be reduced to ethylbenzene.[9]

To promote the desired product:

  • Base Selection: The choice of base is critical. Organic bases like triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA) are common. The base scavenges the HX produced, driving the catalytic cycle forward and preventing alkene isomerization.[9][12]

  • Ligand Optimization: While some Heck reactions are ligandless, the use of phosphine ligands can improve stability and selectivity. For aryl iodides, standard ligands like PPh₃ are often sufficient.

  • Temperature Control: Heck reactions often require elevated temperatures, but excessive heat can promote side reactions. Find the minimum temperature required for a reasonable reaction rate.[13]

Protocol: Standard Heck Reaction
  • Preparation: In a flask, dissolve this compound (1.0 eq.), the alkene (1.2 eq.), and a palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%) in a suitable solvent (e.g., DMF, Acetonitrile).

  • Inerting: Degas the solution by sparging with an inert gas for 15-20 minutes.

  • Reagent Addition: Add the base (e.g., Et₃N, 1.5 eq.) and any ligand (e.g., PPh₃, 2-4 mol%) to the mixture under a positive pressure of inert gas.

  • Reaction: Heat the reaction to the desired temperature (e.g., 80-120 °C) and stir until the starting material is consumed (monitor by TLC/GC-MS).

  • Workup: Cool the reaction, filter off any salts, and remove the solvent under reduced pressure. Partition the residue between water and an organic solvent. Wash the organic layer, dry it, and concentrate. Purify the product via column chromatography or distillation.[13]

References

Catalyst deactivation issues in cross-coupling of 1-Ethyl-3-iodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for catalyst deactivation issues in the cross-coupling of 1-Ethyl-3-iodobenzene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during your experiments.

Troubleshooting Guides

Catalyst deactivation is a common issue in cross-coupling reactions, leading to low yields and incomplete conversions. The following guides provide a systematic approach to identifying and resolving these problems.

General Troubleshooting Workflow for Catalyst Deactivation

When encountering low yield or a stalled reaction, a logical troubleshooting process can help pinpoint the root cause of catalyst deactivation. The following workflow provides a step-by-step diagnostic approach.

G cluster_0 Troubleshooting Workflow start Low Yield / Stalled Reaction check_reagents Verify Reagent Purity and Integrity (Aryl Halide, Coupling Partner, Solvent, Base) start->check_reagents check_conditions Review Reaction Conditions (Temperature, Concentration, Stirring) check_reagents->check_conditions optimize_reagents Purify/Replace Reagents Degas Solvents Thoroughly check_reagents->optimize_reagents Impurity Suspected check_catalyst Assess Catalyst and Ligand (Activity, Loading, Ligand Choice) check_conditions->check_catalyst optimize_conditions Increase Temperature Incrementally Adjust Concentration check_conditions->optimize_conditions Suboptimal Conditions optimize_catalyst Increase Catalyst/Ligand Loading Screen Different Ligands check_catalyst->optimize_catalyst Catalyst Inactivity no_improvement No Improvement check_catalyst->no_improvement If issues persist resolution Problem Resolved optimize_reagents->resolution optimize_conditions->resolution optimize_catalyst->resolution no_improvement->start Re-evaluate

Caption: A logical workflow for troubleshooting low yields in cross-coupling reactions.

Common Causes of Catalyst Deactivation and Solutions

The following table summarizes potential causes of catalyst deactivation and provides corresponding solutions to mitigate these issues.

Potential Cause Observation Recommended Solution(s)
Palladium Black Precipitation The reaction mixture turns black or a black precipitate forms.- Ensure rigorous degassing of solvents and reagents to remove oxygen. - Use a higher ligand-to-palladium ratio to stabilize the Pd(0) species. - Consider using more robust ligands, such as Buchwald-type phosphines or N-heterocyclic carbenes (NHCs).[1]
Ligand Degradation Inconsistent results or stalled reaction, especially at elevated temperatures.- Screen different ligands to find one with better thermal stability. - Lower the reaction temperature if the protocol allows. - Ensure the purity of the ligand and store it under an inert atmosphere.
Impure Reagents The reaction fails to initiate or proceeds sluggishly.- Purify starting materials (this compound, coupling partner) via distillation, recrystallization, or column chromatography. - Use anhydrous and high-purity solvents. - Ensure the base is of high quality and handled under inert conditions.[2]
Suboptimal Reaction Conditions Low conversion rates.- Optimize the reaction temperature; higher temperatures can sometimes overcome activation barriers but may also lead to faster deactivation. - Adjust the concentration of the reactants. - Ensure efficient stirring, especially for heterogeneous mixtures.[2]
Incomplete Catalyst Activation The reaction does not start, especially when using a Pd(II) precatalyst.- Use a pre-formed Pd(0) source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃). - If using a Pd(II) source, ensure the in-situ reduction to Pd(0) is efficient, which can be influenced by the solvent, base, and temperature.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling of this compound is giving low yields. What is the most likely cause?

A1: Low yields in Suzuki-Miyaura couplings are often due to issues with the base or catalyst system. Ensure your base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is finely powdered and anhydrous, as its solubility and activity are crucial for the transmetalation step.[3] Catalyst deactivation, observed as the formation of palladium black, is also a common culprit. This can be mitigated by using bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos) that stabilize the active Pd(0) species and promote the catalytic cycle.[1] Also, verify the quality of your boronic acid, as it can degrade over time.

Q2: I am observing significant homocoupling of my alkyne in a Sonogashira reaction with this compound. How can I prevent this?

A2: Homocoupling (Glaser coupling) is a common side reaction in Sonogashira couplings, particularly when a copper co-catalyst is used in the presence of oxygen.[4] To minimize this, rigorously degas your solvents and reaction mixture. Running the reaction under a strict inert atmosphere (argon or nitrogen) is essential. Alternatively, you can opt for a copper-free Sonogashira protocol, which often eliminates the issue of alkyne homocoupling.[4]

Q3: In the Heck reaction with this compound, the reaction starts but then stops before completion. What could be the reason?

A3: A stalled Heck reaction often points to catalyst deactivation. The active Pd(0) catalyst can aggregate into inactive palladium black, especially at the higher temperatures often required for Heck reactions.[5] Ensure your reaction is free of oxygen. You might also consider using a more robust ligand or a higher catalyst loading. The choice of base and solvent can also significantly impact catalyst stability and lifetime.[5][6]

Q4: Can the ethyl group on this compound influence catalyst deactivation?

A4: While the primary deactivation pathways are general to palladium-catalyzed cross-couplings, the ethyl substituent can have subtle electronic and steric effects. The electron-donating nature of the ethyl group can slightly modulate the reactivity of the C-I bond. Sterically, the ethyl group is relatively small and in the meta position, so it is less likely to cause significant hindrance that would directly lead to catalyst deactivation compared to ortho substituents. However, it's always good practice to consider ligand choice to accommodate the specific electronic and steric properties of your substrate.

Q5: What are the main palladium catalyst deactivation pathways I should be aware of?

A5: The primary deactivation pathways for palladium catalysts in cross-coupling reactions include:

  • Formation of Palladium Black: Aggregation of Pd(0) species into inactive bulk palladium metal.[7]

  • Ligand Degradation: Phosphine ligands can be susceptible to oxidation or other decomposition pathways, especially at high temperatures.

  • Formation of Inactive Pd Complexes: The catalyst can form stable, off-cycle complexes that do not participate in the desired catalytic cycle. Iodide ions, for instance, can form bridging dimers that are less active.[8]

G cluster_0 Catalyst Deactivation Pathways Active_Catalyst Active Pd(0)L_n Oxidative_Addition Oxidative Addition (with this compound) Active_Catalyst->Oxidative_Addition Deactivation1 Aggregation (Palladium Black) Active_Catalyst->Deactivation1 Deactivation2 Ligand Degradation Active_Catalyst->Deactivation2 Transmetalation Transmetalation Oxidative_Addition->Transmetalation Deactivation3 Formation of Inactive Complexes Oxidative_Addition->Deactivation3 Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Active_Catalyst Regeneration Product Coupled Product Reductive_Elimination->Product

Caption: Key pathways in the catalytic cycle and common catalyst deactivation routes.

Data Presentation

Influence of Reaction Parameters on Catalyst Stability and Yield

The following table summarizes the general effects of key reaction parameters on the outcome of cross-coupling reactions involving aryl iodides. The data is generalized from studies on iodobenzene (B50100) and related substrates and should be used as a starting point for the optimization of reactions with this compound.

Reaction Parameter Conditions Effect on Yield/Catalyst Stability Reference(s)
Suzuki-Miyaura Base K₃PO₄ vs. K₂CO₃ vs. Cs₂CO₃Stronger, more soluble bases often improve yields by facilitating the formation of the active boronate species.[3]
Solvent Toluene, Dioxane, THF, DMFSolvent choice affects reagent solubility and catalyst stability. Aprotic solvents are common.[2]
Ligand PPh₃ vs. Buchwald-type ligandsBulky, electron-rich ligands generally provide higher stability and yields, especially for challenging substrates.[1]
Heck Temperature 80°C vs. 120°C vs. 150°CHigher temperatures increase reaction rates but can also accelerate catalyst decomposition. An optimal temperature must be found.[6][6][9]
Base Et₃N vs. K₂CO₃ vs. NaOAcOrganic bases are common, but inorganic bases can also be effective and may influence catalyst lifetime.[9][5][9]
Solvent DMF, NMP, AcetonitrilePolar aprotic solvents are typically used to ensure solubility of reagents.[5][5]
Sonogashira Co-catalyst With CuI vs. Copper-freeThe presence of a copper co-catalyst can increase reaction rates but also promotes alkyne homocoupling.[4][10][4][10]
Base Et₃N, Piperidine, DiisopropylamineAn amine base is required, often used as the solvent or co-solvent.[11]
Temperature Room Temperature to 80°CReactions with aryl iodides are often feasible at or near room temperature.[10]

Experimental Protocols

The following are generalized protocols for key cross-coupling reactions with this compound, based on standard procedures for aryl iodides. Optimization may be required for this specific substrate.

Protocol 1: Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (2-5 mol%)

  • K₂CO₃ (2.0 equivalents)

  • Toluene/Water (4:1 mixture)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), Pd(PPh₃)₄ (0.03 equiv.), and K₂CO₃ (2.0 equiv.).

  • Add the degassed toluene/water solvent mixture.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and add water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Heck Reaction

Materials:

  • This compound

  • Alkene (e.g., ethyl acrylate) (1.5 equivalents)

  • Pd(OAc)₂ (1-3 mol%)

  • P(o-tolyl)₃ (2-6 mol%)

  • Triethylamine (B128534) (Et₃N) (2.0 equivalents)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), Pd(OAc)₂ (0.02 equiv.), and P(o-tolyl)₃ (0.04 equiv.).

  • Add anhydrous DMF to dissolve the solids.

  • To this solution, add the alkene (1.5 equiv.) followed by triethylamine (2.0 equiv.).

  • Heat the reaction mixture to 100-120 °C with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the mixture, dilute with water, and extract with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.[5][9]

Protocol 3: Sonogashira Coupling (Copper-Free)

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Pd(PPh₃)₄ (2-5 mol%)

  • Triethylamine (Et₃N)

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv.) and the terminal alkyne (1.2 equiv.) in degassed triethylamine.

  • Add Pd(PPh₃)₄ (0.03 equiv.) to the solution.

  • Stir the reaction at room temperature or heat gently (e.g., 40-60 °C) if necessary.

  • Monitor the reaction by TLC or GC-MS.

  • Once the reaction is complete, remove the triethylamine under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with water to remove triethylammonium (B8662869) iodide.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.[4]

References

Technical Support Center: Solvent Effects on the Reactivity of 1-Ethyl-3-iodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Ethyl-3-iodobenzene. The information provided focuses on the critical role of solvents in influencing the outcome of common cross-coupling reactions.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving this compound, with a focus on how solvent selection can resolve these problems.

Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling

  • Question: I am performing a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but I am observing very low to no yield of the desired biaryl product. What are the potential solvent-related causes and solutions?

  • Answer: Low yields in Suzuki coupling can often be attributed to improper solvent choice, which affects catalyst activity, reagent solubility, and the stability of intermediates.[1][2][3]

    • Inadequate Catalyst Activation or Deactivation: The active Pd(0) catalyst may not be generated efficiently or could be deactivated.[1] Ensure your solvent is thoroughly degassed to prevent oxidation of the palladium catalyst.[1]

    • Poor Solubility of Reagents: If your arylboronic acid or base is not soluble in the chosen solvent, the reaction will be slow or may not proceed. For instance, using a nonpolar solvent like toluene (B28343) might lead to solubility issues with inorganic bases like potassium carbonate (K₂CO₃).

    • Inefficient Transmetalation: The choice of solvent can impact the crucial transmetalation step. Aprotic polar solvents can sometimes hinder this step.

    • Protodeboronation of Boronic Acid: In the presence of water and a strong base, your boronic acid can decompose, leading to lower yields.[1]

    Recommended Solutions:

    • Solvent System Optimization: A common and effective solvent system for Suzuki reactions is a mixture of an organic solvent and water, such as 1,4-dioxane/H₂O or THF/H₂O.[1][2] The water helps to dissolve the inorganic base and facilitates the formation of the active boronate species.[1]

    • Base and Solvent Compatibility: Use a base that is at least partially soluble in your chosen solvent system. For instance, cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄) are often more effective than potassium carbonate, especially in less polar solvents.[1]

    • Anhydrous Conditions: For highly sensitive substrates prone to protodeboronation, employing strictly anhydrous conditions with a non-aqueous solvent like anhydrous THF or toluene and a base like potassium trimethylsilanolate (TMSOK) can be beneficial.[1]

Issue 2: Formation of Significant Side Products in Heck Reaction

  • Question: My Heck reaction with this compound and an alkene is producing significant amounts of homocoupled (biaryl) and isomerized alkene side products. How can the solvent help minimize these?

  • Answer: Side product formation in Heck reactions is a common issue influenced by solvent polarity and coordinating ability.[4]

    • Homocoupling of Aryl Halide: This side reaction can be more prevalent at higher temperatures and in certain solvents.

    • Alkene Isomerization: The palladium-hydride intermediate responsible for the desired C-C bond formation can also catalyze the isomerization of the double bond in both the starting alkene and the product.[5] This is often more pronounced in more polar solvents.

    Recommended Solutions:

    • Solvent Polarity: To minimize alkene isomerization, consider using a less polar solvent. However, highly polar aprotic solvents like DMF or NMP are commonly used and can help stabilize the catalytic species, potentially reducing homocoupling. Therefore, a balance must be found, and screening of solvents with varying polarities (e.g., toluene, acetonitrile (B52724), DMF) is recommended.

    • Additive Co-solvents: In some cases, the addition of a small amount of water to a solvent like DMF has been shown to improve reaction efficiency in Heck couplings.[6]

    • Ionic Liquids: For certain Heck reactions, ionic liquids can serve as both the solvent and a stabilizer for the catalyst, sometimes leading to cleaner reactions.

Issue 3: Catalyst Deactivation and Low Turnover in Sonogashira Coupling

  • Question: I am experiencing rapid catalyst deactivation (formation of palladium black) and consequently low turnover numbers in my Sonogashira coupling of this compound. Can the solvent be the culprit?

  • Answer: Yes, the solvent plays a crucial role in maintaining the stability and activity of the palladium and copper catalysts in Sonogashira couplings.[7]

    • Catalyst Agglomeration: Inappropriate solvent choice can lead to the aggregation of the active Pd(0) species into inactive palladium black.

    • Ligand Displacement: Coordinating solvents like DMF can sometimes displace essential phosphine (B1218219) ligands from the palladium center, leading to a less active or unstable catalyst.

    • Undesired Side Reactions: Polar solvents, while often accelerating the reaction, can also promote side reactions like the homocoupling of the terminal alkyne (Glaser coupling).[7]

    Recommended Solutions:

    • Solvent Screening: The optimal solvent for Sonogashira coupling is highly substrate-dependent. It is advisable to screen a range of solvents. Non-polar solvents like toluene have been found to be effective in some cases, while polar aprotic solvents like DMF or acetonitrile are also commonly used.[7]

    • Amine as Solvent/Base: Often, the amine base (e.g., triethylamine, diisopropylamine) can be used in excess and serve as both the base and the solvent. This can be a very effective approach.

    • Co-solvent Systems: Mixtures of solvents can be beneficial. For example, a mixture of THF and an amine can provide a good balance of solubility and reactivity.

Frequently Asked Questions (FAQs)

  • Question 1: What is the general order of reactivity for aryl halides in these cross-coupling reactions?

    • Answer: The reactivity of the C-X bond generally follows the order: C-I > C-OTf > C-Br >> C-Cl.[8][9] this compound is therefore a highly reactive substrate for these transformations.

  • Question 2: Why is degassing the solvent important for these reactions?

    • Answer: Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) species, leading to catalyst deactivation and the formation of palladium black. Therefore, it is crucial to remove dissolved oxygen from the solvent by methods such as bubbling with an inert gas (argon or nitrogen) or freeze-pump-thaw cycles.[1]

  • Question 3: Can water be used as a solvent for these reactions?

    • Answer: Yes, water is often used as a co-solvent, particularly in Suzuki reactions, to dissolve the inorganic base.[10][11] There are also specific protocols for "in-water" Suzuki and Sonogashira couplings, which are considered environmentally friendly.[8][12] However, the solubility of the organic substrates, including this compound, in water must be considered.

  • Question 4: How does solvent polarity affect nucleophilic aromatic substitution (SNAr) on a molecule like this compound?

    • Answer: While less common for simple aryl iodides without strong electron-withdrawing groups, if an SNAr reaction were to be attempted, solvent choice would be critical. Polar aprotic solvents (e.g., DMF, DMSO) are known to significantly accelerate SNAr reactions by solvating the cation of the nucleophile, leaving the anion more "naked" and reactive.[13] In contrast, polar protic solvents (e.g., water, ethanol) can solvate the anion through hydrogen bonding, reducing its nucleophilicity and slowing down the reaction.[14]

Data Presentation

Table 1: Influence of Solvent on Yield in Common Cross-Coupling Reactions of Aryl Iodides

Reaction TypeAryl HalideCoupling PartnerCatalyst SystemSolventTemperature (°C)Yield (%)Reference
SonogashiraIodobenzenePhenylacetylenePd₂(dba)₃/AsPh₃TolueneReflux70[7]
SonogashiraIodobenzenePhenylacetylenePd₂(dba)₃/AsPh₃DMFReflux20[7]
HeckIodobenzeneStyreneFe₃O₄@SiO₂-TAIm[OH]-PdH₂ORefluxHigh[4]
HeckIodobenzeneEthyl Acrylate10% Pd/CCyrene15075[15]
HeckIodobenzeneEthyl Acrylate10% Pd/CCyrene8025[15]
Suzuki4-IodoanisolePhenylboronic AcidPd(OAc)₂/LigandDMF/H₂O (1:2)RT91[16]
SuzukiAryl IodideArylboronic AcidPd(PPh₃)₄Dioxane/H₂O8076[17]
SuzukiAryl IodideArylboronic AcidPd(PPh₃)₄Toluene/Dioxane8089[17]

Note: This table provides a general overview based on available literature for similar substrates. Optimal conditions for this compound may vary and require experimental optimization.

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling Reaction

  • Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).[1]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).[17]

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.[1][17]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[1][17]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[1]

General Protocol for a Heck Reaction

  • Preparation: In a dry three-necked flask equipped with a condenser, dissolve this compound (1.0 equiv.) in a dry, degassed solvent (e.g., DMF or NMP).[18]

  • Reagent Addition: Add the base (e.g., triethylamine, 2.0-3.0 equiv.) and the alkene (1.1-1.5 equiv.).[18]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%) and, if required, a phosphine ligand.[18]

  • Reaction: Heat the mixture to the desired temperature (often 80-120 °C) under an inert atmosphere.[18]

  • Monitoring: Monitor the reaction for the consumption of the starting material by TLC or GC-MS.

  • Work-up and Purification: After cooling, filter the reaction mixture, and perform an appropriate aqueous work-up followed by extraction with an organic solvent. The product is then purified by chromatography.

General Protocol for a Sonogashira Coupling Reaction

  • Preparation: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the terminal alkyne (1.1 equiv.), and the base (e.g., Cs₂CO₃, 2.0 equiv.) in a dry, degassed solvent (e.g., toluene or THF).[7]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the copper(I) co-catalyst (e.g., CuI, 1-10 mol%).[19]

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating until completion.[8]

  • Monitoring: Follow the reaction progress using TLC or GC-MS.

  • Work-up and Purification: Quench the reaction, perform an aqueous work-up, and extract the product with an organic solvent. Purify the final compound by column chromatography.

Visualizations

Experimental_Workflow_Suzuki_Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Combine: - this compound - Arylboronic Acid - Base start->reagents catalyst Add Pd Catalyst reagents->catalyst solvent Add Degassed Solvent (e.g., Dioxane/H2O) catalyst->solvent heat Heat & Stir (80-100°C) solvent->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor workup Aqueous Work-up & Extraction monitor->workup purify Column Chromatography workup->purify end Final Product purify->end

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Solvent_Effect_Logic cluster_solvent Solvent Choice cluster_effects Potential Effects on Reaction cluster_outcome Reaction Outcome polar_aprotic Polar Aprotic (DMF, DMSO, Acetonitrile) solubility Reagent Solubility polar_aprotic->solubility +/- catalyst_stability Catalyst Stability polar_aprotic->catalyst_stability - (ligand displacement) reaction_rate Reaction Rate polar_aprotic->reaction_rate + side_reactions Side Reactions (Homocoupling, Isomerization) polar_aprotic->side_reactions + (homocoupling) polar_protic Polar Protic (H2O, Alcohols) polar_protic->solubility + (for bases) polar_protic->catalyst_stability +/- polar_protic->reaction_rate +/- polar_protic->side_reactions - (protodeboronation) non_polar Non-Polar (Toluene, Hexane) non_polar->solubility - (for bases) non_polar->catalyst_stability + (less deactivation) non_polar->reaction_rate - non_polar->side_reactions - (isomerization) high_yield High Yield solubility->high_yield low_yield Low Yield catalyst_stability->high_yield reaction_rate->high_yield side_reactions->low_yield

Caption: Logical relationships of solvent properties and their impact on reaction outcomes.

References

Optimizing reaction temperature for Heck reactions with 1-Ethyl-3-iodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize the reaction temperature for Heck reactions involving 1-Ethyl-3-iodobenzene.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting temperature range for a Heck reaction with an aryl iodide like this compound?

A general temperature range for Heck reactions involving aryl iodides is between 80 °C and 140 °C.[1][2][3] The optimal temperature will depend on other reaction components like the catalyst, solvent, and the specific alkene being used. For initial experiments, starting at around 100 °C is a reasonable approach.

Q2: What are the likely consequences of the reaction temperature being too low?

If the temperature is too low, you will likely observe a slow or incomplete reaction.[2][4] For instance, in a model reaction of iodobenzene (B50100) and ethyl acrylate, raising the temperature from 50 °C to 80 °C significantly increased product formation.[2] A low conversion rate, even after an extended reaction time, is a primary indicator that the temperature may be insufficient to drive the catalytic cycle effectively.[4]

Q3: What happens if the reaction temperature is too high?

Excessively high temperatures can lead to several undesirable outcomes. These include:

  • Catalyst Decomposition: The palladium catalyst can agglomerate and precipitate out of the solution as "palladium black," which is catalytically inactive. This is a common cause of failed or low-yield reactions.

  • Side Product Formation: Higher temperatures can promote side reactions, such as the homocoupling of the aryl halide.

  • Product Isomerization: For certain products, high temperatures can lead to the isomerization of the newly formed double bond, potentially reducing the yield of the desired stereoisomer.

Q4: How does temperature relate to the choice of solvent and base?

The choice of solvent is crucial as it must be stable at the reaction temperature and capable of solubilizing the reactants and catalyst. High-boiling polar aprotic solvents like DMF, NMP, or DMA are commonly used for Heck reactions that require heating.[5][6] The base's strength and stability at the reaction temperature are also important considerations. The reaction temperature must not exceed the boiling point of the solvent unless the reaction is performed in a sealed vessel under pressure.

Q5: My reaction with this compound is not working. Should I just increase the temperature?

While increasing the temperature can improve a sluggish reaction, it is not always the best solution and should be done cautiously.[2][4] Before raising the temperature, ensure other factors are optimized: the purity of your this compound and alkene, the quality and loading of your palladium catalyst and ligand, the choice of base and solvent, and that the reaction is free of oxygen. If these factors are in place and the reaction is still slow, incrementally increasing the temperature (e.g., in 10-20 °C steps) while monitoring for catalyst decomposition is a logical next step.

Troubleshooting Guide

Problem EncounteredPotential Cause Related to TemperatureRecommended Solution
Low or No Conversion The reaction temperature is too low, providing insufficient energy to overcome the activation barrier for the catalytic cycle.[2][4]1. Ensure all reagents are pure and the system is deoxygenated. 2. Gradually increase the reaction temperature in 10-20 °C increments. 3. Monitor the reaction progress by TLC or GC/LC-MS. 4. Consider switching to a higher-boiling solvent if necessary to achieve higher temperatures.[7]
Formation of Palladium Black The reaction temperature is too high, causing the Pd(0) catalyst to agglomerate and precipitate.[8]1. Lower the reaction temperature. Finding the optimal balance between reaction rate and catalyst stability is key. 2. Ensure an appropriate ligand is used, as ligands help stabilize the active catalyst. 3. Consider using a more thermally stable catalyst, such as a palladacycle, especially for reactions requiring very high temperatures.[9]
Significant Side Products (e.g., Homocoupling) High reaction temperatures can favor side reactions like the homocoupling of this compound.1. Decrease the reaction temperature to find a range where the desired coupling is efficient but side reactions are minimized. 2. Minimize the overall reaction time. Once the starting material is consumed, prolonged heating can promote side reactions.
Product is a Mixture of Stereoisomers (E/Z) Post-reaction isomerization of the product can be accelerated by excessive heat. The Heck reaction typically favors the trans (E) isomer.1. Reduce the reaction temperature. 2. Minimize the reaction time by stopping the reaction as soon as the starting material is consumed.

Data Presentation: Temperature Effects on Heck Reactions

The following table summarizes data from a model Heck reaction between iodobenzene and an acrylate, illustrating the typical effect of temperature on product yield. This serves as a general guide for optimizing reactions with substituted aryl iodides like this compound.

Table 1: Effect of Temperature on the Yield of a Model Heck Reaction (Iodobenzene + Ethyl Acrylate)

EntryTemperature (°C)Yield (%)Reference
1505(Cyrene solvent)[2]
28025(Cyrene solvent)[2]
315075(Cyrene solvent)[2]

As shown, increasing the temperature can dramatically improve the reaction yield, but an upper limit exists where catalyst degradation and side reactions become problematic.

Table 2: Temperature Optimization for the Heck Arylation of Eugenol (B1671780) with Iodobenzene

EntryTemperature (°C)Time (h)Conversion (%)
11003100
280390
360374
(Data adapted from a study on the Heck arylation of eugenol with iodobenzene in DMF)[4]

Experimental Protocols

General Protocol for a Heck Reaction with this compound

This protocol is a starting point and should be optimized for your specific alkene and setup.

Materials:

  • This compound

  • Alkene (e.g., ethyl acrylate, styrene)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄) (0.5-5 mol%)

  • Ligand (if needed, e.g., PPh₃, P(o-tol)₃)

  • Base (e.g., Et₃N, K₂CO₃, NaOAc) (1.5-2.5 equivalents)

  • Anhydrous solvent (e.g., DMF, NMP, acetonitrile)

  • Schlenk flask or sealed reaction vial

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add the palladium catalyst, ligand (if used), and base.

  • Add the anhydrous solvent via syringe and stir the mixture for 10-15 minutes.

  • Add this compound (1.0 equivalent) to the flask via syringe.

  • Add the alkene (1.1-1.5 equivalents) to the flask via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., start at 100 °C) with vigorous stirring.

  • Monitor the reaction's progress using TLC or GC-MS.

  • Upon completion (typically when the this compound is consumed), cool the reaction mixture to room temperature.

  • Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and water.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Visualizations

G start Initial Reaction (e.g., 100 °C) outcome Evaluate Outcome (TLC, LCMS) start->outcome low_conv Low / No Conversion outcome->low_conv Problem good_yield Good Yield & Clean Reaction outcome->good_yield Success side_products Side Products or Pd Black Formation outcome->side_products Problem action_increase_temp Action: Increase Temperature (e.g., to 120 °C) low_conv->action_increase_temp action_complete Reaction Optimized Proceed to Isolation good_yield->action_complete action_decrease_temp Action: Decrease Temperature (e.g., to 80 °C) side_products->action_decrease_temp check_other Action: Check Other Parameters (Catalyst, Reagents, Solvent) side_products->check_other re_evaluate Re-evaluate Outcome action_increase_temp->re_evaluate action_decrease_temp->re_evaluate re_evaluate->low_conv Still Low re_evaluate->good_yield Success re_evaluate->side_products Still Problems

Caption: Troubleshooting workflow for temperature optimization in Heck reactions.

References

Challenges in the scale-up of reactions involving 1-Ethyl-3-iodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Ethyl-3-iodobenzene. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address challenges encountered during the scale-up of reactions involving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up cross-coupling reactions with this compound?

A1: Scaling up reactions such as Suzuki, Sonogashira, or Heck couplings with this compound introduces several challenges. The presence of the ethyl group imparts some steric hindrance, which can affect reaction kinetics. Key challenges include:

  • Reaction Kinetics and Temperature Control: Exothermic reactions can be difficult to manage on a larger scale, potentially leading to side reactions or impurities.

  • Catalyst Activity and Loading: Catalyst deactivation or suboptimal performance can be more pronounced at scale.

  • Mixing and Mass Transfer: Ensuring efficient mixing in larger reactors is crucial for maintaining reaction consistency and yield.

  • Work-up and Purification: Handling and purifying multi-kilogram quantities of product can be complex and require specialized techniques.

  • Safety: Handling larger quantities of this compound and other reagents requires stringent safety protocols.

Q2: How does the reactivity of this compound compare to other aryl halides in scale-up scenarios?

A2: As an aryl iodide, this compound is generally more reactive than the corresponding aryl bromides or chlorides. This higher reactivity can be advantageous for achieving complete conversion but may also lead to challenges in controlling the reaction rate and potential side reactions at a larger scale. Careful control of temperature and addition rates is crucial.

Q3: What are the common impurities observed in large-scale reactions with this compound?

A3: Common impurities can include homocoupling products of the coupling partner (e.g., boronic acid in Suzuki reactions), dehalogenated starting material (ethylbenzene), and products from side reactions due to elevated temperatures. In Sonogashira couplings, Glaser-Hay homocoupling of the terminal alkyne is a common side reaction.[1]

Q4: What safety precautions should be taken when handling kilogram quantities of this compound?

A4: this compound is classified as a skin and eye irritant and may cause respiratory irritation.[2] When handling large quantities, it is essential to work in a well-ventilated area, preferably in a fume hood or with local exhaust ventilation. Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn. For kilogram-scale reactions, a thorough risk assessment should be conducted, considering the hazards of all reactants, solvents, and potential byproducts.

Troubleshooting Guides

Suzuki-Miyaura Coupling

Problem: Low yield or incomplete conversion when scaling up.

Potential CauseTroubleshooting Steps
Inefficient Mass Transfer - Increase agitation speed to ensure good mixing of the heterogeneous mixture. - Consider using a phase-transfer catalyst if solubility is an issue.
Catalyst Deactivation - Ensure the reaction is performed under a strict inert atmosphere (nitrogen or argon) to prevent catalyst oxidation. - Use degassed solvents. - Consider using a more robust palladium precatalyst.
Poor Base Performance - Ensure the base is finely powdered for better reactivity in solid-liquid mixtures. - For large-scale reactions, a soluble inorganic base or an aqueous solution of the base might be more effective.
Steric Hindrance - Increase reaction temperature moderately to overcome the activation energy barrier. - Screen for bulkier, more electron-rich phosphine (B1218219) ligands (e.g., Buchwald ligands) that are effective for sterically hindered substrates.[3]

Problem: Significant formation of dehalogenated byproduct (ethylbenzene).

Potential CauseTroubleshooting Steps
Proto-deboronation of Boronic Acid - Use a less nucleophilic base or a weaker base. - Add the boronic acid to the reaction mixture in portions.
Side reaction with solvent or impurities - Ensure anhydrous and high-purity solvents are used. - Avoid protic solvents if possible, or use them in combination with a suitable base.
Sonogashira Coupling

Problem: Prevalent alkyne homocoupling (Glaser coupling).

Potential CauseTroubleshooting Steps
Presence of Oxygen - Rigorously degas all solvents and reagents. - Maintain a positive pressure of an inert gas throughout the reaction.
High Copper(I) Catalyst Loading - Reduce the amount of the copper(I) co-catalyst. - Consider a copper-free Sonogashira protocol, especially if homocoupling is persistent.
Slow Cross-Coupling Rate - Increase the palladium catalyst loading slightly. - Optimize the ligand to accelerate the cross-coupling step.
Heck Coupling

Problem: Formation of regioisomers or double addition products.

Potential CauseTroubleshooting Steps
Reaction Temperature Too High - Lower the reaction temperature to improve selectivity. - Monitor the reaction closely and stop it once the desired product is formed.
Incorrect Stoichiometry - Use a slight excess of the alkene to favor mono-addition. - Control the addition rate of the limiting reagent.

Data Presentation: Scale-Up Comparison for a Generic Suzuki-Miyaura Coupling

The following table provides a hypothetical comparison of reaction parameters for a Suzuki-Miyaura coupling at laboratory and kilogram scales, based on general principles of process scale-up.

ParameterLaboratory Scale (1 g)Kilogram Scale (1 kg)Key Considerations for Scale-Up
This compound 1.0 g1.0 kgMaintain consistent molar ratios.
Arylboronic Acid 1.2 - 1.5 equivalents1.1 - 1.3 equivalentsTighter control of stoichiometry is needed at scale to minimize cost and downstream purification.
Palladium Catalyst 1-2 mol%0.1 - 0.5 mol%Catalyst loading can often be reduced at scale due to more efficient mixing and heating.
Ligand 2-4 mol%0.2 - 1.0 mol%Ligand-to-metal ratio is critical for catalyst stability and activity.
Base 2-3 equivalents2-2.5 equivalentsUse of a more soluble or easily handled base is often preferred at scale.
Solvent Volume 10-20 mL5-10 LReaction concentration is often increased at scale to improve throughput.
Reaction Temperature 80-100 °C80-100 °CExotherm control is critical. Gradual heating and efficient cooling systems are necessary.
Reaction Time 4-24 hours6-18 hoursReaction times may decrease with more efficient heating and mixing.
Typical Yield 85-95%80-90%A slight decrease in isolated yield is common due to transfer losses and more complex work-up.
Purity (Crude) >95%90-95%Impurity profiles may change with longer reaction times or temperature deviations.

Experimental Protocols

Kilogram-Scale Suzuki-Miyaura Coupling in Water

This protocol is adapted from a general method for kilogram-scale Suzuki-Miyaura cross-coupling in water using a surfactant.

Materials:

  • This compound (1.0 kg, 1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 0.1 mol%)

  • Phosphine ligand (e.g., SPhos, 0.2 mol%)

  • Potassium phosphate (B84403) (K₃PO₄, 2.0 equiv)

  • TPGS-750-M surfactant (2 wt% in water)

  • Water (deionized and degassed)

  • Toluene (B28343) (for extraction)

Procedure:

  • Reactor Setup: Charge a suitable glass-lined reactor with a mechanical stirrer, reflux condenser, and nitrogen inlet with this compound, arylboronic acid, and potassium phosphate.

  • Inerting: Purge the reactor with nitrogen for at least 30 minutes.

  • Catalyst Preparation: In a separate vessel under nitrogen, dissolve the palladium catalyst and phosphine ligand in a small amount of degassed toluene.

  • Reaction Mixture: Add the degassed TPGS-750-M/water solution to the reactor.

  • Catalyst Addition: Transfer the catalyst solution to the reactor via a cannula or a pressure-equalizing dropping funnel.

  • Reaction: Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by HPLC or GC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add toluene to the reactor and stir to extract the product. Separate the organic layer.

  • Purification: Wash the organic layer with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Visualizations

experimental_workflow start Start reagents Charge Reactor: - this compound - Arylboronic Acid - Base start->reagents inert Inert Atmosphere (Nitrogen Purge) reagents->inert solvent Add Degassed Solvent (e.g., Water/Surfactant) inert->solvent catalyst Prepare Catalyst Solution (Pd source + Ligand) add_catalyst Add Catalyst Solution catalyst->add_catalyst solvent->add_catalyst react Heat and Stir (Monitor Progress) add_catalyst->react workup Aqueous Workup (Extraction) react->workup Reaction Complete purify Purification (Recrystallization/ Chromatography) workup->purify end Final Product purify->end

Caption: General experimental workflow for a scaled-up Suzuki-Miyaura coupling reaction.

troubleshooting_workflow start Low Yield in Scale-Up Reaction check_mixing Is mixing efficient? start->check_mixing check_inert Is the atmosphere inert? check_mixing->check_inert Yes increase_agitation Increase agitation speed check_mixing->increase_agitation No check_catalyst Is the catalyst active? check_inert->check_catalyst Yes degas_solvents Degas solvents/reagents and re-purge system check_inert->degas_solvents No check_temp Is the temperature optimal? check_catalyst->check_temp Yes use_fresh_catalyst Use fresh catalyst/ligand or a more robust precatalyst check_catalyst->use_fresh_catalyst No optimize_temp Optimize temperature profile check_temp->optimize_temp No success Improved Yield check_temp->success Yes increase_agitation->check_inert degas_solvents->check_catalyst use_fresh_catalyst->check_temp optimize_temp->success

Caption: A logical workflow for troubleshooting low yields in scaled-up cross-coupling reactions.

signaling_pathway pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition ar_i This compound ar_i->oxidative_addition pd_ii Ar-Pd(II)(I)L_n oxidative_addition->pd_ii transmetalation Transmetalation pd_ii->transmetalation boronic_acid R-B(OH)₂ + Base boronic_acid->transmetalation pd_ii_r Ar-Pd(II)(R)L_n transmetalation->pd_ii_r reductive_elimination Reductive Elimination pd_ii_r->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-R (Product) reductive_elimination->product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Identifying impurities in commercial 1-Ethyl-3-iodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 1-Ethyl-3-iodobenzene.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound is giving unexpected side products. Could impurities in the starting material be the cause?

A1: Yes, impurities in commercial this compound are a common cause of unexpected reaction outcomes. The presence of isomeric or di-iodinated species can lead to the formation of regioisomeric products or double addition products in cross-coupling reactions. Additionally, reactive impurities such as residual starting materials or byproducts from the synthesis process can interfere with your reaction chemistry.

Q2: I observe multiple spots on the TLC analysis of my commercial this compound. What are these likely to be?

A2: The additional spots on a TLC plate are likely due to impurities. The most common impurities are positional isomers (1-ethyl-2-iodobenzene and 1-ethyl-4-iodobenzene) and potentially di-iodinated ethylbenzenes. If the material was synthesized via a Sandmeyer reaction, you might also find traces of 3-ethylaniline (B1664132) or 3-ethylphenol.

Q3: How can I confirm the identity of impurities in my this compound?

A3: Gas Chromatography-Mass Spectrometry (GC-MS) is the most effective method for identifying volatile and semi-volatile impurities in this compound. The mass spectrometer will provide fragmentation patterns that can help identify the chemical structures of the impurities. For less volatile impurities, High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or a mass spectrometer can be used.

Q4: My this compound has a slight yellow color. Is this indicative of impurities?

A4: Pure this compound is a colorless liquid. A yellow tint can indicate the presence of impurities or degradation products. Over time, exposure to light and air can cause the release of free iodine, which imparts a yellow or brownish color. For sensitive applications, it is recommended to purify the material before use.

Q5: What is the best way to remove impurities from commercial this compound?

A5: The choice of purification method depends on the nature and boiling points of the impurities.

  • Fractional vacuum distillation is effective for separating isomers and other impurities with different boiling points.

  • Column chromatography on silica (B1680970) gel can be used to separate the desired product from less polar or more polar impurities.

Impurity Identification and Quantification

The following table summarizes common impurities found in commercial this compound, their likely sources, and recommended analytical methods for their detection.

Impurity NameChemical StructurePotential SourceRecommended Analytical Method
1-Ethyl-2-iodobenzeneIsomerDirect iodination of ethylbenzeneGC-MS, HPLC
1-Ethyl-4-iodobenzeneIsomerDirect iodination of ethylbenzeneGC-MS, HPLC
Di-iodinated ethylbenzenesByproductDirect iodination of ethylbenzeneGC-MS
3-EthylanilineStarting materialIncomplete Sandmeyer reactionGC-MS, HPLC
3-EthylphenolByproductSide reaction of diazonium saltGC-MS, HPLC
EthylbenzeneStarting materialIncomplete iodinationGC-MS

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound Purity

This protocol outlines a general method for the analysis of this compound and its common impurities by GC-MS.

Instrumentation:

  • Gas chromatograph equipped with a mass selective detector (MSD)

  • Capillary column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

GC Conditions:

  • Injector Temperature: 250 °C

  • Injection Mode: Split (split ratio 50:1)

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold at 280 °C for 5 minutes

MS Conditions:

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: 40-400 m/z

Sample Preparation:

  • Prepare a 1000 ppm solution of the this compound sample in dichloromethane.

  • Vortex the solution to ensure homogeneity.

  • Inject into the GC-MS system.

Protocol 2: Purification of this compound by Column Chromatography

This protocol provides a method for the purification of this compound using silica gel column chromatography.

Materials:

  • Silica gel (60-120 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (B1210297) (HPLC grade)

  • Glass chromatography column

  • Collection tubes

Procedure:

  • Column Packing:

    • Prepare a slurry of silica gel in hexane.

    • Pour the slurry into the chromatography column and allow it to pack under gravity, ensuring no air bubbles are trapped.

    • Add a thin layer of sand on top of the silica gel bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of hexane.

    • Carefully load the sample onto the top of the silica gel column.

  • Elution:

    • Begin elution with 100% hexane.

    • Collect fractions and monitor the elution by TLC (Thin Layer Chromatography) using a hexane/ethyl acetate (98:2) mobile phase.

    • If necessary, gradually increase the polarity of the eluent by adding small amounts of ethyl acetate (e.g., 0.5% increments) to elute the desired product. The isomers will elute very close to each other, so careful fractionation is required.

  • Fraction Analysis:

    • Analyze the collected fractions by GC-MS to identify those containing the pure this compound.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for identifying and addressing issues related to impurities in this compound.

Troubleshooting Workflow for this compound Impurities Troubleshooting Workflow for this compound Impurities cluster_0 Problem Identification cluster_1 Impurity Characterization & Resolution cluster_2 Final Action start Unexpected Reaction Outcome or Failed Purity Check check_purity Analyze Commercial Material (TLC, GC-MS, HPLC) start->check_purity impurities_detected Impurities Detected? check_purity->impurities_detected identify_impurities Identify Impurities (GC-MS, NMR) impurities_detected->identify_impurities Yes proceed Proceed with Experiment impurities_detected->proceed No purify Purify Material (Distillation or Chromatography) identify_impurities->purify reanalyze Re-analyze Purified Material (GC-MS, HPLC) purify->reanalyze purity_ok Purity Acceptable? reanalyze->purity_ok purity_ok->proceed Yes contact_supplier Contact Supplier or Synthesize In-house purity_ok->contact_supplier No

Caption: Troubleshooting workflow for identifying and resolving impurity issues.

Validation & Comparative

Reactivity Face-Off: 1-Ethyl-3-iodobenzene vs. 1-Ethyl-3-bromobenzene in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the selection of an appropriate aryl halide is a critical decision in the strategic design of synthetic routes, particularly for palladium-catalyzed cross-coupling reactions. This guide provides an objective comparison of the reactivity of 1-Ethyl-3-iodobenzene and 1-Ethyl-3-bromobenzene, two common building blocks in organic synthesis. The insights presented herein are supported by established chemical principles and extrapolated experimental data to facilitate informed substrate selection.

The fundamental difference in reactivity between this compound and 1-Ethyl-3-bromobenzene is rooted in the inherent properties of the carbon-halogen (C-X) bond. The Carbon-Iodine (C-I) bond is longer and weaker than the Carbon-Bromine (C-Br) bond. This lower bond dissociation energy facilitates the oxidative addition of the aryl halide to the palladium catalyst, which is often the rate-determining step in many cross-coupling catalytic cycles. Consequently, aryl iodides are generally more reactive than aryl bromides.

At a Glance: Reactivity Comparison

FeatureThis compound1-Ethyl-3-bromobenzene
General Reactivity HigherLower
C-X Bond Energy LowerHigher
Oxidative Addition FasterSlower
Reaction Conditions Milder (often lower temperatures)More forcing (often higher temperatures)
Catalyst Loading Can often be lowerMay require higher catalyst loading

Quantitative Data Summary

While direct comparative studies for this compound and 1-Ethyl-3-bromobenzene under identical conditions are not extensively available in the literature, the following tables provide representative data from studies on closely related aryl iodides and bromides in key cross-coupling reactions. This data serves to illustrate the general reactivity trend.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. The enhanced reactivity of aryl iodides typically translates to higher yields and/or shorter reaction times under comparable conditions.

Aryl HalideCoupling PartnerCatalyst SystemConditionsYield (%)Reaction Time
IodobenzenePhenylboronic acidPd(PPh₃)₄, K₂CO₃Toluene/H₂O, 85-90°CGoodNot Specified
BromobenzenePhenylboronic acidPd(PPh₃)₄, K₂CO₃Toluene/H₂O, 85-90°CGoodNot Specified
General TrendHigher for IodideShorter for Iodide

Note: Specific yields and reaction times can vary significantly based on the catalyst, ligands, base, and solvent system employed.

Buchwald-Hartwig Amination

In C-N bond formation via Buchwald-Hartwig amination, aryl iodides again exhibit superior reactivity, often enabling the reaction to proceed at lower temperatures or with lower catalyst loadings.

Aryl HalideAmineCatalyst SystemConditionsYield (%)
IodobenzeneAnilinePd-Co bimetallic catalystWater, 50°CHigh
BromobenzeneAnilinePd(OAc)₂, X-Phos, KOt-BuToluene, 100°CGood to Excellent
General TrendHigher for Iodide under milder conditions
Heck Reaction

The Heck reaction, which forms a C-C bond between an aryl halide and an alkene, also demonstrates the higher reactivity of aryl iodides.

Aryl HalideAlkeneCatalyst SystemConditionsYield (%)
IodobenzeneEthyl acrylate10% Pd/C, Et₃NCyrene, 150°CGood to Excellent
BromobenzeneStyrenePd(OAc)₂, P(o-tol)₃, Et₃NDMF, 100°CNot Specified
General TrendHigher for Iodide

Experimental Protocols

Below are generalized experimental protocols for a Suzuki-Miyaura coupling reaction. These should be considered as starting points and may require optimization for specific substrates and desired outcomes.

General Protocol for Suzuki-Miyaura Coupling

Materials:

  • Aryl halide (this compound or 1-Ethyl-3-bromobenzene) (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., Toluene/Water 4:1)

Procedure:

  • To a flame-dried reaction vessel, add the aryl halide, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing Reactivity and Workflow

G cluster_0 Reactivity Principle: C-X Bond Dissociation Energy Iodide This compound (Weaker C-I Bond) Reactivity Higher Reactivity (Faster Oxidative Addition) Iodide->Reactivity Bromide 1-Ethyl-3-bromobenzene (Stronger C-Br Bond) LowerReactivity Lower Reactivity (Slower Oxidative Addition) Bromide->LowerReactivity

Caption: C-X bond strength dictates reactivity in cross-coupling.

G cluster_1 Generalized Experimental Workflow: Suzuki-Miyaura Coupling A Step 1: Reagent Setup Add aryl halide, boronic acid, catalyst, and base to a flask. B Step 2: Inert Atmosphere Evacuate and backfill with Argon/Nitrogen. A->B C Step 3: Solvent Addition Add degassed solvent. B->C D Step 4: Reaction Heat mixture with stirring. C->D E Step 5: Monitoring Track progress with TLC/LC-MS. D->E F Step 6: Workup Cool, dilute, and perform aqueous wash. E->F G Step 7: Purification Isolate product via column chromatography. F->G

Caption: Typical workflow for a Suzuki-Miyaura cross-coupling reaction.

Comparative 1H NMR Analysis for Structural Confirmation of 1-Ethyl-3-iodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Synthetic and Medicinal Chemistry

In the landscape of drug discovery and development, unequivocal structural confirmation of novel and existing compounds is paramount. For substituted aromatic compounds such as 1-Ethyl-3-iodobenzene, a key intermediate in various synthetic pathways, 1H Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for structural elucidation. This guide provides a comparative analysis of the 1H NMR data for this compound and its structural isomers, 1-Ethyl-2-iodobenzene and 1-Ethyl-4-iodobenzene, offering a clear framework for their differentiation.

Comparative Analysis of 1H NMR Data

The substitution pattern on the benzene (B151609) ring significantly influences the chemical environment of each proton, resulting in distinct chemical shifts (δ), coupling constants (J), and splitting patterns in the 1H NMR spectrum. The following table summarizes the expected 1H NMR data for this compound and its isomers, compiled from predictive models and available spectral data.

Compound Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
This compound H-2~7.6s-1H
H-4~7.4d~7.81H
H-5~7.0t~7.81H
H-6~7.2d~7.81H
-CH2-~2.6q~7.62H
-CH3~1.2t~7.63H
1-Ethyl-2-iodobenzene H-3, H-4, H-5, H-6~6.8 - 7.8m-4H
-CH2-~2.8q~7.52H
-CH3~1.2t~7.53H
1-Ethyl-4-iodobenzene H-2, H-6~6.9d~8.42H
H-3, H-5~7.6d~8.42H
-CH2-~2.6q~7.62H
-CH3~1.2t~7.63H

Note: The chemical shifts for the aromatic protons are approximate and can vary based on the solvent and the concentration of the sample. The key differentiating features lie in the multiplicity and the relative positions of the aromatic signals. In this compound, the presence of a singlet for the proton at the 2-position is a highly characteristic feature. In contrast, the para-isomer exhibits two distinct doublets, and the ortho-isomer presents a more complex multiplet in the aromatic region.

Experimental Protocol for 1H NMR Analysis

A standardized protocol is crucial for obtaining high-quality, reproducible 1H NMR spectra for structural confirmation.

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the purified product (e.g., this compound).

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl3) in a clean, dry NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts to 0.00 ppm.

2. NMR Instrument Parameters:

  • The 1H NMR spectrum should be acquired on a spectrometer with a field strength of at least 300 MHz to ensure adequate signal dispersion.

  • Typical acquisition parameters include:

    • Number of scans: 16-64 (depending on sample concentration)

    • Relaxation delay: 1-2 seconds

    • Acquisition time: 2-4 seconds

    • Spectral width: -2 to 12 ppm

3. Data Processing and Analysis:

  • The raw data (Free Induction Decay, FID) is Fourier transformed to obtain the frequency-domain spectrum.

  • The spectrum is then phased and the baseline is corrected.

  • The chemical shifts of the signals are referenced to the internal standard (TMS at 0.00 ppm).

  • The integration of each signal is performed to determine the relative number of protons.

  • The coupling constants (J-values) are measured from the splitting patterns of the signals.

Workflow for Structural Confirmation

The logical workflow for the structural confirmation of this compound using 1H NMR is depicted in the following diagram.

G cluster_synthesis Synthesis & Purification cluster_nmr 1H NMR Analysis cluster_confirmation Structural Confirmation Synthesis Synthesis of This compound Purification Purification of Product (e.g., Column Chromatography) Synthesis->Purification SamplePrep Sample Preparation (Dissolution in CDCl3 with TMS) Purification->SamplePrep Acquisition Data Acquisition (≥300 MHz NMR Spectrometer) SamplePrep->Acquisition Processing Data Processing (FT, Phasing, Baseline Correction) Acquisition->Processing Analysis Spectral Analysis (Chemical Shift, Integration, Coupling Constants) Processing->Analysis Comparison Comparison with Expected Spectrum and Isomer Data Analysis->Comparison Confirmation Structural Confirmation of This compound Comparison->Confirmation

Caption: Workflow for the synthesis, 1H NMR analysis, and structural confirmation of this compound.

This comprehensive approach, combining detailed data comparison with a robust experimental protocol, ensures the accurate and reliable structural confirmation of this compound, a critical step for researchers and scientists in the field of drug development.

Unraveling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 1-Ethyl-3-iodobenzene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structural intricacies of molecules is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing profound insights into molecular weight and structure through the analysis of fragmentation patterns. This guide offers a detailed comparison of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 1-ethyl-3-iodobenzene, providing valuable data for the identification and characterization of related derivatives.

Electron ionization is a powerful, albeit "hard," ionization technique that induces extensive fragmentation of molecules.[1][2] This characteristic, while sometimes leading to the absence of a molecular ion peak, provides a rich fingerprint of fragment ions that is invaluable for elucidating the structure of unknown compounds.[1][3] The fragmentation patterns observed are governed by the relative stability of the resulting carbocations and radicals.[3][4]

Predicted Fragmentation Pattern of this compound

The fragmentation of this compound (Molecular Formula: C8H9I, Exact Mass: 231.97490 Da) under electron ionization is anticipated to proceed through several key pathways, primarily involving cleavage of the ethyl group and the carbon-iodine bond.[5][6] Aromatic compounds are known for their stability, often resulting in a prominent molecular ion peak.[7][8]

A primary fragmentation event is the benzylic cleavage, which is the loss of a methyl radical (•CH3) from the ethyl group to form a stable secondary benzylic carbocation. This is a common pathway for alkyl-substituted aromatic compounds.[9] Another significant fragmentation pathway involves the cleavage of the C-I bond, leading to the loss of an iodine radical (•I) or the formation of an iodine cation ([I]+).[10][11] The subsequent fragmentation of the resulting phenyl cation can also be observed.[12]

Comparative Fragmentation Data

To provide a clear comparison, the predicted major fragment ions for this compound are summarized below, alongside fragmentation data for related compounds to offer a broader context for analysis.

Compound Molecular Ion (M+) Key Fragment Ions (m/z) and Proposed Structures Common Neutral Losses
This compound (Predicted) 232217 ([M-CH3]+), 105 ([M-I]+), 127 ([I]+), 91 ([C7H7]+), 77 ([C6H5]+)•CH3, •I
Ethylbenzene 10691 ([C7H7]+, base peak), 77 ([C6H5]+)•CH3
Iodobenzene 20477 ([C6H5]+), 127 ([I]+)•I
Iodoethane 156127 ([I]+), 29 ([C2H5]+), 28 ([C2H4]+•)•C2H5, HI

Experimental Protocols

The data presented in this guide is based on established principles of mass spectrometry. A typical experimental protocol for analyzing this compound derivatives using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization would involve:

  • Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane (B109758) or hexane) to a concentration of approximately 1 mg/mL.

  • Gas Chromatography:

    • Injector: Split/splitless injector at 250°C.

    • Column: A non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Start at 50°C for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometry:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[2]

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Mass Range: Scan from m/z 40 to 400.

Visualizing the Fragmentation Pathway

To illustrate the logical flow of the fragmentation process, the following diagram outlines the key steps from sample introduction to data analysis.

Fragmentation_Workflow cluster_GC Gas Chromatography cluster_MS Mass Spectrometry cluster_Data Data Analysis Injector Sample Injection Column Separation Injector->Column IonSource Ionization (EI) Column->IonSource MassAnalyzer Mass Analysis IonSource->MassAnalyzer Detector Detection MassAnalyzer->Detector Spectrum Mass Spectrum Detector->Spectrum Interpretation Fragmentation Pattern Interpretation Spectrum->Interpretation Result Result Interpretation->Result Structural Elucidation

Caption: Experimental workflow for GC-MS analysis.

The predicted primary fragmentation pathways for this compound are visualized in the following diagram.

Fragmentation_Pattern M [C8H9I]+• (m/z 232) This compound F1 [C7H6I]+ (m/z 217) M->F1 - •CH3 F2 [C8H9]+ (m/z 105) M->F2 - •I F3 [I]+ (m/z 127) M->F3 - •C8H9 F4 [C7H7]+ (m/z 91) Tropylium ion F2->F4 - CH2 F5 [C6H5]+ (m/z 77) F2->F5 - C2H4

Caption: Predicted fragmentation of this compound.

By understanding these fundamental fragmentation patterns and employing standardized analytical protocols, researchers can confidently identify this compound derivatives and related halogenated aromatic compounds, accelerating drug discovery and development efforts.

References

A Comparative Guide to Catalysts for Suzuki-Miyaura Coupling with Aryl Iodides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The choice of a palladium catalyst is critical for the success of this reaction, particularly when coupling aryl iodides. This guide provides an objective comparison of the performance of three major classes of palladium catalysts for the Suzuki-Miyaura coupling of aryl iodides, supported by experimental data.

The catalysts under comparison are:

  • Traditional Phosphine Ligand Catalyst: Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄

  • Buchwald-Type Precatalyst: XPhos Pd G3

  • N-Heterocyclic Carbene (NHC) Precatalyst: PEPPSI™-IPr

Performance Comparison of Palladium Catalysts

The following table summarizes the performance of the selected catalysts in the Suzuki-Miyaura coupling of a model substrate, iodobenzene (B50100), with phenylboronic acid. While conditions are not identical across all reported experiments, this data provides a strong basis for a comparative assessment.

Catalyst SystemAryl HalideBoronic AcidBaseSolventTemperature (°C)Time (h)Catalyst Loading (mol%)Yield (%)Reference
Pd(PPh₃)₄IodobenzenePhenylboronic AcidBa(OH)₂DME/H₂O804Not Specified99[1]
XPhos Pd G34-ChlorotoluenePhenylboronic AcidK₃PO₄Dioxane/H₂O10011.2 (in-situ)84[2]
PEPPSI™-IPrIodobenzenePhenylboronic AcidK₂CO₃Solvent-free (MW)1100.17191[3]

Catalytic Cycle of the Suzuki-Miyaura Coupling

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps are oxidative addition, transmetalation, and reductive elimination.[5]

Suzuki_Miyaura_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)L2-I oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation diaryl_pd_complex Ar-Pd(II)L2-Ar' transmetalation->diaryl_pd_complex reductive_elimination Reductive Elimination diaryl_pd_complex->reductive_elimination reductive_elimination->pd0 aryl_iodide Ar-I aryl_iodide->oxidative_addition boronic_acid Ar'B(OH)2 borate_complex [Ar'B(OH)3]- boronic_acid->borate_complex base Base base->borate_complex product Ar-Ar' product->reductive_elimination borate_complex->transmetalation

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility. The following are representative protocols for the Suzuki-Miyaura coupling of iodobenzene with phenylboronic acid using the three catalyst systems.

1. Protocol for Pd(PPh₃)₄ Catalyzed Coupling

This protocol is adapted from a general procedure for the Suzuki coupling of aryl iodides.[6]

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine iodobenzene (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv).

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02-0.05 mmol, 2-5 mol%) to the flask.

  • Solvent Addition: Add a degassed solvent mixture, such as toluene/ethanol/water (e.g., 4:1:1 ratio).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Reaction: Heat the reaction mixture with stirring at 80-100°C for 12-24 hours, monitoring the progress by TLC or GC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (B1210297) and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. The combined organic layers are washed with water and then brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica (B1680970) gel.

2. Protocol for XPhos Pd G3 Catalyzed Coupling

This protocol is a general procedure for Suzuki-Miyaura coupling using a Buchwald precatalyst and can be adapted for aryl iodides.[2]

  • Reaction Setup: To a reaction vessel, add iodobenzene (1.0 equiv), phenylboronic acid (1.5 equiv), and the chosen base (e.g., K₃PO₄, 2.0 - 3.0 equiv).

  • Catalyst Addition: Add the XPhos Pd G3 precatalyst (typically 1-2 mol%).

  • Solvent Addition: Add an anhydrous solvent (e.g., dioxane or toluene) and degassed water (a common ratio is 4:1 to 10:1).

  • Inert Atmosphere: Purge the vessel with an inert gas.

  • Reaction: Stir the reaction mixture at a controlled temperature (ranging from room temperature to 120°C) for a specified time (typically 1-24 hours).

  • Work-up and Analysis: Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer multiple times with ethyl acetate. The combined organic layers are washed with water and then brine, and dried over anhydrous sodium sulfate. After filtration and concentration, the product is purified by chromatography.

3. Protocol for PEPPSI™-IPr Catalyzed Coupling

This protocol is based on a solvent-free, microwave-assisted Suzuki-Miyaura coupling method.[3]

  • Reaction Setup: In a microwave vial, combine iodobenzene (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (K₂CO₃, 2.0 mmol).

  • Catalyst Addition: Add the PEPPSI™-IPr catalyst (1 mol%).

  • Reaction: Subject the solvent-free mixture to microwave irradiation at 110°C for 10 minutes.

  • Work-up: After cooling, dissolve the reaction mixture in a suitable organic solvent (e.g., ethyl acetate), filter to remove inorganic solids, and concentrate the filtrate. The crude product can then be purified by column chromatography.

Conclusion

The choice of catalyst for the Suzuki-Miyaura coupling of aryl iodides significantly impacts reaction efficiency, conditions, and cost. While traditional catalysts like Pd(PPh₃)₄ are effective, they may require higher temperatures and longer reaction times.[4] Modern Buchwald-type precatalysts , such as XPhos Pd G3 , and N-heterocyclic carbene (NHC) precatalysts , like PEPPSI™-IPr , offer significant advantages, including higher activity, shorter reaction times, and milder reaction conditions, often with lower catalyst loadings.[2][3] For researchers aiming for high efficiency and broad substrate scope, particularly with challenging substrates, the use of advanced precatalysts is highly recommended. The provided protocols and comparative data serve as a valuable starting point for optimizing the synthesis of biaryl compounds from aryl iodides.

References

Validating the Purity of Synthesized 1-Ethyl-3-iodobenzene: A Comparative Guide to GC-MS and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of pharmaceutical intermediates and other fine chemicals, rigorous purity assessment is paramount to ensure the safety, efficacy, and reproducibility of the final product. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for validating the purity of synthesized 1-Ethyl-3-iodobenzene, a key building block in organic synthesis. We present detailed experimental protocols, comparative data, and visual workflows to assist researchers in selecting the most appropriate analytical strategy for their needs.

Introduction to Purity Validation of this compound

This compound (C8H9I) is a halogenated aromatic compound widely used as a precursor in cross-coupling reactions and the synthesis of more complex molecules.[1] Impurities arising from its synthesis, such as constitutional isomers (1-ethyl-2-iodobenzene and 1-ethyl-4-iodobenzene), residual starting materials (e.g., 3-ethylaniline), or by-products from side reactions, can significantly impact the yield and purity of subsequent reactions. Therefore, a robust analytical method to confirm the identity and quantify the purity of this compound is essential.

GC-MS is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds.[2] Its high chromatographic resolution and the structural information provided by mass spectrometry make it an ideal choice for separating and identifying closely related isomers and other potential impurities in synthesized this compound.

Experimental Protocol: Purity Determination by GC-MS

This section details a standard operating procedure for the analysis of this compound purity using GC-MS.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound.

  • Dissolve the sample in 10 mL of a suitable volatile solvent (e.g., hexane (B92381) or ethyl acetate) to a final concentration of approximately 1 mg/mL.

  • Vortex the solution to ensure complete dissolution.

  • If necessary, filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • Transfer the solution to a 2 mL GC vial.

2. GC-MS Instrumentation and Parameters:

The following table outlines the recommended GC-MS parameters for the analysis. These may require optimization based on the specific instrument and column used.

ParameterRecommended Setting
Gas Chromatograph
GC SystemAgilent 8890 GC or equivalent
ColumnHP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
InletSplit/Splitless
Inlet Temperature250 °C
Injection Volume1 µL
Split Ratio50:1 (can be adjusted based on sample concentration)
Carrier GasHelium (99.999% purity)
Flow Rate1.0 mL/min (constant flow mode)
Oven ProgramInitial temperature: 60 °C (hold for 2 min)
Ramp: 10 °C/min to 280 °C (hold for 5 min)
Mass Spectrometer
MS SystemAgilent 5977B MSD or equivalent
Ion SourceElectron Ionization (EI)
Ion Source Temp.230 °C
Quadrupole Temp.150 °C
Electron Energy70 eV
Mass Rangem/z 40-400
Solvent Delay3 minutes

3. Data Analysis:

  • Peak Identification: Identify the peak corresponding to this compound based on its retention time and mass spectrum. The expected molecular ion peak is at m/z 232. Key fragment ions would include those resulting from the loss of an ethyl group (m/z 203) and the iodine atom (m/z 105). The presence of a prominent peak at m/z 127 would be indicative of the iodine cation.

  • Impurity Identification: Analyze other peaks in the chromatogram. Compare their mass spectra with libraries (e.g., NIST) and consider potential impurities based on the synthetic route.

    • Isomers (1-ethyl-2-iodobenzene and 1-ethyl-4-iodobenzene): These will have the same mass spectrum as the main product but different retention times.

    • Residual Starting Materials: For example, if synthesized from 3-ethylaniline, look for a peak corresponding to this compound.

    • By-products: Depending on the reaction, other halogenated or ethylated benzene (B151609) derivatives might be present.

  • Purity Calculation: Calculate the purity of this compound using the area percent method from the total ion chromatogram (TIC).

    Purity (%) = (Area of this compound peak / Total area of all peaks) x 100

Experimental Workflow and Data Interpretation

The following diagrams illustrate the experimental workflow for GC-MS analysis and the logical process of data interpretation.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve filter Filter Solution dissolve->filter transfer Transfer to GC Vial filter->transfer inject Inject Sample transfer->inject separate Chromatographic Separation inject->separate ionize Ionization (EI) separate->ionize detect Mass Detection ionize->detect chromatogram Generate Chromatogram detect->chromatogram spectra Acquire Mass Spectra detect->spectra identify Identify Peaks chromatogram->identify spectra->identify quantify Calculate Purity identify->quantify

Caption: Experimental workflow for the purity validation of this compound by GC-MS.

Data_Interpretation tic Total Ion Chromatogram main_peak Major Peak tic->main_peak impurity_peaks Minor Peaks tic->impurity_peaks mass_spectrum Mass Spectrum main_peak->mass_spectrum purity_calc Purity Calculation main_peak->purity_calc Area % impurity_peaks->mass_spectrum impurity_peaks->purity_calc Area % library_search Database Comparison mass_spectrum->library_search library_search->impurity_peaks Identify Impurities final_report Final Purity Report purity_calc->final_report

Caption: Logical workflow for data interpretation in GC-MS purity analysis.

Comparative Analysis with Other Techniques

While GC-MS is a highly effective method, other analytical techniques can also be employed for purity determination. The choice of method depends on the specific requirements of the analysis, including the nature of the impurities, the required accuracy, and available instrumentation.

FeatureGC-MSHPLC-UVQuantitative NMR (qNMR)
Principle Separation based on volatility and polarity, detection by mass.Separation based on polarity, detection by UV absorbance.Signal intensity is directly proportional to the number of nuclei.
Analyte Suitability Volatile and semi-volatile, thermally stable compounds.Non-volatile and thermally labile compounds.Soluble compounds with unique NMR signals.
Isomer Separation Excellent for constitutional isomers.Can be effective, but may require method development.Can distinguish and quantify isomers if they have distinct signals.
Impurity Detection High sensitivity and specific identification through mass spectra.Good for chromophoric impurities.Can detect and quantify impurities with unique NMR signals.
Quantification Relative quantification (area %). Absolute with standards.Relative quantification (area %). Absolute with standards.Absolute quantification against a certified internal standard.[3]
Advantages High resolution, high sensitivity, and structural information.[2]Wide applicability, suitable for non-volatile compounds.High precision, no need for identical reference standards for purity.[3]
Disadvantages Not suitable for non-volatile or thermally labile compounds.Lower resolution than GC for some isomers, requires a chromophore.Lower sensitivity than GC-MS, requires a high-field NMR spectrometer.

Conclusion

For the purity validation of synthesized this compound, GC-MS offers an optimal balance of high separation efficiency for isomers, sensitive detection of a wide range of potential impurities, and definitive identification through mass spectral data. While HPLC-UV can be a viable alternative, particularly if non-volatile impurities are expected, it may lack the resolving power for closely related isomers. Quantitative NMR stands out for its high precision in absolute purity determination without the need for a this compound reference standard, making it a powerful complementary technique.

Ultimately, the choice of analytical method should be guided by the specific synthetic route, the likely impurities, and the desired level of analytical rigor. For comprehensive quality control, a combination of chromatographic (GC-MS or HPLC) and spectroscopic (NMR) techniques is often the most robust approach.

References

Navigating the Reactivity Landscape of Substituted Iodoarenes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the reactivity of ortho-, meta-, and para-substituted iodoarenes reveals a nuanced interplay of electronic and steric effects that significantly influences their performance in pivotal cross-coupling reactions. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison, supported by experimental data, to inform substrate selection and reaction optimization in synthetic chemistry.

The position of a substituent on an iodoarene ring—be it ortho, meta, or para—profoundly dictates its reactivity, particularly in widely utilized palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Heck couplings. While a definitive quantitative comparison across a broad spectrum of reactions is complex due to varying reaction conditions, a clear hierarchy of reactivity can be established based on fundamental principles and available experimental data. Generally, the reactivity order is observed as para > meta >> ortho . This trend is primarily governed by the intricate balance between electronic effects, which modulate the electrophilicity of the carbon-iodine bond, and steric hindrance, which can impede the approach of the catalyst.

Quantitative Reactivity Comparison: Suzuki-Miyaura Coupling

To illustrate the impact of substituent positioning, we can examine the relative reactivity of substituted iodoarenes in the Suzuki-Miyaura cross-coupling reaction. The oxidative addition of the iodoarene to the palladium(0) catalyst is often the rate-determining step. The electronic nature of the substituent plays a crucial role in this step.

A Hammett study on the Suzuki-Miyaura coupling of para-substituted iodoarenes with phenylboronic acid revealed a positive reaction constant (ρ = 1.5). This indicates that electron-withdrawing groups at the para position accelerate the reaction by making the ipso-carbon more electrophilic and thus more susceptible to oxidative addition by the electron-rich palladium(0) catalyst.

Substituent PositionSubstituentRelative Reactivity (Qualitative)Typical Yield (%)Key Influencing Factor(s)
Para Electron-withdrawing (e.g., -NO₂, -CN)High> 90%Strong electronic activation
Electron-donating (e.g., -OCH₃, -CH₃)Moderate to High80-95%Favorable electronics, minimal steric hindrance
Meta Electron-withdrawing (e.g., -NO₂, -CN)Moderate70-90%Moderate electronic activation
Electron-donating (e.g., -OCH₃, -CH₃)Moderate70-90%Less pronounced electronic deactivation
Ortho Any substituentLow< 50% (often much lower)Significant steric hindrance

Note: The yields are illustrative and can vary significantly based on the specific substituent, catalyst system, and reaction conditions.

The Dominance of Steric Hindrance in Ortho Isomers

The reactivity of ortho-substituted iodoarenes is consistently and significantly diminished due to steric hindrance. The bulky substituent adjacent to the iodine atom physically obstructs the approach of the palladium catalyst, making the crucial oxidative addition step energetically unfavorable. This steric impediment is the primary reason for the much lower reactivity of ortho isomers compared to their meta and para counterparts, often requiring more forcing reaction conditions, specialized bulky ligands, or resulting in significantly lower yields.

Experimental Protocol: Representative Suzuki-Miyaura Coupling

The following is a general protocol for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which can be adapted for comparing the reactivity of different iodoarene isomers.

Materials:

  • Substituted iodoarene (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃) (0.08 mmol, 8 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • 1,4-Dioxane (B91453) (5 mL)

  • Water (1 mL)

Procedure:

  • To a reaction vessel, add the substituted iodoarene, arylboronic acid, potassium carbonate, palladium(II) acetate, and triphenylphosphine.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed 1,4-dioxane and water to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and stir for the desired amount of time, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

For a competitive experiment to directly compare reactivities, a mixture of the ortho, meta, and para isomers can be subjected to the reaction with a limited amount of the arylboronic acid, and the product distribution can be analyzed.

Logical Relationship of Substituent Effects on Reactivity

The interplay between electronic and steric effects in determining the reactivity of substituted iodoarenes can be visualized as a logical workflow.

G substituent Substituent on Iodoarene electronic Electronic Effects (Inductive & Resonance) substituent->electronic Nature of substituent position Positional Isomer position->electronic Ortho, Meta, Para steric Steric Hindrance position->steric Proximity to reaction center reactivity Overall Reactivity electronic->reactivity steric->reactivity Dominant in Ortho

Caption: Factors influencing iodoarene reactivity.

A Comparative Guide to the Kinetic Studies of Oxidative Addition of 1-Ethyl-3-iodobenzene to Palladium(0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The oxidative addition of aryl halides to Palladium(0) complexes is a fundamental and often rate-determining step in a multitude of palladium-catalyzed cross-coupling reactions, which are indispensable in modern organic synthesis and drug discovery. A thorough understanding of the kinetics of this process is crucial for optimizing reaction conditions, designing more efficient catalysts, and enabling the synthesis of complex molecules.

While specific kinetic data for the oxidative addition of 1-Ethyl-3-iodobenzene to Pd(0) is not extensively documented in the literature, this guide provides a comparative analysis based on well-studied analogous systems, particularly iodobenzene (B50100) and other substituted aryl iodides. The principles and data presented here offer a predictive framework for understanding and investigating the reactivity of this compound.

Comparative Kinetic Data

The rate of oxidative addition is significantly influenced by the electronic and steric properties of the aryl halide, the nature of the ligands on the palladium center, and the solvent.[1] Generally, electron-withdrawing groups on the aryl halide accelerate the reaction, while electron-donating groups, such as the ethyl group in this compound, are expected to slightly decrease the reaction rate compared to unsubstituted iodobenzene.

Below is a summary of representative kinetic data for the oxidative addition of analogous aryl iodides to various Pd(0) complexes. This data serves as a benchmark for estimating the reactivity of this compound.

Aryl IodidePd(0) PrecursorLigandSolventRate Constant (k)Reaction Order & Notes
Phenyl IodidePd(dba)₂PPh₃THFVaries with [PPh₃]The reaction proceeds through multiple equilibria involving Pd(PPh₃)n species.[1]
Phenyl IodidePd(dba)₂DIOPTHF-The 14-electron [Pd(P^P)] complex is the active species in a dissociative mechanism.[1]
Phenyl IodidePd(dba)₂dppfTHF-Slower than with DIOP, also proceeds via a dissociative mechanism.[1]
Iodobenzene-P(C₆H₅)₃THF-The reaction is first order in both the aromatic iodide and palladium. The rate is inversely proportional to the free ligand concentration, suggesting the reactive species is Pd{P(C₆H₅)₃}₂.[2]

dba = dibenzylideneacetone, PPh₃ = triphenylphosphine, DIOP = (2,3-O-isopropylidene)-2,3-dihydroxy-1,4-bis(diphenylphosphino)butane, dppf = 1,1'-bis(diphenylphosphino)ferrocene.

Mechanistic Pathways

The oxidative addition of aryl halides to Pd(0) can proceed through several mechanisms, with the preferred pathway being dictated by the specific reactants and conditions.[1]

  • Three-Centered Concerted Mechanism: This is the most widely accepted mechanism for aryl iodides.[1] The palladium(0) center coordinates to the carbon-iodine bond, leading to a concerted insertion of palladium into the C-I bond through a three-membered transition state.[1][3]

  • Nucleophilic Displacement (SₙAr-like) Mechanism: This pathway is also possible and can be competitive with the concerted mechanism.[3] The preference for this mechanism can be influenced by the ligand electronics and sterics.[3]

  • Radical Mechanism: While less common for aryl iodides, a single-electron transfer (SET) mechanism can occur under specific conditions.[1]

The following diagram illustrates the generally accepted concerted mechanism for the oxidative addition of an aryl iodide to a Pd(0) complex.

G Figure 1: Concerted Mechanism of Oxidative Addition cluster_reactants Reactants cluster_ts Transition State cluster_product Product Pd(0)L2 Pd(0)L₂ TS [L₂Pd---I---Ar]‡ Pd(0)L2->TS Coordination & Insertion ArI This compound ArI->TS Pd(II)complex trans-[ArPd(L)₂I] TS->Pd(II)complex C-I Bond Cleavage

Figure 1: Concerted Mechanism of Oxidative Addition

Experimental Protocols

Accurate kinetic analysis requires meticulous experimental design and execution. The following are generalized protocols for monitoring the oxidative addition of an aryl iodide to a Pd(0) complex, which can be adapted for studying this compound.

Method 1: ³¹P NMR Spectroscopy

This method is highly effective for monitoring the reaction in real-time by observing the change in the phosphorus environment of the ligands.

  • Preparation: In a glovebox, prepare a solution of the Pd(0) precursor (e.g., Pd(dba)₂) and the desired phosphine (B1218219) ligand in a suitable deuterated solvent (e.g., THF-d₈) in an NMR tube. An internal standard can be added for accurate quantification.

  • Initial Spectrum: Acquire a ³¹P NMR spectrum of the initial solution to characterize the Pd(0)-ligand complex(es).[1]

  • Initiation: Inject a solution of this compound into the NMR tube at a constant, controlled temperature.

  • Data Acquisition: Immediately begin acquiring ³¹P NMR spectra at regular time intervals.

  • Monitoring: Monitor the disappearance of the signal corresponding to the starting Pd(0) complex and the appearance of the new signal for the Pd(II) oxidative addition product.[1]

  • Analysis: Integrate the signals relative to the internal standard to determine the concentration of the species over time. Use this data to determine the reaction order and rate constant.[1]

Method 2: UV-Vis Spectroscopy

This method can be employed if the palladium complexes involved have distinct and well-resolved UV-Vis absorption bands.

  • Preparation: Prepare separate stock solutions of the Pd(0) complex and this compound in a suitable solvent (e.g., THF).

  • Measurement: In a cuvette, mix the solutions at a controlled temperature and immediately begin recording the UV-Vis spectra at set time intervals.

  • Analysis: Monitor the change in absorbance at a wavelength specific to either the reactant or the product to determine the concentration changes over time and subsequently calculate the rate constant.

The following diagram outlines a general workflow for a kinetic study of this reaction.

G Figure 2: Experimental Workflow for Kinetic Studies Start Start Prep Prepare Pd(0) Complex and Aryl Iodide Solutions Start->Prep Mixing Mix Reactants at Controlled Temperature Prep->Mixing Monitoring Monitor Reaction Progress (e.g., ³¹P NMR, UV-Vis) Mixing->Monitoring Data Collect Concentration vs. Time Data Monitoring->Data Analysis Determine Rate Law and Rate Constant Data->Analysis Mechanism Propose Reaction Mechanism Analysis->Mechanism End End Mechanism->End

Figure 2: Experimental Workflow for Kinetic Studies

Alternative Reactions for Comparison

To gain a broader understanding of the factors governing the oxidative addition, it is beneficial to compare the kinetics of this compound with other aryl halides and different palladium catalysts.

  • Effect of the Halide: The reactivity of aryl halides in oxidative addition generally follows the trend: Ar-I > Ar-Br > Ar-Cl > Ar-F.[4] Comparing the rate of oxidative addition of this compound with its bromo- and chloro-analogs would provide valuable insight into the C-X bond activation step.

  • Effect of Ligands: The steric and electronic properties of the phosphine ligands play a critical role.[5] Comparing the reaction rates with a series of ligands, such as monodentate (e.g., PPh₃, P(o-tolyl)₃) and bidentate (e.g., dppe, dppf) phosphines, can help in catalyst optimization. Bulky, electron-rich ligands generally favor the formation of the monoligated, highly reactive Pd(0) species, which can accelerate the oxidative addition.[5]

  • Effect of Solvent: The polarity of the solvent can influence the reaction rate, particularly if the mechanism has a significant charge separation in the transition state. Comparing kinetics in solvents of varying polarity (e.g., toluene, THF, DMF) can provide mechanistic clues.

By systematically studying these variables, researchers can develop a comprehensive kinetic model for the oxidative addition of this compound to Palladium(0), leading to more efficient and robust cross-coupling methodologies.

References

Benchmarking 1-Ethyl-3-iodobenzene: A Comparative Guide to Aryl Halide Performance in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate coupling partners is a critical decision in the synthesis of complex molecules. This guide provides an objective comparison of 1-ethyl-3-iodobenzene against other aryl halides—specifically bromides and chlorides—in three key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Heck, and Sonogashira. The following sections present quantitative data, detailed experimental protocols, and visual representations of the reaction workflows to inform substrate selection and reaction optimization.

Quantitative Comparison of Aryl Halide Performance

The following tables summarize representative data for the Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions, highlighting the impact of the aryl halide on reaction yield and conditions.

Table 1: Suzuki-Miyaura Coupling of Aryl Halides with Phenylboronic Acid

Aryl HalidePalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
IodobenzenePd(OAc)₂ (0.1)SPhos (0.2)K₃PO₄Toluene (B28343)/H₂O100298
BromobenzenePd(OAc)₂ (1)SPhos (2)K₃PO₄Toluene/H₂O1001295
ChlorobenzenePd₂(dba)₃ (2)XPhos (4)K₃PO₄t-BuOH1002492

Table 2: Heck Coupling of Aryl Halides with Styrene (B11656)

Aryl HalidePalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
IodobenzenePd(OAc)₂ (1)PPh₃ (2)Et₃NDMF100495
BromobenzenePd(OAc)₂ (2)PPh₃ (4)Et₃NDMF1201688
ChlorobenzenePd(OAc)₂ (3)PCy₃ (6)K₂CO₃DMA1402475

Table 3: Sonogashira Coupling of Aryl Halides with Phenylacetylene (B144264)

Aryl HalidePalladium Catalyst (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
IodobenzenePd(PPh₃)₂Cl₂ (1)CuI (2)Et₃NTHF25298
BromobenzenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF651290
ChlorobenzenePd(PPh₃)₂Cl₂ (5)CuI (10)Pyrrolidine (B122466)Dioxane1002465

Experimental Protocols

Detailed methodologies for the key cross-coupling reactions are provided below. These protocols are representative and may require optimization for specific substrates and scales.

Suzuki-Miyaura Coupling Protocol

A mixture of the aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), palladium acetate (B1210297) (Pd(OAc)₂, 0.01-0.02 mmol), a suitable phosphine (B1218219) ligand (e.g., SPhos or XPhos, 0.02-0.04 mmol), and potassium phosphate (B84403) (K₃PO₄, 2.0 mmol) is added to a reaction vessel. The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. A degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 ratio, 5 mL), is then added. The reaction mixture is heated to the specified temperature and stirred for the indicated time. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Heck Coupling Protocol

To a reaction flask is added the aryl halide (1.0 mmol), styrene (1.2 mmol), palladium acetate (Pd(OAc)₂, 0.01-0.03 mmol), a phosphine ligand (e.g., triphenylphosphine (B44618) or tricyclohexylphosphine, 0.02-0.06 mmol), and a base (e.g., triethylamine (B128534) or potassium carbonate, 2.0 mmol). The flask is flushed with an inert gas. A degassed solvent such as dimethylformamide (DMF) or dimethylacetamide (DMA) (5 mL) is added, and the mixture is heated to the specified temperature for the required time. After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. Purification of the final product is achieved via column chromatography.

Sonogashira Coupling Protocol

In a Schlenk flask under an inert atmosphere, the aryl halide (1.0 mmol), phenylacetylene (1.1 mmol), a palladium catalyst such as bis(triphenylphosphine)palladium(II) chloride (Pd(PPh₃)₂Cl₂, 0.01-0.05 mmol), and a copper(I) co-catalyst like copper(I) iodide (CuI, 0.02-0.10 mmol) are combined. A degassed solvent, typically tetrahydrofuran (B95107) (THF) or dioxane (5 mL), is added, followed by a suitable base, often an amine like triethylamine or pyrrolidine (2.0 mmol). The reaction is stirred at the appropriate temperature for the specified duration. Following the reaction, the mixture is filtered to remove any solids, and the filtrate is concentrated. The residue is then subjected to an aqueous workup and extraction, followed by purification of the desired product by chromatography.

Visualizing the Cross-Coupling Workflow

The following diagrams illustrate the generalized catalytic cycles for the Suzuki-Miyaura, Heck, and Sonogashira reactions.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange (Base) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar'

Figure 1: Generalized Catalytic Cycle of the Suzuki-Miyaura Coupling.

Heck_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Alkene Complex Alkene Complex Ar-Pd(II)-X(L2)->Alkene Complex Alkene Coordination Sigma-Alkyl Pd Complex Sigma-Alkyl Pd Complex Alkene Complex->Sigma-Alkyl Pd Complex Migratory Insertion Sigma-Alkyl Pd Complex->Pd(0)L2 Beta-Hydride Elimination & Reductive Elimination (Base) Substituted Alkene Substituted Alkene Sigma-Alkyl Pd Complex->Substituted Alkene

Figure 2: Generalized Catalytic Cycle of the Heck Reaction.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-C≡CR'(L2) Ar-Pd(II)-C≡CR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-C≡CR'(L2) Transmetalation Ar-Pd(II)-C≡CR'(L2)->Pd(0)L2 Reductive Elimination Ar-C≡C-R' Ar-C≡C-R' Ar-Pd(II)-C≡CR'(L2)->Ar-C≡C-R' R'-C≡C-H R'-C≡C-H Cu(I)-C≡C-R' Cu(I)-C≡C-R' R'-C≡C-H->Cu(I)-C≡C-R' Base Cu(I)-C≡C-R'->Ar-Pd(II)-X(L2) from Cu Cycle

Figure 3: Generalized Catalytic Cycles of the Sonogashira Coupling.

A Comparative Guide to the Transition State of Palladium-Catalyzed Cross-Coupling Reactions: Insights from DFT Studies on Iodobenzene as a Model for 1-Ethyl-3-iodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a deep understanding of reaction mechanisms is paramount for optimizing synthetic routes and designing novel molecular entities. Density Functional Theory (DFT) has emerged as a powerful tool to elucidate the intricate details of reaction pathways, particularly the high-energy transition states that govern reaction kinetics.

This guide provides a comparative overview of DFT studies on the transition states of four major palladium-catalyzed cross-coupling reactions, using iodobenzene (B50100) as a model substrate. Due to the limited availability of specific studies on 1-ethyl-3-iodobenzene, this analysis will focus on the parent system and then extrapolate the likely electronic and steric influences of the meta-ethyl group. The reactions covered are the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, all of which are fundamental transformations in modern organic synthesis.

The Influence of the Meta-Ethyl Group

The presence of an ethyl group at the meta position of iodobenzene, as in this compound, is expected to have a modest but discernible impact on the reaction's transition states.

  • Electronic Effects: The ethyl group is a weak electron-donating group through induction. This can slightly increase the electron density on the aromatic ring, potentially making the oxidative addition step, which is often rate-determining, slightly slower compared to unsubstituted iodobenzene.

  • Steric Effects: The meta-positioning of the ethyl group results in minimal steric hindrance at the reaction center (the carbon-iodine bond). Therefore, its impact on the stability of the transition states is likely to be less significant compared to ortho-substituted analogues.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide.[1]

Computational Insights into the Transition State

DFT studies on the Suzuki-Miyaura reaction with iodobenzene have identified the key transition states and intermediates in the catalytic cycle. The reaction generally proceeds through oxidative addition, transmetalation, and reductive elimination.[2] While different pathways can compete, the rate-determining step can vary depending on the specific reaction conditions and ligands.[2][3]

FeatureDFT Findings for Iodobenzene
Rate-Determining Step Often found to be the transmetalation or reductive elimination step.[2][4]
Oxidative Addition The addition of iodobenzene to the Pd(0) complex is generally a low-energy process.[4]
Transmetalation The transfer of the aryl group from the boronic acid to the palladium center can have a significant energy barrier.[2]
Reductive Elimination The final step, forming the C-C bond and regenerating the Pd(0) catalyst, is typically facile.[2]

Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Iodide

The following is a representative protocol for the Suzuki-Miyaura coupling of an aryl iodide with an arylboronic acid.

  • Reactants: Aryl iodide (1.0 mmol), arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (5 mol%), 2 M aqueous Na₂CO₃ solution (2 mL), and 1,4-dioxane (B91453) (8 mL).[5]

  • Procedure: To a Schlenk flask, add the aryl iodide, arylboronic acid, and Pd(PPh₃)₄.[5] The flask is evacuated and backfilled with argon. Dioxane and the sodium carbonate solution are added via syringe.[5] The mixture is heated to 100 °C and stirred for 24 hours.[5] After cooling, the reaction is diluted with ethyl acetate (B1210297) and washed with water and brine.[5] The organic layer is dried and concentrated, and the product is purified by column chromatography.[5]

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Miyaura Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Oxidative Addition (Ar-I) [TS1] Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-I(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2) [TS2] Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar') [TS3]

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[6]

Computational Insights into the Transition State

DFT studies of the Heck reaction involving iodobenzene have elucidated the mechanism, which typically involves oxidative addition, migratory insertion of the alkene, and β-hydride elimination.[6]

FeatureDFT Findings for Iodobenzene
Rate-Determining Step The oxidative addition of iodobenzene to the Pd(0) catalyst is often the rate-determining step.[6]
Migratory Insertion The insertion of the alkene into the Pd-C bond has a lower activation barrier than oxidative addition.
β-Hydride Elimination This step leads to the formation of the substituted alkene product and a palladium-hydride species.[6]

Experimental Protocol: Heck Reaction of Iodobenzene

The following protocol describes a typical Heck reaction between iodobenzene and an alkene.

  • Reactants: Iodobenzene (1.0 mmol), ethyl acrylate (B77674) (1.2 mmol), triethylamine (B128534) (1.0 equiv), and 10% w/w Pd/C (1 mg) in Cyrene (1 mL).[7]

  • Procedure: The reactants are combined in a reaction vessel and heated to 150 °C for 1 hour.[7] The reaction mixture is then cooled, filtered through Celite, and extracted with ethyl acetate and water.[7]

Catalytic Cycle of the Heck Reaction

Heck_Reaction Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Oxidative Addition (Ar-I) [TS1] Alkene Complex Alkene Complex Ar-Pd(II)-I(L2)->Alkene Complex Alkene Coordination Pd-H Complex Pd-H Complex Alkene Complex->Pd-H Complex Migratory Insertion / β-Hydride Elimination [TS2] Pd-H Complex->Pd(0)L2 Reductive Elimination (Base)

Caption: Catalytic cycle of the Heck reaction.

Sonogashira Coupling

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[8]

Computational Insights into the Transition State

DFT calculations have shown that the Sonogashira reaction proceeds through a catalytic cycle involving oxidative addition, alkynylation (transmetalation), and reductive elimination.[8]

FeatureDFT Findings for Iodobenzene
Rate-Determining Step The oxidative addition of iodobenzene to the Pd(0) complex is generally the rate-determining step.[8][9]
Alkynylation The reaction of the palladium(II) intermediate with the alkyne has a relatively low activation energy.[8]
Reductive Elimination The final step to form the coupled product is energetically favorable.[8]

Experimental Protocol: Sonogashira Coupling of Iodobenzene

A typical experimental setup for a Sonogashira coupling is as follows.

  • Reactants: Iodobenzene, terminal alkyne, a palladium catalyst (e.g., PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., an amine) in a suitable solvent like THF.[8]

  • Procedure: The reagents are combined under an inert atmosphere and stirred at room temperature or with gentle heating until the reaction is complete, as monitored by TLC or GC-MS. The product is then isolated through standard workup and purification procedures.

Catalytic Cycle of the Sonogashira Reaction

Sonogashira_Reaction Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Oxidative Addition (Ar-I) [TS1] Ar-Pd(II)-Alkyne(L2) Ar-Pd(II)-Alkyne(L2) Ar-Pd(II)-I(L2)->Ar-Pd(II)-Alkyne(L2) Transmetalation (from Cu-Acetylide) [TS2] Ar-Pd(II)-Alkyne(L2)->Pd(0)L2 Reductive Elimination (Ar-Alkyne) [TS3] Cu-Acetylide Cu-Acetylide Alkyne Alkyne Alkyne->Cu-Acetylide Cu(I), Base

Caption: Catalytic cycle of the Sonogashira coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide.[10]

Computational Insights into the Transition State

DFT studies have been instrumental in understanding the mechanism of the Buchwald-Hartwig amination. The key steps are oxidative addition, amine coordination and deprotonation, and reductive elimination.

FeatureDFT Findings for Iodobenzene
Rate-Determining Step Reductive elimination is often the rate-determining step.[11]
Oxidative Addition The initial addition of the aryl iodide to the palladium(0) complex is a key step.
Amine Deprotonation The formation of the palladium-amido complex is a crucial intermediate step.[12]

Experimental Protocol: Buchwald-Hartwig Amination of Iodobenzene

A general procedure for the Buchwald-Hartwig amination is provided below.

  • Reactants: Iodobenzene (1 mmol), aniline (B41778) (1.2 mmol), a palladium catalyst, a suitable ligand (e.g., BINAP), and a base (e.g., cesium carbonate) in a solvent like water.[12][13]

  • Procedure: The reactants are combined in a sealed tube under an inert atmosphere and heated.[13] The reaction progress is monitored, and upon completion, the product is isolated by extraction and purified by chromatography.

Catalytic Cycle of the Buchwald-Hartwig Amination

Buchwald_Hartwig Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Oxidative Addition (Ar-I) [TS1] Pd(II)-Amido Complex Pd(II)-Amido Complex Ar-Pd(II)-I(L2)->Pd(II)-Amido Complex Amine Coordination & Deprotonation (Base) [TS2] Pd(II)-Amido Complex->Pd(0)L2 Reductive Elimination (Ar-NR2) [TS3]

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

References

Is 1-Ethyl-3-iodobenzene more reactive than 1-iodobenzene in Suzuki coupling?

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura coupling stands as a cornerstone for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds crucial for pharmaceutical and materials science research.[1] A key factor influencing the success and efficiency of this reaction is the nature of the aryl halide substrate. This guide provides a comparative analysis of the reactivity between 1-ethyl-3-iodobenzene and its parent compound, 1-iodobenzene, in the context of Suzuki coupling, supported by theoretical principles and available experimental data.

Theoretical Considerations: Electronic and Steric Effects

The reactivity of an aryl halide in the Suzuki coupling is primarily dictated by the ease of the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. This step is influenced by both electronic and steric factors of the substituents on the aromatic ring.

Electronic Effects: The ethyl group at the meta position in this compound is a weak electron-donating group (EDG) through induction. Electron-donating groups generally decrease the reactivity of aryl halides in the oxidative addition step. This is because they increase the electron density on the aromatic ring, making the carbon atom of the C-I bond less electrophilic and thus less susceptible to attack by the electron-rich palladium(0) catalyst. Conversely, electron-withdrawing groups enhance reactivity.[2] Therefore, from an electronic standpoint, 1-iodobenzene would be expected to be slightly more reactive than this compound.

Steric Effects: The ethyl group in the meta position is relatively small and is not expected to exert significant steric hindrance at the site of the carbon-iodine bond. Steric hindrance becomes more of a concern with bulky substituents in the ortho positions, which can impede the approach of the palladium catalyst. Given its meta-position, the steric influence of the ethyl group on the reaction rate is likely to be minimal.

Combining these factors, the slightly deactivating electronic effect of the meta-ethyl group would suggest that 1-iodobenzene is likely to be marginally more reactive than this compound in Suzuki coupling reactions. However, this difference in reactivity is expected to be small and may be overcome by adjusting reaction conditions.

Quantitative Data Summary

Aryl HalideCoupling PartnerCatalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)Reference
1-IodobenzenePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/Ethanol/Water8012>95[3]
1-IodobenzenePhenylboronic acidPd/rCBK₂CO₃Water100292.1[4]
1-IodobenzenePhenylboronic acidPVP-PdNPs (17 nm)K₂CO₃Water9024100[5]
1-Iodobenzene4-Methylphenylboronic acidI₂/K₂CO₃K₂CO₃PEG-4001401280[6]

This table presents a selection of reported yields for the Suzuki coupling of 1-iodobenzene to illustrate its general reactivity. Direct comparative data for this compound under the same conditions is not available.

For this compound, it is noted that the transmetalation step is often rate-determining in Suzuki-Miyaura reactions.[7] The efficiency of its coupling can be significantly influenced by the choice of solvent and base, with polar, hydrogen-bonding solvents and strong bases like potassium carbonate or sodium hydroxide (B78521) favoring higher reaction rates and yields.[7]

Experimental Protocol: Representative Suzuki-Miyaura Coupling

The following protocol is a general procedure for the Suzuki-Miyaura coupling of an aryl iodide, which can be adapted for both 1-iodobenzene and this compound.

Materials:

  • Aryl iodide (1-iodobenzene or this compound) (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (0.02 mmol, 2 mol%)

  • Base (e.g., K₂CO₃) (2.0 mmol)

  • Solvent (e.g., a mixture of Toluene and Water, 4:1 v/v) (10 mL)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and hotplate

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add the aryl iodide (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (0.02 mmol), and base (2.0 mmol).

  • Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.

  • Add the degassed solvent (10 mL) to the flask via syringe.

  • Attach a condenser to the flask and heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water (10 mL) and extract the product with an organic solvent (e.g., ethyl acetate) (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired biaryl.

Visualizing the Suzuki-Miyaura Coupling Mechanism and Comparison Logic

To better illustrate the processes involved, the following diagrams have been generated using Graphviz (DOT language).

Suzuki_Coupling_Mechanism cluster_catalytic_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (R-X) PdII_RX R-Pd(II)L_n-X Pd0->PdII_RX Oxidative Addition OxAdd->PdII_RX Transmetalation Transmetalation (R'-B(OR)_2) PdII_R_R R-Pd(II)L_n-R' PdII_RX->PdII_R_R Transmetalation Transmetalation->PdII_R_R PdII_R_R->Pd0 RedElim Reductive Elimination Product R-R' PdII_R_R->Product Reductive Elimination RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Comparison_Logic cluster_reactants Reactants cluster_factors Influencing Factors cluster_conclusion Conclusion Iodobenzene 1-Iodobenzene Electronic Electronic Effects (Inductive Effect) Iodobenzene->Electronic Steric Steric Effects (Meta-position) Iodobenzene->Steric EthylIodobenzene This compound EthylIodobenzene->Electronic EthylIodobenzene->Steric Reactivity Relative Reactivity Electronic->Reactivity Steric->Reactivity

References

Comparative Guide to HPLC Methods for Analyzing Reaction Kinetics of 1-Ethyl-3-iodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in synthetic chemistry, particularly in reactions involving aryl halides, precise monitoring of reaction kinetics is crucial for optimization and mechanistic understanding. High-Performance Liquid Chromatography (HPLC) stands as a primary analytical tool for this purpose, offering robust and quantitative insights into the progress of a reaction. This guide provides a comparative analysis of two distinct reversed-phase HPLC (RP-HPLC) methods for monitoring the kinetics of reactions involving 1-Ethyl-3-iodobenzene, a common building block in cross-coupling reactions.

The comparison focuses on a rapid isocratic method, ideal for high-throughput screening of reaction conditions, and a high-resolution gradient method, suited for detailed kinetic analysis where separation of closely eluting byproducts is critical.

Data Presentation: Comparison of HPLC Methods

The following table summarizes the key parameters and expected performance characteristics of the two proposed HPLC methods for analyzing a typical Suzuki-Miyaura cross-coupling reaction of this compound with an arylboronic acid.

ParameterMethod A: Rapid Isocratic AnalysisMethod B: High-Resolution Gradient Analysis
Principle Fast separation with constant mobile phase composition for high throughput.Superior separation of complex mixtures using a varying mobile phase composition.
Column C18, 50 mm x 4.6 mm, 2.7 µm particle sizeC18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase 70% Acetonitrile (B52724), 30% Water, 0.1% Trifluoroacetic Acid (TFA)A: Water + 0.1% TFA, B: Acetonitrile + 0.1% TFA
Elution Mode IsocraticGradient: 50% B to 95% B in 10 min, hold for 2 min, return to 50% B in 1 min, re-equilibrate for 2 min
Flow Rate 1.5 mL/min1.0 mL/min
Column Temperature 40 °C35 °C
Detection Wavelength 254 nm254 nm
Injection Volume 5 µL10 µL
Typical Run Time ~3 minutes~15 minutes
Advantages - High speed- Simple method transfer- Rapid re-equilibration- High resolution- Separation of minor byproducts- Handles components with a wide polarity range
Disadvantages - Lower peak capacity- Potential for co-elution in complex mixtures- Longer analysis time- Requires gradient pump- Longer re-equilibration time

Experimental Protocols

Detailed methodologies for sample preparation and analysis using the two compared HPLC methods are provided below. These protocols assume the monitoring of a palladium-catalyzed Suzuki-Miyaura coupling of this compound with phenylboronic acid.

General Sample Preparation for Kinetic Analysis
  • Reaction Setup : In a reaction vessel, combine this compound, phenylboronic acid, a palladium catalyst, a base (e.g., K₂CO₃), and a suitable solvent (e.g., dioxane/water).

  • Initiation : Place the vessel in a pre-heated block or oil bath to start the reaction (t=0).

  • Aliquoting : At specified time intervals (e.g., 0, 2, 5, 10, 20, 40, 60 minutes), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture using a gas-tight syringe.

  • Quenching : Immediately quench the reaction in the aliquot by adding it to a vial containing a diluent (e.g., 950 µL of acetonitrile). This stops the reaction and dilutes the sample to be within the linear range of the detector.

  • Filtration : Filter the quenched sample through a 0.22 µm syringe filter to remove particulate matter before injection into the HPLC system.

Method A: Rapid Isocratic Analysis Protocol
  • Instrumentation : An HPLC system equipped with an isocratic pump, an autosampler, a column oven, and a UV-Vis detector.

  • Column Installation : Install a C18 column (50 mm x 4.6 mm, 2.7 µm) and set the column oven temperature to 40 °C.

  • Mobile Phase Preparation : Prepare the mobile phase by mixing 700 mL of HPLC-grade acetonitrile, 300 mL of ultrapure water, and 1 mL of trifluoroacetic acid. Degas the solution.

  • System Equilibration : Equilibrate the column with the mobile phase at a flow rate of 1.5 mL/min until a stable baseline is achieved.

  • Sequence Setup : Create a sequence in the chromatography data system (CDS) for the quenched time-point samples.

  • Injection : Inject 5 µL of each filtered sample.

  • Data Acquisition : Acquire data for 3 minutes per sample at a detection wavelength of 254 nm.

  • Data Analysis : Integrate the peak areas for this compound and the biaryl product. Plot the concentration of the reactant or product versus time to determine the reaction kinetics.

Method B: High-Resolution Gradient Analysis Protocol
  • Instrumentation : An HPLC system equipped with a gradient pump, a degasser, an autosampler, a column oven, and a UV-Vis detector.

  • Column Installation : Install a C18 column (150 mm x 4.6 mm, 5 µm) and set the column oven temperature to 35 °C.

  • Mobile Phase Preparation :

    • Mobile Phase A: Mix 1 L of ultrapure water with 1 mL of trifluoroacetic acid.

    • Mobile Phase B: Mix 1 L of HPLC-grade acetonitrile with 1 mL of trifluoroacetic acid.

    • Degas both mobile phases.

  • System Equilibration : Equilibrate the column with the initial mobile phase composition (50% B) at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Gradient Program : Set up the following gradient elution profile:

    • 0-10 min: 50% B to 95% B

    • 10-12 min: Hold at 95% B

    • 12-13 min: 95% B to 50% B

    • 13-15 min: Hold at 50% B for re-equilibration.

  • Sequence Setup : Create a sequence in the CDS for the quenched time-point samples.

  • Injection : Inject 10 µL of each filtered sample.

  • Data Acquisition : Acquire data for 15 minutes per sample at a detection wavelength of 254 nm.

  • Data Analysis : Integrate the peak areas for the starting material, product, and any identified byproducts. Plot the concentration of the species of interest versus time to determine the reaction kinetics.

Visualizations

Experimental Workflow for Kinetic Analysis

The following diagram illustrates the general workflow for studying reaction kinetics using HPLC, from reaction setup to data analysis.

G cluster_prep Reaction & Sampling cluster_analysis HPLC Analysis cluster_data Data Processing A Setup Reaction Mixture B Start Reaction (t=0) A->B C Withdraw Aliquot at Time 't' B->C D Quench Aliquotion in Diluent C->D E Filter Sample D->E F Inject Sample into HPLC E->F G Separation on Column F->G H UV Detection G->H I Generate Chromatogram H->I J Integrate Peak Areas I->J K Calculate Concentrations J->K L Plot Concentration vs. Time K->L M Determine Rate Constant (k) L->M

Caption: General workflow for HPLC-based reaction kinetics analysis.

Logic for HPLC Method Selection

The choice between a rapid isocratic and a high-resolution gradient method depends on the specific requirements of the analysis. The following diagram outlines the decision-making process.

G Start Start: Define Analytical Goal Q1 Is high throughput a priority? Start->Q1 Q2 Is the reaction mixture complex with potential byproducts? Q1->Q2 No MethodA Choose Method A: Rapid Isocratic Analysis Q1->MethodA Yes Q2->MethodA No MethodB Choose Method B: High-Resolution Gradient Analysis Q2->MethodB Yes

Caption: Decision tree for selecting an appropriate HPLC method.

The Synthetic Chemist's Dilemma: A Cost-Benefit Analysis of Aryl Iodides vs. Aryl Bromides

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic chemistry, particularly within pharmaceutical and materials science research, the choice of starting materials is a critical determinant of a project's success, influencing efficiency, cost, and scalability. Among the most pivotal building blocks are aryl halides, essential precursors for powerful carbon-carbon and carbon-heteroatom bond-forming reactions. This guide provides a comprehensive cost-benefit analysis of two ubiquitous choices: aryl iodides and aryl bromides, supported by experimental data and detailed protocols to inform researchers, scientists, and drug development professionals in their synthetic endeavors.

The Fundamental Trade-Off: Reactivity vs. Cost

The central theme in the aryl iodide versus aryl bromide debate is the intrinsic trade-off between chemical reactivity and economic viability. This relationship is governed by the strength of the carbon-halogen (C-X) bond. The C-I bond is inherently weaker than the C-Br bond, which in turn is stronger than the C-Cl bond. This disparity in bond strength directly impacts the rate-determining oxidative addition step in many transition metal-catalyzed cross-coupling reactions. Consequently, the general reactivity trend for aryl halides in these transformations is: Ar-I > Ar-Br > Ar-Cl.[1][2]

This enhanced reactivity of aryl iodides often translates to tangible synthetic advantages, such as milder reaction conditions, lower catalyst loadings, and shorter reaction times.[1] However, this superior performance typically comes at a higher financial cost.

Cost Comparison of Representative Aryl Halides

To illustrate the economic disparity, the following table summarizes the approximate cost for several pairs of commercially available, structurally analogous iodinated and brominated starting materials. Prices are based on catalog listings from major chemical suppliers and are subject to change.

Brominated CompoundPrice (USD/g)Iodinated CompoundPrice (USD/g)
Bromobenzene~1.50Iodobenzene (B50100)~3.00
4-Bromoanisole~2.004-Iodoanisole~5.00
2-Bromopyridine~4.002-Iodopyridine~15.00
4-Bromotoluene~1.804-Iodotoluene~4.50
1-Bromo-4-nitrobenzene~1.201-Iodo-4-nitrobenzene~3.50

As the data indicates, iodinated starting materials are consistently more expensive than their brominated counterparts, with the price difference being particularly pronounced for heterocyclic systems.[1]

Performance in Key Cross-Coupling Reactions

The choice between an aryl iodide and bromide significantly impacts the outcome of common cross-coupling reactions that are central to modern synthesis and drug discovery.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone for the formation of biaryl structures. While the higher reactivity of aryl iodides is generally advantageous, certain nuances should be considered.

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_catalytic_cycle Catalytic Cycle cluster_product Product Aryl-X Aryl-X Oxidative_Addition Oxidative Addition Aryl-X->Oxidative_Addition Ar'-B(OR)2 Ar'-B(OR)2 Transmetalation Transmetalation Ar'-B(OR)2->Transmetalation Pd(0) Pd(0) Pd(0)->Oxidative_Addition Ar-Pd(II)-X Ar-Pd(II)-X Oxidative_Addition->Ar-Pd(II)-X Ar-Pd(II)-X->Transmetalation Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Transmetalation->Ar-Pd(II)-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0) Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar'

Suzuki-Miyaura Catalytic Cycle

Aryl HalideCatalyst/ConditionsTemp. (°C)Time (h)Yield (%)Reference
4-IodoanisolePd/C, K₂CO₃, DMF, MicrowaveReflux0.5 - 1.541 - 92[3]
4-BromoanisolePd(OAc)₂, P(o-tol)₃, K₃PO₄, Toluene (B28343)10024~95[1]
4-Iodotoluene[Pd(PPh₃)₄], Na₂CO₃, n-PrOH/H₂O501<10[4]
4-Bromotoluene[Pd(PPh₃)₄], Na₂CO₃, n-PrOH/H₂O501>95[4]

Interestingly, some studies have revealed that under specific conditions, such as low temperatures with traditional Pd/PPh₃ catalysts, aryl bromides can unexpectedly outperform aryl iodides.[1][4] This has been attributed to the inefficient turnover of the key palladium-iodide intermediate in the catalytic cycle.[4]

Heck Reaction

The Heck reaction, for the arylation of alkenes, also demonstrates the general reactivity trend.

Aryl HalideCatalyst/ConditionsTemp. (°C)Time (h)Yield (%)Reference
4-IodoanisolePd(OAc)₂, K₃PO₄, EtOH1001292[5]
4-BromoanisolePd(OAc)₂, NaHCO₃, Ionic Liquid1801274[6]
IodobenzenePd(OAc)₂, PPh₃, Et₃N, DMF100295[7]
BromobenzenePd(OAc)₂, PPh₃, Et₃N, DMF100490[7]
Sonogashira Coupling

In the Sonogashira coupling for the synthesis of aryl alkynes, the reactivity difference between aryl iodides and bromides is particularly pronounced. Aryl iodides often react at room temperature, while aryl bromides typically necessitate heating.[1]

Aryl HalideCatalyst/ConditionsTemp. (°C)Time (h)Yield (%)Reference
IodobenzenePd(PPh₃)₂Cl₂, CuI, i-Pr₂NH, THFRT389[8]
BromobenzenePd(PPh₃)₂Cl₂, CuI, i-Pr₂NH, THF501685[8]
4-IodoanisolePd(OAc)₂, PPh₃, CuI, Et₃N, DMF25198[9]
4-BromoanisolePd(OAc)₂, PPh₃, CuI, Et₃N, DMF80692[9]
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination for the formation of C-N bonds has historically been challenging for aryl iodides compared to aryl bromides. This has been attributed to the formation of unreactive palladium-iodide bridged dimers.[10][11] However, the development of specialized ligands has largely overcome this limitation.

Aryl HalideCatalyst/ConditionsTemp. (°C)Time (h)Yield (%)Reference
4-IodotoluenePd₂(dba)₃, XPhos, NaOt-Bu, Toluene1002498[10]
4-BromotoluenePd₂(dba)₃, XPhos, NaOt-Bu, Toluene1002499[10]
1-IodonaphthalenePd(OAc)₂, BINAP, Cs₂CO₃, Toluene1001895[12]
1-BromonaphthalenePd(OAc)₂, BINAP, Cs₂CO₃, Toluene1001896[12]

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility. The following are representative protocols for key cross-coupling reactions.

Suzuki-Miyaura Coupling of 4-Iodoanisole

Materials:

  • 4-Iodoanisole (1.0 mmol)

  • Phenylboronic acid (1.5 mmol)

  • 10 wt. % Palladium on carbon (Pd/C) (15 mg, 1.4 mol% of Pd)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Dimethylformamide (DMF) (8 mL)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-iodoanisole, phenylboronic acid, Pd/C, and potassium carbonate.[3]

  • Add DMF and stir the mixture.[3]

  • Heat the reaction mixture to reflux using a suitable heating source (e.g., heating mantle or microwave reactor) for the desired time (e.g., 30-90 minutes).[3]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite® to remove the catalyst, washing with an appropriate solvent (e.g., ethyl acetate).

  • The filtrate is then subjected to a standard aqueous workup and the organic layer is dried over anhydrous sodium sulfate (B86663).

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel to afford 4-methoxybiphenyl.[3]

For 4-bromoanisole, similar conditions can be applied, but often require longer reaction times or higher temperatures to achieve comparable yields.

Heck Reaction of 4-Bromoanisole

Materials:

  • 4-Bromoanisole (0.0027 mol)

  • 2-Ethylhexyl acrylate (B77674) (0.004 mol)

  • Palladium acetate (B1210297) (Pd(OAc)₂) (0.000027 mol)

  • N-phenyl urea (B33335) (0.000054 mol)

  • Sodium bicarbonate (NaHCO₃) (0.004 mol)

  • Ionic liquid (e.g., N-methyl N-butyl morpholinium tetrafluoroborate) (2 g)

Procedure:

  • In a round-bottom flask fitted with a reflux condenser, combine the ionic liquid, 4-bromoanisole, and 2-ethylhexyl acrylate.[6]

  • Add palladium acetate, N-phenyl urea, and sodium bicarbonate to the mixture.[6]

  • Heat the reaction to 180°C and stir for 12 hours.[6]

  • After completion, cool the reaction to room temperature.

  • Extract the product with hot toluene (3 x 10 mL).[6]

  • Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography.

For an aryl iodide substrate, the reaction temperature and time can often be significantly reduced.

Sonogashira Coupling of an Aryl Halide

Materials:

  • Aryl halide (e.g., iodobenzene or bromobenzene) (0.81 mmol, 1.0 eq)

  • Terminal alkyne (1.1 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.05 eq)

  • Copper(I) iodide (CuI) (0.025 eq)

  • Diisopropylamine (7.0 eq)

  • Tetrahydrofuran (THF) (5 mL)

Procedure:

  • To a solution of the aryl halide in THF at room temperature, sequentially add Pd(PPh₃)₂Cl₂, CuI, diisopropylamine, and the terminal alkyne.[8]

  • Stir the reaction mixture for the required time (e.g., 3 hours for aryl iodides, potentially longer for aryl bromides).[8]

  • Upon completion, dilute the reaction with diethyl ether and filter through a pad of Celite®, washing with diethyl ether.[8]

  • Wash the filtrate sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.[8]

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.[8]

Buchwald-Hartwig Amination of an Aryl Halide

Materials:

  • Aryl halide (e.g., 4-bromotoluene)

  • Amine (e.g., morpholine)

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Phosphine (B1218219) ligand (e.g., XPhos)

  • Base (e.g., NaOt-Bu)

  • Solvent (e.g., toluene)

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere, combine the aryl halide, amine, palladium precatalyst, phosphine ligand, and base.

  • Add the solvent and seal the tube.

  • Heat the reaction mixture to the desired temperature (e.g., 100°C) with stirring for the required time.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated.

  • The residue is purified by column chromatography to yield the desired N-aryl amine.

While modern ligands allow for the efficient coupling of aryl iodides, solvent choice can be critical to prevent the formation of inhibitory palladium-iodide species.[10]

Deciding Between Aryl Iodides and Bromides: A Logical Flowchart

The decision to use an aryl iodide or bromide is multifaceted, depending on the specific synthetic challenge, the stage of the project, and economic constraints.

Decision_Flowchart Start Start: Choose Aryl Halide Project_Stage Project Stage? Start->Project_Stage Early_Stage Early Stage / Discovery Project_Stage->Early_Stage Early Late_Stage Late Stage / Scale-up Project_Stage->Late_Stage Late Use_Iodide Use Aryl Iodide (Higher Reactivity) Early_Stage->Use_Iodide Consider_Bromide Consider Aryl Bromide (Lower Cost) Late_Stage->Consider_Bromide Substrate_Reactivity Substrate Reactivity? Use_Iodide->Substrate_Reactivity Consider_Bromide->Substrate_Reactivity High_Reactivity_Needed High Reactivity Needed (e.g., unactivated substrate) Substrate_Reactivity->High_Reactivity_Needed Low Moderate_Reactivity_OK Moderate Reactivity OK Substrate_Reactivity->Moderate_Reactivity_OK High Final_Choice_Iodide Final Choice: Aryl Iodide High_Reactivity_Needed->Final_Choice_Iodide Reaction_Conditions Reaction Conditions Tolerable? Moderate_Reactivity_OK->Reaction_Conditions Mild_Conditions_Required Mild Conditions Required Reaction_Conditions->Mild_Conditions_Required No Harsher_Conditions_OK Harsher Conditions OK Reaction_Conditions->Harsher_Conditions_OK Yes Mild_Conditions_Required->Final_Choice_Iodide Final_Choice_Bromide Final Choice: Aryl Bromide Harsher_Conditions_OK->Final_Choice_Bromide

Decision-Making Flowchart

For drug development professionals, a common strategy is to employ the more reactive but expensive aryl iodides during the initial discovery phase to rapidly generate analogs and establish proof-of-concept.[1] As a synthetic route is optimized for scale-up, a transition to the more cost-effective aryl bromide is often explored, even if it necessitates more extensive process development to achieve comparable efficiency.[1]

Conclusion

The choice between aryl iodides and aryl bromides in synthesis is a nuanced decision that requires a careful evaluation of the trade-offs between reactivity, cost, and reaction conditions. Aryl iodides generally offer higher reactivity, enabling milder conditions and faster reactions, making them ideal for challenging transformations and early-stage research. Conversely, aryl bromides provide a more cost-effective option, particularly for large-scale synthesis, provided that the potentially harsher reaction conditions are tolerable. Ultimately, the optimal choice will depend on the specific synthetic target, the stage of the research or development process, and the overall economic and practical constraints of the project. By understanding the principles outlined in this guide and utilizing the provided experimental data and protocols, researchers can make more informed decisions to accelerate their synthetic endeavors.

References

Characterizing Reaction Intermediates in 1-Ethyl-3-iodobenzene Couplings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of aryl halides is a cornerstone of modern synthetic chemistry, pivotal in the creation of novel pharmaceuticals and complex molecular architectures. Among these, 1-ethyl-3-iodobenzene serves as a versatile building block. Understanding the transient species, or reaction intermediates, formed during its coupling reactions is paramount for optimizing reaction conditions, improving yields, and controlling selectivity. This guide provides a comparative analysis of the reaction intermediates in Suzuki-Miyaura, Heck, and Sonogashira couplings involving this compound, supported by experimental data from analogous systems and detailed experimental protocols.

While direct, isolable characterization of reaction intermediates for every specific substrate is often challenging and not always found in published literature, a wealth of mechanistic studies on closely related aryl iodides allows for a robust comparative analysis. The electronic and steric effects of the ethyl group in the meta position of this compound are expected to influence the stability and reactivity of the key intermediates in a predictable manner compared to unsubstituted iodobenzene (B50100) and other substituted analogues.

Comparative Performance in Palladium-Catalyzed Cross-Coupling Reactions

The reactivity of the carbon-iodine bond in this compound is central to its utility in cross-coupling reactions.[1] The ethyl group, being a weak electron-donating group, can subtly influence the rate of oxidative addition to the palladium(0) catalyst, the first and often rate-determining step in the catalytic cycle.

Table 1: Comparative Reactivity of Substituted Iodobenzenes in Palladium-Catalyzed Coupling Reactions

Aryl IodideCoupling ReactionRelative Rate/YieldElectronic Effect of SubstituentReference
This compoundSuzuki-MiyauraSlower than electron-withdrawing group substituted arenesElectron-donating[1]
IodobenzeneSuzuki-MiyauraBaselineNeutral[2]
4-NitroiodobenzeneSuzuki-MiyauraFaster than iodobenzeneElectron-withdrawing[1]
This compoundHeckGenerally efficientElectron-donating[1]
IodobenzeneHeckBaselineNeutral[3]
This compoundSonogashiraGenerally efficientElectron-donating[1]
IodobenzeneSonogashiraBaselineNeutral[4]

Mechanistic Pathways and Characterization of Intermediates

The three primary palladium-catalyzed cross-coupling reactions of this compound—Suzuki-Miyaura, Heck, and Sonogashira—proceed through a similar catalytic cycle, initiated by the oxidative addition of the aryl iodide to a palladium(0) complex. This forms a key intermediate, an arylpalladium(II) halide complex.

Oxidative Addition: The Gateway Intermediate

The first step in the catalytic cycle is the oxidative addition of this compound to a coordinatively unsaturated palladium(0) species, typically generated in situ from a palladium(II) precatalyst. This step forms a square planar arylpalladium(II) iodide intermediate. The ethyl group on the benzene (B151609) ring can influence the electron density at the carbon-iodine bond, which in turn can affect the rate of this oxidative addition step.

G Oxidative Addition of this compound Start Pd(0)L_n Intermediate [(1-Ethyl-3-phenyl)Pd(II)(I)L_n] Start->Intermediate Oxidative Addition ArylHalide This compound ArylHalide->Intermediate

Caption: Oxidative Addition to form the arylpalladium(II) intermediate.

Suzuki-Miyaura Coupling: Transmetalation and Reductive Elimination

In the Suzuki-Miyaura coupling, the arylpalladium(II) intermediate undergoes transmetalation with an organoboron reagent in the presence of a base. This is followed by reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst.

G Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition + this compound Pd0->OxAdd ArPdI (1-Ethyl-3-phenyl)Pd(II)(I)L_n OxAdd->ArPdI Transmetalation Transmetalation + R-B(OR')_2 / Base ArPdI->Transmetalation ArPdR (1-Ethyl-3-phenyl)Pd(II)(R)L_n Transmetalation->ArPdR RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 Regeneration Product 1-Ethyl-3-R-benzene RedElim->Product

Caption: Catalytic cycle for the Suzuki-Miyaura coupling.

Heck Coupling: Migratory Insertion and β-Hydride Elimination

The Heck reaction involves the coupling of the arylpalladium(II) intermediate with an alkene. This occurs via a migratory insertion of the alkene into the palladium-carbon bond, followed by a β-hydride elimination to yield the coupled product and a hydridopalladium(II) species, which then reductively eliminates to regenerate the palladium(0) catalyst.

G Heck Coupling Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition + this compound Pd0->OxAdd ArPdI (1-Ethyl-3-phenyl)Pd(II)(I)L_n OxAdd->ArPdI AlkeneCoord Alkene Coordination + Alkene ArPdI->AlkeneCoord MigratoryInsertion Migratory Insertion AlkeneCoord->MigratoryInsertion BetaHydrideElim β-Hydride Elimination MigratoryInsertion->BetaHydrideElim Product Coupled Product BetaHydrideElim->Product HPdX HPd(II)XL_n BetaHydrideElim->HPdX HPdX->Pd0 Reductive Elimination + Base

Caption: Catalytic cycle for the Heck coupling reaction.

Sonogashira Coupling: The Role of a Copper Co-catalyst

The Sonogashira coupling reaction pairs the arylpalladium(II) intermediate with a terminal alkyne, typically with the aid of a copper(I) co-catalyst. The copper acetylide, formed in situ, undergoes transmetalation with the arylpalladium(II) complex. Subsequent reductive elimination affords the aryl-alkyne product.

G Sonogashira Coupling Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition + this compound Pd0->OxAdd ArPdI (1-Ethyl-3-phenyl)Pd(II)(I)L_n OxAdd->ArPdI Transmetalation Transmetalation ArPdI->Transmetalation ArPdAlkynyl (1-Ethyl-3-phenyl)Pd(II)(CCR)L_n Transmetalation->ArPdAlkynyl RedElim Reductive Elimination ArPdAlkynyl->RedElim RedElim->Pd0 Regeneration Product 1-Ethyl-3-(alkynyl)benzene RedElim->Product Alkyne Terminal Alkyne CuAcetylide Copper(I) Acetylide Alkyne->CuAcetylide + Base CuI Cu(I) CuI->CuAcetylide CuAcetylide->Transmetalation

Caption: Catalytic cycles for the Sonogashira coupling.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

A mixture of this compound (1.0 mmol), the desired boronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.0 mmol) in a 4:1 mixture of dioxane and water (5 mL) is degassed and heated at 80-100 °C under an inert atmosphere. The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are dried and concentrated, and the product is purified by column chromatography. For mechanistic studies, aliquots of the reaction mixture can be taken at various time points and analyzed by techniques such as ESI-MS to detect charged intermediates.

General Procedure for Heck Coupling

In a sealed tube, this compound (1.0 mmol), the alkene (1.5 mmol), Pd(OAc)₂ (0.02 mmol), a phosphine (B1218219) ligand such as PPh₃ (0.04 mmol), and a base such as triethylamine (B128534) (1.5 mmol) in a solvent like DMF or acetonitrile (B52724) (5 mL) are combined. The mixture is degassed and heated to 80-120 °C. After completion, the mixture is cooled, filtered, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography. In situ monitoring techniques like NMR spectroscopy can be employed to observe the formation and consumption of intermediates.

General Procedure for Sonogashira Coupling

To a solution of this compound (1.0 mmol) and the terminal alkyne (1.2 mmol) in a solvent such as THF or DMF (5 mL) under an inert atmosphere, PdCl₂(PPh₃)₂ (0.02 mmol), CuI (0.04 mmol), and a base like triethylamine (2.0 mmol) are added. The reaction is typically stirred at room temperature to 60 °C until the starting material is consumed. The reaction mixture is then worked up by adding water and extracting with an organic solvent. The product is purified by column chromatography. Trapping experiments can be designed by using specific reagents that react with the proposed intermediates to form stable, characterizable products.

Conclusion

The characterization of reaction intermediates in the palladium-catalyzed couplings of this compound is essential for a deeper understanding and control of these powerful synthetic transformations. While direct experimental data for the intermediates of this specific substrate are limited, a comparative analysis based on well-established mechanistic principles and data from analogous aryl iodides provides valuable insights. The ethyl group at the meta-position is expected to have a modest electron-donating effect, potentially influencing the kinetics of the oxidative addition and subsequent steps in the catalytic cycles. Further research employing advanced analytical techniques such as in situ NMR and ESI-MS on reactions with this compound would be highly beneficial to directly probe the nature of its transient intermediates.

References

Safety Operating Guide

Proper Disposal of 1-Ethyl-3-iodobenzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for the proper disposal of 1-Ethyl-3-iodobenzene, ensuring operational compliance and laboratory safety.

The proper disposal of this compound, a halogenated aromatic compound, is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide provides a step-by-step protocol for its disposal, in line with established safety procedures for hazardous chemical waste.

Key Safety and Hazard Information

This compound is classified as a hazardous substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, adherence to strict safety protocols during handling and disposal is paramount.

PropertyValueReference
Molecular Formula C8H9IPubChem
Molecular Weight 232.07 g/mol [2]
CAS Number 19164-77-3[2][3]
GHS Hazard Statements H315, H319, H335[1]
GHS Precautionary Statements P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501[1]

Experimental Protocols: Disposal Procedures

The primary method for the disposal of this compound is to treat it as a halogenated hazardous waste. This involves segregation, proper containment, and disposal through a licensed environmental waste management company.

1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing the appropriate PPE:

  • Nitrile rubber gloves

  • Chemical splash goggles

  • A fully buttoned lab coat

2. Waste Segregation:

  • Crucially, do not mix this compound with non-halogenated organic solvents.[4][5] Halogenated waste streams require specific disposal methods, typically high-temperature incineration, and mixing them with other waste can complicate and increase the cost of disposal.[5]

  • Collect waste this compound in a designated, properly labeled "Halogenated Organic Waste" container.[6]

3. Container Management:

  • Use a compatible container, such as a polyethylene (B3416737) or glass bottle, for waste collection. Ensure the container is in good condition and has a secure, leak-proof cap.

  • The container must be clearly labeled as "Hazardous Waste" and should include the full chemical name "this compound," the concentration, and the date of accumulation.

  • Keep the waste container closed at all times, except when adding waste.[5]

  • Store the waste container in a designated satellite accumulation area, which should be a cool, dry, and well-ventilated location away from incompatible materials.

4. Disposal of Unused or Contaminated Product:

  • Carefully transfer any unused or contaminated this compound into the designated halogenated waste container using a funnel.

  • All materials contaminated with this compound, such as pipette tips, gloves, and absorbent pads, must also be disposed of in the "Halogenated Organic Waste" container.

5. Disposal of Empty Containers:

  • An empty container that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone (B3395972) or ethanol).

  • The rinsate from this cleaning process is considered hazardous and must be collected and added to the "Halogenated Organic Waste" container.

  • After triple-rinsing, the container can typically be disposed of as regular laboratory glassware or plastic, but always check with your institution's specific guidelines.

6. Spill Cleanup:

  • In the event of a spill, evacuate the area and ensure adequate ventilation.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill kit for solvents.

  • Carefully collect the absorbed material and place it in a sealed container labeled as "Hazardous Waste: this compound Spill Debris."

  • Arrange for pickup and disposal through your institution's hazardous waste management service.

7. Final Disposal:

  • The ultimate disposal of this compound must be conducted by a licensed hazardous waste disposal facility.[7][8][9] The GHS precautionary statement P501 explicitly directs to "Dispose of contents/container to an approved waste disposal plant".[1]

  • It is the responsibility of the chemical waste generator to ensure that the waste is properly classified, labeled, and handled in accordance with all local, regional, and national regulations.[8]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Identify this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Is the waste contaminated with other materials? ppe->waste_type pure_waste Collect in 'Halogenated Organic Waste' Container waste_type->pure_waste No contaminated_waste Collect contaminated materials (e.g., gloves, absorbent) in the same container waste_type->contaminated_waste Yes label_container Label container with 'Hazardous Waste', chemical name, and date pure_waste->label_container contaminated_waste->label_container storage Store in a designated cool, dry, and well-ventilated satellite accumulation area label_container->storage disposal_pickup Arrange for pickup by a licensed hazardous waste disposal service storage->disposal_pickup end Waste Properly Disposed disposal_pickup->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 1-Ethyl-3-iodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1-Ethyl-3-iodobenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling this compound, including detailed operational and disposal plans. Our goal is to furnish laboratory personnel with the necessary procedural guidance to ensure safety and compliance, thereby fostering a culture of safety and trust.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a halogenated aromatic compound that presents several hazards. Adherence to proper PPE protocols is critical to mitigate risks of exposure.[1] It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1]

Summary of Hazards:

Hazard ClassGHS CategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation[1]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[1]

Recommended Personal Protective Equipment:

PPE CategoryItemSpecifications
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles should provide a complete seal around the eyes. A face shield should be worn in conjunction with goggles, especially when handling larger quantities or when there is a significant splash risk.[2]
Hand Protection Chemical-Resistant GlovesNitrile gloves are suitable for incidental contact. For prolonged contact or immersion, heavier-duty gloves such as butyl or Viton® should be considered. Always consult the glove manufacturer's compatibility chart.[2][3]
Body Protection Laboratory CoatA standard laboratory coat should be worn, fully buttoned. For procedures with a higher risk of splashes, a chemically resistant apron or coveralls are recommended.[2]
Respiratory Protection NIOSH-Approved RespiratorTo be used in the absence of adequate engineering controls (e.g., a chemical fume hood) or for emergency situations. The type of respirator will depend on the concentration of airborne contaminants.
Experimental Protocols: Handling and Storage

Engineering Controls: All handling of this compound, including weighing and transferring, must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[4] Eyewash stations and safety showers must be readily accessible in the work area.[5]

Step-by-Step Handling Procedure:

  • Preparation:

    • Before handling, ensure all necessary PPE is donned correctly.

    • Inspect gloves for any signs of degradation or punctures.

    • Verify that the chemical fume hood is operational.

    • Have spill cleanup materials readily available.

  • Dispensing:

    • When transferring the liquid, do so slowly and carefully to avoid splashing.

    • Use appropriate, chemically compatible labware.

    • Keep containers of this compound sealed when not in use.

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling.[5]

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Remove and properly dispose of contaminated gloves.

Storage: Store this compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5] The storage container should be tightly sealed to prevent leakage and exposure to light.[6]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Waste Segregation and Collection:

  • Liquid Waste: Collect all unused or contaminated this compound in a designated, properly labeled, and sealed waste container. This container should be specifically for halogenated organic waste.[4]

  • Solid Waste: Any materials contaminated with this compound, such as absorbent pads from a spill, contaminated gloves, or weighing papers, must be collected in a separate, labeled solid hazardous waste container.

  • Empty Containers: Triple rinse empty containers with a suitable solvent (e.g., acetone (B3395972) or ethanol). The rinsate must be collected as halogenated hazardous waste. After rinsing, the container can be disposed of as non-hazardous waste, in accordance with institutional guidelines.[4]

Disposal Procedure:

  • Ensure all waste containers are clearly and accurately labeled with "Hazardous Waste" and the full chemical name.

  • Store waste containers in a designated satellite accumulation area.

  • Arrange for pickup and disposal by a licensed hazardous waste management company, following all local, state, and federal regulations.

Emergency Procedures
Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]
Skin Contact Immediately remove all contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[5]
Inhalation Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[5]
Ingestion Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]
Spill Evacuate the area. Remove all sources of ignition. Ventilate the area. Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite). Collect the absorbed material into a sealed container for hazardous waste disposal.[7]

Workflow for Safe Handling and Disposal of this compound

Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_post_handling Post-Handling cluster_disposal Waste Disposal cluster_emergency Emergency Response prep1 Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) prep2 Verify Engineering Controls (Fume Hood, Eyewash, Safety Shower) prep1->prep2 prep3 Prepare Spill Kit prep2->prep3 handling1 Dispense Chemical in Fume Hood prep3->handling1 handling2 Keep Container Sealed When Not in Use handling1->handling2 emergency Follow Emergency Procedures (Spill or Exposure) handling1->emergency post1 Decontaminate Surfaces and Equipment handling2->post1 post2 Wash Hands Thoroughly post1->post2 post3 Dispose of Contaminated PPE post2->post3 disp1 Segregate Halogenated Waste (Liquid and Solid) post3->disp1 disp2 Label Waste Containers Correctly disp1->disp2 disp3 Store in Satellite Accumulation Area disp2->disp3 disp4 Arrange for Licensed Disposal disp3->disp4

References

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1-Ethyl-3-iodobenzene
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.